2-Deoxy-D-arabinohexose-1-13C
Description
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Structure
3D Structure
Properties
IUPAC Name |
(4R,5S,6R)-6-(hydroxymethyl)(213C)oxane-2,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O5/c7-2-4-6(10)3(8)1-5(9)11-4/h3-10H,1-2H2/t3-,4-,5?,6+/m1/s1/i5+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMMURAAUARKVCB-UPKQYVFDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(OC1O)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H](O[13CH]1O)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
201612-55-7 | |
| Record name | 2-Deoxy-D-arabinohexose-1-13C | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
synthesis and purification of 2-Deoxy-D-arabinohexose-1-13C
An In-depth Technical Guide to the Synthesis and Purification of 2-Deoxy-D-arabino-hexose-1-¹³C
Abstract
This technical guide provides a comprehensive framework for the synthesis, purification, and characterization of 2-Deoxy-D-arabino-hexose-1-¹³C, a stable isotope-labeled analog of the important glycolysis inhibitor, 2-deoxy-D-glucose (2-DG). The incorporation of a ¹³C isotope at the anomeric C-1 position provides a powerful, non-radioactive probe for metabolic flux analysis and mechanistic studies using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This document outlines a robust and plausible synthetic pathway, details rigorous purification protocols, and establishes key analytical benchmarks for product validation, designed for researchers and professionals in chemical biology and drug development.
Introduction: The Significance of ¹³C-Labeled 2-Deoxy-D-glucose
2-Deoxy-D-glucose (2-DG) is a glucose analog in which the hydroxyl group at the C-2 position is replaced by a hydrogen atom. This structural modification allows it to be recognized and transported into cells by glucose transporters and phosphorylated by hexokinase. However, the resulting 2-deoxy-D-glucose-6-phosphate cannot be further metabolized by phosphoglucose isomerase, leading to its intracellular accumulation and the competitive inhibition of glycolysis. This unique property makes 2-DG an invaluable tool for studying glucose metabolism and a potential therapeutic agent in oncology.
The introduction of a stable heavy isotope, such as Carbon-13, transforms 2-DG into a dynamic tracer for metabolic studies. Specifically, labeling at the C-1 position (2-Deoxy-D-arabino-hexose-1-¹³C) allows for the precise tracking of the molecule's fate within cellular pathways without the safety and logistical constraints of radioactive tracers. Analytical techniques like NMR and MS can distinguish the ¹³C-labeled compound from its natural abundance counterparts, enabling detailed quantification of metabolic pathway engagement and flux.
Strategic Approach to Synthesis
The synthesis of a specifically labeled carbohydrate requires a strategy that allows for the precise introduction of the isotope. While various methods exist for the synthesis of 2-deoxy sugars, a highly effective and controlled approach for introducing a ¹³C label at the C-1 position is an adaptation of the Kiliani-Fischer synthesis. This classic chain-elongation method allows for the construction of the C-1 carbon from a smaller aldose precursor using a labeled cyanide source.
This guide details a proposed synthetic route starting from D-arabinose. The core principle involves the nucleophilic addition of ¹³C-labeled cyanide to the aldehyde of D-arabinose, followed by reduction and hydrolysis to yield the target hexose. This method provides direct and unambiguous placement of the ¹³C isotope at the desired anomeric center.
Proposed Synthesis of 2-Deoxy-D-arabino-hexose-1-¹³C
The following multi-step protocol outlines a plausible and chemically sound pathway.
Overall Synthetic Scheme
The workflow begins with the reaction of D-arabinose with a ¹³C-labeled cyanide source, followed by a series of reduction and hydrolysis steps to yield the final product.
Caption: Proposed synthesis workflow for 2-Deoxy-D-arabino-hexose-1-¹³C.
Step-by-Step Experimental Protocol
Step 1: Cyanohydrin Formation
-
Rationale: This is the key step where the ¹³C isotope is introduced. The cyanide anion (¹³CN⁻) acts as a nucleophile, attacking the carbonyl carbon of D-arabinose. This reaction is not stereospecific at the new chiral center (C-2), resulting in a mixture of two epimers: the D-gluco and D-manno cyanohydrins.
-
Procedure:
-
Dissolve D-arabinose in water.
-
Cool the solution in an ice bath.
-
Slowly add a solution of Potassium ¹³C-cyanide (K¹³CN) while maintaining a slightly alkaline pH to favor the cyanohydrin formation.
-
Stir the reaction mixture at low temperature for several hours until completion, monitored by TLC or LC-MS.
-
Neutralize the reaction mixture carefully with a dilute acid.
-
Step 2: Reduction of Nitrile to Imine
-
Rationale: The nitrile group of the cyanohydrins must be converted into an aldehyde functionality. This is typically achieved through catalytic hydrogenation, which reduces the nitrile to an imine intermediate.
-
Procedure:
-
Transfer the aqueous cyanohydrin mixture to a hydrogenation vessel.
-
Add a suitable catalyst, such as Palladium on Carbon (Pd/C).
-
Pressurize the vessel with hydrogen gas (H₂).
-
Stir the reaction at room temperature until the theoretical amount of hydrogen is consumed.
-
Filter the reaction mixture through Celite to remove the catalyst.
-
Step 3: Hydrolysis and Final Reduction
-
Rationale: The intermediate imine is hydrolyzed under acidic conditions to the corresponding aldehyde. A subsequent reduction of this aldehyde with a mild reducing agent like sodium borohydride (NaBH₄) yields the primary alcohol at C-1, completing the hexose structure. The deoxygenation at C-2 is inherent to the starting material and reaction sequence.
-
Procedure:
-
The filtrate containing the imine is acidified and stirred to promote hydrolysis to the aldehyde.
-
After hydrolysis is complete, the solution is cooled and the pH is adjusted to neutral or slightly basic.
-
Sodium borohydride (NaBH₄) is added portion-wise to reduce the aldehyde.
-
The reaction is stirred until complete.
-
The reaction is quenched, and the resulting solution contains the crude mixture of ¹³C-labeled 2-deoxy-hexoses.
-
Purification Protocol
The crude product from the synthesis is a mixture containing the desired 2-Deoxy-D-arabino-hexose-1-¹³C, its C-2 epimer (2-deoxy-D-lyxo-hexose-1-¹³C), unreacted starting materials, and various salts. A robust chromatographic separation is essential for isolating the target compound with high purity.
Purification Strategy: HPLC
High-Performance Liquid Chromatography (HPLC) is the method of choice for separating structurally similar, non-volatile compounds like sugars. Anion-exchange or amino-functionalized columns are particularly effective for carbohydrate separations.
Caption: Workflow for the purification and quality control of the final product.
Step-by-Step HPLC Purification
-
System: A preparative HPLC system equipped with a refractive index (RI) or evaporative light scattering detector (ELSD).
-
Column: A preparative-scale amino (NH₂) column (e.g., Luna NH₂) is recommended.
-
Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile and water is typically used. A common starting point is 80:20 (v/v) Acetonitrile:Water.
-
Procedure:
-
Dissolve the crude, salt-free product in the mobile phase.
-
Inject the sample onto the equilibrated HPLC column.
-
Run the separation and collect fractions corresponding to the different peaks observed on the chromatogram.
-
Analyze each fraction using analytical HPLC to determine its purity.
-
Pool the fractions containing the desired product with a purity of ≥98%.
-
Remove the solvent from the pooled fractions via lyophilization (freeze-drying) to obtain the final product as a white solid.
-
Characterization and Quality Control
Rigorous analytical validation is required to confirm the identity, isotopic enrichment, and purity of the final product.
| Parameter | Analytical Method | Expected Result |
| Identity & Structure | ¹H and ¹³C NMR Spectroscopy | ¹H NMR spectrum consistent with the 2-deoxy-D-arabino-hexose structure. ¹³C NMR will show a highly enhanced signal for the C-1 carbon, confirming isotopic enrichment. |
| Molecular Weight | High-Resolution Mass Spectrometry (HRMS) | The observed mass will correspond to the calculated mass of ¹³CC₅H₁₂O₅ (165.0658 g/mol ), confirming the incorporation of one ¹³C atom. |
| Chemical Purity | Analytical HPLC (RI or ELSD) | A single major peak representing >98% of the total integrated area. |
| Isotopic Enrichment | Mass Spectrometry (MS) or ¹³C NMR | Quantitative analysis should indicate >99% ¹³C enrichment at the C-1 position. |
Conclusion
This guide presents a comprehensive and scientifically grounded strategy for the synthesis and purification of 2-Deoxy-D-arabino-hexose-1-¹³C. The proposed pathway, based on a modified Kiliani-Fischer synthesis, offers a reliable method for introducing the ¹³C label at the desired position. The detailed protocols for purification via HPLC and subsequent analytical characterization provide a self-validating system to ensure the final product meets the high standards of purity and identity required for advanced metabolic research. This powerful molecular tool will enable researchers to conduct precise investigations into glucose metabolism, furthering our understanding of cellular bioenergetics in both healthy and diseased states.
References
- BenchChem. (2025). Synthesis and Characterization of 2-Deoxy-2-fluoro-D-glucose-¹³C: A Technical Guide. BenchChem.
-
Walker, T. E., Ehler, D. S., & Unkefer, C. J. (1988). Synthesis of 2-deoxy-D-arabino-(6-13C)hexose. Carbohydrate Research, 181, 125-134. [Link]
- Padgett, H. C., et al. (1986). Synthesis and purification of 2-deoxy-2-[18F]fluoro-D-glucose and 2-deoxy-2-[18F]fluoro-D-mannose: characterization of products by 1H- and 19F-NMR spectroscopy.
physicochemical properties of 13C-labeled 2-deoxyglucose
An In-Depth Technical Guide to the Physicochemical Properties of ¹³C-Labeled 2-Deoxyglucose
Foreword
In the landscape of metabolic research, the interrogation of cellular pathways requires tools of exquisite precision. 2-Deoxy-D-glucose (2-DG), a structural analog of glucose, has long been a cornerstone for studying glucose uptake and glycolysis. Its mechanism of action—cellular uptake via glucose transporters followed by phosphorylation by hexokinase, which traps it intracellularly as 2-deoxy-D-glucose-6-phosphate (2-DG6P) without further metabolism—provides a powerful method to probe glycolytic flux.[1][2] The introduction of stable isotope labeling, particularly with Carbon-13 (¹³C), elevates this tool to a new level of specificity and analytical depth.
This guide provides a comprehensive exploration of the core physicochemical properties of ¹³C-labeled 2-deoxyglucose. It is designed for researchers, scientists, and drug development professionals who employ or seek to employ this critical tracer in their work. We will move beyond a simple recitation of data, delving into the causality behind experimental choices and the practical implications of these properties for robust and reliable metabolic analysis.
Molecular Profile and Isotopic Architecture
The foundational characteristics of ¹³C-2-DG are rooted in its molecular structure and the nature of its isotopic enrichment. 2-Deoxy-D-glucose is a hexose sugar where the hydroxyl group at the C2 position is replaced by a hydrogen atom.[1] This seemingly minor alteration is the key to its biological activity as a competitive inhibitor of glycolysis.[1][3]
The incorporation of ¹³C, a stable, non-radioactive isotope, fundamentally alters the mass of the molecule without significantly changing its chemical reactivity. This mass alteration is the primary signal used in mass spectrometry-based analyses. Labeling can be position-specific (e.g., [1-¹³C]-2-DG) or uniform ([U-¹³C₆]-2-DG), where all six carbon atoms are ¹³C. The choice of labeling strategy is critical and depends entirely on the experimental question; for instance, [1,2-¹³C₂]glucose is often used to resolve fluxes between glycolysis and the pentose phosphate pathway.[4][5]
Caption: Molecular structure of [U-¹³C₆]-2-deoxy-D-glucose (pyranose form).
The most immediate physicochemical consequence of ¹³C labeling is the increase in molecular weight. This predictable mass shift is the cornerstone of its use as a metabolic tracer.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Mass Shift from Unlabeled |
| 2-Deoxy-D-glucose | C₆H₁₂O₅ | 164.16 | N/A |
| [1-¹³C]-2-Deoxy-D-glucose | ¹³CC₅H₁₂O₅ | 165.15 | +1 |
| [U-¹³C₆]-2-Deoxy-D-glucose | ¹³C₆H₁₂O₅ | 170.14 | +6 |
| Table 1: Comparison of Molar Masses for Unlabeled and ¹³C-Labeled 2-Deoxyglucose Isotopologues. |
Spectroscopic and Analytical Properties
The utility of ¹³C-2-DG in research is defined by its unique spectroscopic signatures, which allow it to be distinguished from its endogenous, unlabeled counterpart.
Mass Spectrometry (MS)
In mass spectrometry, ¹³C labeling provides a clear and unambiguous signal. The mass difference between the labeled tracer and the naturally abundant ¹²C-containing molecules allows for precise quantification and flux analysis, even in complex biological matrices.[6] ¹³C₆-2-DG is frequently used as an internal standard for the accurate measurement of unlabeled 2-DG due to its nearly identical chemical behavior and chromatographic retention time, but distinct mass.[7]
High-resolution mass spectrometers, such as Orbitrap or Fourier Transform-Ion Cyclotron Resonance (FT-ICR) instruments, are essential for this work. They provide the necessary mass accuracy to resolve the ¹³C-labeled peaks from other co-eluting compounds and natural abundance isotopologues.[8]
Caption: A typical workflow for quantifying metabolites using a ¹³C-labeled internal standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While the most abundant carbon isotope, ¹²C, is NMR-silent, ¹³C possesses a nuclear spin of ½, making it NMR-active. This property is invaluable for non-invasively tracking the fate of ¹³C-2-DG in real-time within intact cells or tissues.[9][10] ¹³C NMR spectroscopy can identify not only the parent compound but also its phosphorylated form, 2-DG6P, and any subsequent (though typically minimal) metabolic products, providing a dynamic view of cellular metabolism.[9]
The chemical shifts of the carbon atoms in 2-DG are distinct and well-characterized, allowing for unambiguous assignment in an NMR spectrum.
| Carbon Position | Approximate ¹³C Chemical Shift (ppm) in D₂O |
| C1 (α-anomer) | ~92.1 |
| C2 | ~73.0 |
| C3 | ~72.3 |
| C4 | ~71.9 |
| C5 | ~70.4 |
| C6 | ~61.1 |
| Table 2: Representative ¹³C NMR chemical shifts for 2-Deoxy-D-glucose. Actual values may vary slightly based on solvent, pH, and temperature. Data synthesized from similar compounds and spectroscopic databases.[11][12] |
Physical Properties: Stability and Handling
The physical properties of ¹³C-2-DG are largely governed by the parent molecule. Isotopic substitution with ¹³C has a negligible effect on macroscopic properties like melting point, solubility, and appearance under standard laboratory conditions.[13][14] However, proper storage and handling are critical to maintain the integrity of the compound for research.
| Property | Value / Recommendation | Source(s) |
| Appearance | White crystalline solid | [15] |
| Melting Point | 146-147 °C (for unlabeled 2-DG) | [3][16] |
| Solubility | Soluble in water (≥100 mg/mL), DMSO (~20-100 mg/mL) | [15][17] |
| Solid Storage | Store at -20°C or 2-8°C, sealed, away from moisture. Stable for years. | [15][17] |
| Solution Storage | Aqueous solutions should be prepared fresh. DMSO stock solutions can be stored at -20°C for up to 1 month or -80°C for up to 6 months. | [3][17][18] |
| Table 3: Key Physical Properties and Storage Recommendations for ¹³C-2-Deoxyglucose. |
Causality Insight: The recommendation to use aqueous solutions of 2-DG promptly stems from the general principle that sugar solutions can be susceptible to microbial growth, especially when stored at refrigerated temperatures for extended periods. While 2-DG itself is stable, ensuring the sterility and purity of the experimental solution is paramount. Freezing aliquots of a sterile-filtered stock solution is a reliable practice.
Experimental Protocols & Methodologies
Trustworthy data begins with validated protocols. Here, we outline core methodologies for the handling and analysis of ¹³C-2-DG.
Protocol: Preparation of ¹³C-2-DG for NMR Analysis
Objective: To prepare a pure, concentrated sample of ¹³C-2-DG for high-resolution NMR spectroscopy.
Materials:
-
¹³C-labeled 2-Deoxyglucose (solid)
-
Deuterium oxide (D₂O, 99.9% D)
-
NMR tubes (e.g., 5 mm diameter)
-
Vortex mixer
-
Precision balance
Methodology:
-
Weighing: Accurately weigh approximately 5-10 mg of ¹³C-2-DG directly into a clean, dry microcentrifuge tube. The exact amount depends on the specific isotopic enrichment and the sensitivity of the NMR spectrometer.
-
Dissolution: Add 500-600 µL of D₂O to the microcentrifuge tube. D₂O is used as the solvent to avoid a large, interfering ¹H signal from water in proton NMR and to provide a lock signal for the spectrometer.
-
Homogenization: Vortex the tube thoroughly until the solid is completely dissolved. A brief centrifugation may be necessary to collect all the liquid at the bottom of the tube.
-
Transfer: Carefully transfer the solution into a clean NMR tube. Avoid introducing air bubbles.
-
Analysis: Cap the NMR tube and place it in the NMR spectrometer. Acquire a ¹³C spectrum, typically requiring a longer acquisition time than a ¹H spectrum due to the lower gyromagnetic ratio and natural abundance (if not fully enriched) of ¹³C.
Protocol: HPLC-Based Purity and Concentration Analysis
Objective: To determine the chemical purity and concentration of a 2-DG sample using High-Performance Liquid Chromatography (HPLC). This method is applicable to both labeled and unlabeled forms.
Rationale: Unlike many pharmaceutical compounds, 2-DG lacks a strong chromophore, making UV detection challenging. Detection at low wavelengths (~195 nm) or, more commonly, using a Refractive Index (RI) detector is required.[19][20]
Materials:
-
2-Deoxyglucose sample
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
HPLC system with an aminopropyl (NH₂) column and a Refractive Index (RI) detector.
Methodology:
-
Mobile Phase Preparation: Prepare the mobile phase, typically a mixture of acetonitrile and water (e.g., 85:15 ACN:H₂O).[19][20] Degas the mobile phase thoroughly before use.
-
Standard Preparation: Prepare a series of standard solutions of 2-DG with known concentrations (e.g., 0.1, 0.5, 1.0, 2.5, 5.0 mg/mL) in the mobile phase.
-
Sample Preparation: Dissolve the unknown 2-DG sample in the mobile phase to a concentration expected to fall within the range of the standard curve.
-
Chromatographic Conditions:
-
Column: Aminopropyl (NH₂) column
-
Mobile Phase: Isocratic elution with 85:15 ACN:H₂O
-
Flow Rate: ~1.0 mL/min
-
Column Temperature: Ambient or controlled (e.g., 30 °C)
-
Detector: Refractive Index (RI) detector
-
-
Analysis:
-
Inject the standard solutions to generate a calibration curve (peak area vs. concentration).
-
Inject the unknown sample.
-
Determine the concentration of the unknown sample by interpolating its peak area from the calibration curve. Purity can be assessed by the percentage of the total peak area attributed to the 2-DG peak.
-
The Physicochemical Basis of Biological Application
The utility of ¹³C-2-DG as a metabolic tracer is a direct consequence of its physicochemical properties. Its structural similarity to glucose ensures it is recognized and transported into the cell by the same glucose transporters (GLUTs). Once inside, it is a substrate for hexokinase. The resulting ¹³C-2-DG-6-phosphate is trapped because it is not a substrate for the next enzyme in glycolysis, phosphoglucose isomerase. This intracellular accumulation is directly proportional to glucose uptake.[2]
Caption: Mechanism of ¹³C-2-DG uptake and intracellular trapping.
The distinct and measurable properties imparted by the ¹³C label—a specific mass shift and an NMR-active nucleus—allow researchers to follow this process with high fidelity, making ¹³C-2-DG an indispensable tool for quantifying a key hallmark of cancer and other metabolic diseases.
References
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Title: ¹³C Isotope-Labeled Metabolomes Allowing for Improved Compound Annotation and Relative Quantification in Liquid Chromatography-Mass Spectrometry-based Metabolomic Research. Source: Analytical Chemistry. URL: [Link]
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Title: 2-Deoxyglucose and hydroxychloroquine HPLC-MS-MS analytical methods and pharmacokinetic interactions after oral co-administration in male rats. Source: PMC - NIH. URL: [Link]
- Title: Analytical methods for 2-deoxy-d-glucose. Source: Google Patents.
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Title: Quantification of Peptide m/z Distributions from ¹³C-Labeled Cultures with High-Resolution Mass Spectrometry. Source: Analytical Chemistry - ACS Publications. URL: [Link]
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Title: Analyzing Mass Spectrometry Imaging Data of ¹³C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos. Source: PubMed Central. URL: [Link]
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Title: ¹³C ¹⁸O Labeled Compounds. Source: Isosciences. URL: [Link]
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Title: ¹³C Isotope Labeling and Mass Spectrometric Isotope Enrichment Analysis in Acute Brain Slices. Source: PubMed. URL: [Link]
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Title: 2-Deoxyglucose (CAS 154-17-6) Properties. Source: Chemcasts. URL: [Link]
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Title: Enzymatic Assays for 2-deoxyglucose and 2-deoxyglucose 6-phosphate. Source: PubMed - NIH. URL: [Link]
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Title: Chemical Properties of 2-Deoxy-D-glucose (CAS 154-17-6). Source: Cheméo. URL: [Link]
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Title: 2-Deoxy-D-glucose. Source: Wikipedia. URL: [Link]
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Title: 2 deoxy d glucose – Knowledge and References. Source: Taylor & Francis. URL: [Link]
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Title: Isotopic Effects In Chemical Reactions. Source: EBSCO. URL: [Link]
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Title: Metabolic effects of the glucose analog 2-deoxy-glucose in cultured cancer cells probed by NMR spectroscopy. Source: APS Physics. URL: [Link]
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Title: Metabolism of [U-¹³C]glucose in human brain tumors in vivo. Source: Science.org. URL: [Link]
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Title: Nuclear Magnetic Resonance (NMR) Analysis of D - (+) - Glucose: A Guide to Spectrometric Structural Elucidation of Sugars. Source: IOSR Journal. URL: [Link]
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Title: Evaluation of ¹³C isotopic tracers for metabolic flux analysis in mammalian cells. Source: PMC. URL: [Link]
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Title: ¹³C-NMR spectra of the product solutions of (A) [1-¹³C]-glucose, (B)... Source: ResearchGate. URL: [Link]
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Title: ¹³C NMR Spectrum (1D, D2O, experimental) (HMDB0003498). Source: Human Metabolome Database. URL: [Link]
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Title: Two alternative ¹³C-glucose-tracing strategies for analysis of... Source: ResearchGate. URL: [Link]
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An In-depth Technical Guide on the Mechanism of Action of 2-Deoxy-D-arabino-hexose-1-¹³C
This guide provides a comprehensive technical overview of 2-Deoxy-D-arabino-hexose-1-¹³C, a critical tool for researchers, scientists, and drug development professionals. We will dissect its dual mechanism of action as both a potent metabolic inhibitor and a high-fidelity metabolic tracer, offering insights into its application and the causal logic behind its experimental use.
Introduction: A Tale of Two Functions
2-Deoxy-D-arabino-hexose, more commonly known as 2-Deoxy-D-glucose (2-DG), is a structural analog of D-glucose.[1][2] Its defining feature is the replacement of the hydroxyl group at the C-2 position with a hydrogen atom.[2] This seemingly minor modification has profound biological consequences, preventing its complete metabolism through the glycolytic pathway.
The specific molecule of interest here, 2-Deoxy-D-arabino-hexose-1-¹³C, incorporates a stable, non-radioactive isotope of carbon, ¹³C, at the first carbon position.[3][4] This isotopic label transforms the molecule from a simple inhibitor into a powerful tracer, enabling researchers to meticulously track its metabolic fate and quantify the flux through interconnected biochemical pathways.[5][6] This guide will explore both facets of its mechanism: its role as a disruptor of cellular energy production and its utility in elucidating complex metabolic networks.
Part 1: The Core Mechanism of Action: Glycolytic Inhibition
The primary and most well-characterized mechanism of 2-DG is its potent inhibition of glycolysis. This process can be understood as a multi-step molecular deception.
Cellular Uptake and Phosphorylation
Like glucose, 2-DG is transported into the cell by glucose transporters (GLUTs).[2][7] Cells with high glucose avidity, such as cancer cells, exhibit a correspondingly high uptake of 2-DG.[2] Once inside the cell, the enzyme hexokinase, which catalyzes the first committed step of glycolysis, phosphorylates 2-DG at the C-6 position, forming 2-deoxy-D-glucose-6-phosphate (2-DG-6-P).[1][8][9]
Metabolic Trapping and Enzymatic Inhibition
The phosphorylation of 2-DG into 2-DG-6-P effectively traps the molecule within the cell, as the added phosphate group prevents its exit through glucose transporters.[9][10] Unlike glucose-6-phosphate, however, 2-DG-6-P cannot be further metabolized by the next enzyme in the glycolytic pathway, phosphoglucose isomerase (PGI).[1][2] The absence of the C-2 hydroxyl group makes it an unsuitable substrate for isomerization to fructose-6-phosphate.
The intracellular accumulation of 2-DG-6-P leads to the inhibition of glycolysis through two primary mechanisms:
-
Competitive Inhibition of Phosphoglucose Isomerase (PGI): 2-DG-6-P acts as a competitive inhibitor of PGI, blocking the conversion of glucose-6-phosphate and halting the glycolytic flux downstream.[1][9]
-
Feedback Inhibition of Hexokinase: The buildup of 2-DG-6-P exerts product feedback inhibition on hexokinase, reducing the phosphorylation of both glucose and 2-DG.[8]
Downstream Cellular Consequences
By disrupting glycolysis, 2-DG triggers a cascade of cellular events. The primary consequence is the depletion of intracellular ATP, particularly in cells that rely heavily on aerobic glycolysis for energy, a phenomenon known as the "Warburg effect" in cancer cells.[1][11] This energy crisis can induce significant cellular stress, disrupt redox balance, and ultimately lead to programmed cell death (apoptosis).[8][11][12]
Part 2: The Role of ¹³C Labeling as a Metabolic Tracer
While the inhibitory properties of 2-DG are significant, the incorporation of a ¹³C label at the C-1 position transforms it into a sophisticated tool for metabolic flux analysis (MFA).[5][13]
Principles of Stable Isotope Tracing
Stable isotope tracing involves introducing molecules containing heavy isotopes (like ¹³C) into a biological system.[5][6] As the cells metabolize this labeled substrate, the ¹³C atom is incorporated into downstream metabolites. By measuring the distribution of these heavy isotopes in various molecules, we can deduce the activity of specific metabolic pathways.[6] This approach provides a dynamic view of cellular metabolism that is not achievable with traditional concentration measurements.
Analytical Detection of ¹³C-Labeled Metabolites
The fate of the ¹³C label from 2-Deoxy-D-arabino-hexose-1-¹³C is tracked using highly sensitive analytical techniques:
-
Mass Spectrometry (MS): MS separates ions based on their mass-to-charge ratio. The incorporation of a ¹³C atom increases a metabolite's mass by one Dalton compared to its unlabeled (¹²C) counterpart.[5] By analyzing the mass isotopomer distributions (MIDs) of metabolites, researchers can quantify the contribution of the ¹³C-labeled precursor to each metabolic pool.[14] This is the cornerstone of ¹³C-MFA.[15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹³C nucleus possesses a nuclear spin, making it detectable by NMR.[16] ¹³C NMR provides detailed information about the specific position of the label within a molecule's carbon skeleton, which is invaluable for distinguishing between pathways that rearrange carbon atoms differently.[17][18]
Part 3: Experimental Protocols and Applications
The dual nature of 2-Deoxy-D-arabino-hexose-1-¹³C allows its use in a variety of experimental contexts, most notably in ¹³C-Metabolic Flux Analysis.
Protocol: Cell Culture-Based ¹³C-Metabolic Flux Analysis
This generalized protocol outlines the key steps for quantifying metabolic fluxes in cultured cells using 2-Deoxy-D-arabino-hexose-1-¹³C as a tracer.
1. Cell Culture and Adaptation:
- Culture cells to the desired confluency in standard growth medium.
- Causality: It is critical to ensure cells are in a steady state of growth (log phase) to assume metabolic pseudo-steady state, a core assumption for many MFA models.
- One day prior to the experiment, switch the cells to a medium containing dialyzed fetal bovine serum to reduce the concentration of unlabeled glucose and amino acids.
2. Isotope Labeling:
- Remove the adaptation medium and replace it with an experimental medium containing a known concentration of 2-Deoxy-D-arabino-hexose-1-¹³C and other essential nutrients.
- Incubate the cells for a duration sufficient to achieve isotopic steady state in the metabolites of interest. This time must be empirically determined but often ranges from hours to over 24 hours.
3. Metabolite Extraction:
- Rapidly aspirate the labeling medium.
- Immediately quench metabolic activity by washing the cells with ice-cold saline.
- Add a cold extraction solvent (e.g., 80% methanol) to the culture dish and scrape the cells.[19]
- Causality: Rapid quenching is paramount to halt enzymatic activity instantly, preserving the in vivo labeling patterns of metabolites.
4. Sample Preparation and Analysis:
- Centrifuge the cell extract to pellet protein and debris.
- Collect the supernatant containing the polar metabolites.
- Dry the metabolite extract under nitrogen or using a vacuum concentrator.
- Derivatize the sample if required for GC-MS analysis, or resuspend in a suitable solvent for LC-MS analysis.
- Analyze the sample using LC-MS/MS or GC-MS to determine the mass isotopomer distributions of key metabolites.[14]
5. Data Analysis and Flux Calculation:
- Correct the raw mass spectrometry data for the natural abundance of ¹³C.
- Use specialized software (e.g., INCA, Metran) to fit the corrected mass isotopomer data to a metabolic network model.
- The software performs an iterative optimization to calculate the flux values (reaction rates) that best reproduce the experimentally measured labeling patterns.
Data Presentation: Mass Isotopomer Distribution
The output from the MS analysis is typically summarized in a table showing the fraction of each metabolite pool that contains zero, one, or more ¹³C atoms.
| Metabolite | M+0 | M+1 | M+2 | M+3 |
| Pyruvate | 0.35 | 0.55 | 0.08 | 0.02 |
| Lactate | 0.36 | 0.54 | 0.08 | 0.02 |
| Citrate | 0.60 | 0.15 | 0.20 | 0.05 |
| Malate | 0.62 | 0.14 | 0.18 | 0.06 |
| Table 1: Hypothetical fractional enrichment data for key metabolites after labeling with a ¹³C-glucose tracer. M+n represents the fraction of the metabolite pool with 'n' ¹³C atoms. |
Part 4: Broader Biological Effects
Beyond its direct impact on glycolysis, 2-DG can perturb other critical cellular functions. A comprehensive understanding of its mechanism requires acknowledging these effects.
-
Inhibition of N-linked Glycosylation: Due to its structural similarity to mannose, 2-DG can interfere with the synthesis of N-linked glycans, which are essential for proper protein folding.[2][11] This disruption can lead to an accumulation of unfolded proteins in the endoplasmic reticulum (ER), triggering the Unfolded Protein Response (UPR) and ER stress.[2][9]
-
Induction of Oxidative Stress: The inhibition of glycolysis can disrupt the production of NADPH via the pentose phosphate pathway. NADPH is a critical reducing equivalent for combating oxidative stress. Consequently, 2-DG treatment can lead to an imbalance in the cellular redox state and an increase in reactive oxygen species (ROS).[8][12]
Conclusion
2-Deoxy-D-arabino-hexose-1-¹³C is a molecule with a powerful dual identity. As a glucose analog, it functions as a potent inhibitor of glycolysis, providing a valuable tool for probing cellular energy metabolism and as a potential therapeutic agent. The strategic placement of a ¹³C stable isotope label transforms it into a high-precision tracer, enabling the sophisticated quantification of metabolic fluxes through complex biochemical networks. For researchers in metabolic science, oncology, and drug development, a thorough understanding of this dual mechanism is essential for designing robust experiments and accurately interpreting their results.
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Kurtoglu, M., et al. (2007). Under normoxia, 2-deoxy-D-glucose elicits cell death in select tumor types not by inhibition of glycolysis but by interfering with N-linked glycosylation. Molecular Cancer Therapeutics, 6(11), 3049-3058. [Link]
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Wikipedia. (2023). 2-Deoxy-D-glucose. [Link]
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Stafstrom, C. E., & Ockuly, J. C. (2017). Glycolytic inhibition by 2-deoxy-d-glucose abolishes both neuronal and network bursts in an in vitro seizure model. Journal of Neurophysiology, 118(1), 405-414. [Link]
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Mondal, M., et al. (2014). 13C-isotope labelling for the facilitated NMR analysis of a complex dynamic chemical system. Chemical Communications, 50(74), 10842-10845. [Link]
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An In-depth Technical Guide to the Cellular Uptake and Transport of 2-Deoxy-D-arabino-hexose-1-¹³C
Introduction: Unraveling Glycolytic Flux with a Stable Isotope Tracer
In the intricate landscape of cellular metabolism, glucose stands as a central pillar, fueling a myriad of biosynthetic and bioenergetic pathways. The ability to precisely measure and understand the flux through these pathways is paramount for researchers in fields ranging from oncology and neuroscience to drug development. 2-Deoxy-D-glucose (2-DG), a glucose analog, has long been a valuable tool for probing glucose uptake and glycolysis.[1] By replacing the hydroxyl group at the C2 position with a hydrogen, 2-DG is readily transported into cells and phosphorylated by hexokinase, but cannot be further metabolized, leading to its intracellular accumulation.[1] This guide delves into the application of a powerful variant of this tool: 2-Deoxy-D-arabino-hexose-1-¹³C. The incorporation of a stable, non-radioactive carbon-13 isotope at the C1 position provides a highly specific and sensitive tracer for dissecting the initial steps of glucose metabolism through advanced analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[2][3] This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, offering a detailed exploration of the underlying molecular mechanisms, step-by-step experimental protocols, and data interpretation strategies for leveraging this potent metabolic probe.
I. Molecular Mechanisms: A Journey Across the Membrane and into the Metabolic Maze
The journey of 2-Deoxy-D-arabino-hexose-1-¹³C into the cell and its subsequent metabolic fate is a multi-step process governed by specific protein transporters and enzymes. A thorough understanding of these mechanisms is crucial for designing and interpreting experiments.
Cellular Entry: The Role of Glucose Transporters (GLUTs)
The initial and rate-limiting step for glucose and its analogs' entry into most mammalian cells is facilitated diffusion mediated by a family of integral membrane proteins known as glucose transporters (GLUTs). 2-DG, due to its structural similarity to glucose, is a substrate for these transporters. Among the various GLUT isoforms, GLUT1 is ubiquitously expressed and responsible for basal glucose uptake in many cell types.[4]
The transport process is a passive one, driven by the concentration gradient of the substrate across the plasma membrane. The kinetics of this transport can be described by Michaelis-Menten kinetics, characterized by a maximal transport velocity (Vmax) and a substrate concentration at which the transport rate is half of Vmax (Km).
The First Metabolic Step: Phosphorylation by Hexokinase
Upon entering the cytoplasm, 2-Deoxy-D-arabino-hexose-1-¹³C is recognized by hexokinase, the first enzyme in the glycolytic pathway. Hexokinase catalyzes the ATP-dependent phosphorylation of the hexose at the C6 position, yielding 2-deoxy-D-glucose-6-phosphate-1-¹³C (2-DG-6-P-¹³C).[1] This phosphorylation traps the molecule inside the cell, as the newly added phosphate group renders it membrane-impermeable.
Similar to transport, the phosphorylation step also follows Michaelis-Menten kinetics. However, unlike glucose-6-phosphate, 2-DG-6-P cannot be isomerized to fructose-6-phosphate by phosphoglucose isomerase, effectively halting its progression through glycolysis.[1] This metabolic blockade leads to the intracellular accumulation of 2-DG-6-P-¹³C, the extent of which is proportional to the rate of glucose uptake and phosphorylation.
The Advantage of the 1-¹³C Label: Tracing the First Carbon
The strategic placement of the ¹³C label at the C1 position of 2-deoxy-D-glucose offers a distinct advantage for metabolic flux analysis. While uniformly labeled glucose ([U-¹³C]glucose) provides a global view of carbon distribution, position-specific labels allow for the dissection of specific pathways. The 1-¹³C label is particularly informative for distinguishing between glycolysis and the Pentose Phosphate Pathway (PPP). In glycolysis, the C1 carbon of glucose becomes the C3 carbon of pyruvate and lactate. In the oxidative arm of the PPP, the C1 carbon is lost as CO2. By tracing the fate of the 1-¹³C label, researchers can quantify the relative flux through these critical pathways.
II. Quantitative Insights: Kinetic Parameters of Transport and Phosphorylation
For accurate modeling and interpretation of experimental data, it is essential to consider the kinetic parameters of 2-DG transport and phosphorylation. The following table summarizes key kinetic constants reported in the literature.
| Parameter | Protein | Substrate | Cell/System Type | Km | Vmax | Reference(s) |
| Transport | Bovine GLUT1 | 2-Deoxy-D-glucose | Xenopus Oocytes | 9.8 ± 3.0 mM | 2582-4914 pmol/oocyte/15 min | [5][6] |
| Transport | Human GLUT1 | 2-Deoxy-D-glucose | Xenopus Oocytes | 11.7 ± 3.7 mM | 2773-4914 pmol/oocyte/15 min | [5][6] |
| Transport | Rat Skeletal Muscle | 2-Deoxy-D-glucose | Isolated Rat Muscle | ~12 mM | - | [7] |
| Phosphorylation | Rat Brain Hexokinase | 2-Deoxy-D-glucose | Normal Rat Brain | - | - | [8] |
| Phosphorylation | Rat Glioma Hexokinase | 2-Deoxy-D-glucose | Rat Glioma | - | - | [8] |
| Phosphorylation | Hexokinase D (Glucokinase) | 2-Deoxy-D-glucose | Liver | Michaelian kinetics | - | [9] |
Note: Vmax values can vary significantly depending on the experimental system and protein expression levels.
III. Experimental Protocols: A Step-by-Step Guide
This section provides detailed protocols for conducting cellular uptake and metabolism studies using 2-Deoxy-D-arabino-hexose-1-¹³C, followed by analysis using NMR or LC-MS/MS.
Cell Culture and Isotope Labeling
-
Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase and approximately 70-80% confluent at the time of the experiment.
-
Media Preparation: Prepare glucose-free culture medium supplemented with a known concentration of 2-Deoxy-D-arabino-hexose-1-¹³C. The concentration should be optimized for the specific cell type and experimental question, but a starting point is often in the range of 5-10 mM.
-
Isotope Incubation:
-
Aspirate the standard culture medium from the cells.
-
Wash the cells twice with pre-warmed, glucose-free medium or phosphate-buffered saline (PBS) to remove any residual glucose.
-
Add the pre-warmed medium containing 2-Deoxy-D-arabino-hexose-1-¹³C to the cells.
-
Incubate the cells for a predetermined time course (e.g., 0, 15, 30, 60, 120 minutes) at 37°C in a humidified incubator with 5% CO₂. The incubation time will depend on the metabolic rate of the cells and the desired level of ¹³C enrichment.
-
Metabolite Extraction
Rapid quenching of metabolic activity and efficient extraction of intracellular metabolites are critical for accurate results.
-
Quenching:
-
At the end of the incubation period, rapidly aspirate the labeling medium.
-
Immediately wash the cells twice with ice-cold PBS to remove any extracellular tracer.
-
-
Extraction:
-
Add a pre-chilled extraction solvent to the cells. A common choice is 80% methanol kept at -80°C.[5]
-
Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.
-
Vortex the tube vigorously and incubate on ice for at least 20 minutes to precipitate proteins.
-
Centrifuge the lysate at high speed (e.g., >15,000 x g) for 10-15 minutes at 4°C.
-
Carefully collect the supernatant, which contains the polar metabolites, and transfer it to a new tube.
-
The protein pellet can be saved for normalization purposes (e.g., using a BCA assay).
-
-
Sample Storage: Store the metabolite extracts at -80°C until analysis.
Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information on the position of the ¹³C label within metabolites.
-
Sample Preparation:
-
Dry the metabolite extract, for example, using a vacuum concentrator.
-
Reconstitute the dried extract in a deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard (e.g., DSS or TSP) for chemical shift referencing and quantification.[10]
-
Transfer the reconstituted sample to a high-quality NMR tube.[10][11][12]
-
-
NMR Data Acquisition:
-
Acquire ¹³C and/or ¹H-¹³C heteronuclear correlation spectra (e.g., HSQC, HMBC) on a high-field NMR spectrometer.
-
The specific pulse sequences and acquisition parameters should be optimized for the detection and quantification of the ¹³C-labeled metabolites of interest.
-
-
Data Analysis:
-
Process the NMR spectra using appropriate software.
-
Identify and quantify the signals corresponding to 2-Deoxy-D-arabino-hexose-1-¹³C and its phosphorylated form, 2-deoxy-D-glucose-6-phosphate-1-¹³C.
-
The degree of ¹³C enrichment can be determined by comparing the integrals of the ¹³C-coupled signals to those of the unlabeled counterparts or the internal standard.
-
Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and is well-suited for quantifying low-abundance metabolites.
-
Sample Preparation:
-
The metabolite extracts can often be directly injected or may require a simple dilution in the initial mobile phase.
-
-
LC-MS/MS System and Parameters:
-
Liquid Chromatography: Use a column suitable for separating polar metabolites, such as a hydrophilic interaction liquid chromatography (HILIC) column.[5]
-
Mobile Phases: A typical mobile phase system for HILIC consists of an aqueous buffer (e.g., ammonium acetate or ammonium hydroxide) and an organic solvent (e.g., acetonitrile).[8]
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) or selected reaction monitoring (SRM) mode is ideal for targeted quantification.[5]
-
Ionization: Use electrospray ionization (ESI) in either positive or negative mode, depending on the analytes of interest.
-
MRM Transitions: Develop specific MRM transitions for the precursor and product ions of 2-Deoxy-D-arabino-hexose-1-¹³C and 2-deoxy-D-glucose-6-phosphate-1-¹³C.
-
-
Data Analysis:
-
Integrate the chromatographic peaks for each MRM transition.
-
Calculate the relative or absolute abundance of the ¹³C-labeled metabolites.
-
Correct the data for the natural abundance of ¹³C (approximately 1.1%).
-
IV. Visualizing the Process: Diagrams and Workflows
Visual representations can greatly aid in understanding the complex processes involved in these experiments.
Caption: Cellular uptake and metabolism of 2-Deoxy-D-arabino-hexose-1-¹³C.
Caption: General experimental workflow for metabolic tracing.
V. Conclusion and Future Perspectives
2-Deoxy-D-arabino-hexose-1-¹³C stands as a powerful and versatile tool for the precise investigation of glucose uptake and the initial steps of glycolysis. Its stable isotope label allows for safe and detailed metabolic tracing using sophisticated analytical platforms like NMR and mass spectrometry. The methodologies outlined in this guide provide a robust framework for researchers to quantify glycolytic flux, probe the activity of glucose transporters and hexokinase, and investigate the metabolic reprogramming that occurs in various physiological and pathological states. As analytical technologies continue to advance in sensitivity and resolution, the application of position-specific labeled tracers like 2-Deoxy-D-arabino-hexose-1-¹³C will undoubtedly play an increasingly critical role in unraveling the complexities of cellular metabolism and accelerating the development of novel therapeutic strategies.
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- Zhao, F. Q., & Keating, A. F. (2012). Characterization of bovine glucose transporter 1 kinetics and substrate specificities in Xenopus oocytes. Journal of dairy science, 95(4), 1837–1844.
- Zhao, F. Q., & Keating, A. F. (2012). Characterization of bovine glucose transporter 1 kinetics and substrate specificities in Xenopus oocytes. Journal of dairy science, 95(4), 1837–1844.
- Hansen, P. A., Gulve, E. A., & Holloszy, J. O. (1994). Kinetics of 2-deoxyglucose transport in skeletal muscle: effects of insulin and contractions. American Journal of Physiology-Endocrinology and Metabolism, 266(2), E197-E202.
- Crane, R. K., & Sols, A. (1954). The non-competitive inhibition of brain hexokinase by glucose-6-phosphate and related compounds. Journal of Biological Chemistry, 210(2), 597-606.
- Jennings, E. Q., et al. (2025). Targeted Metabolomic Methods for 13 C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography–Tandem Mass Spectrometry (LC–MS/MS). Journal of Proteome Research, 24(12).
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- Lane, A. N., & Fan, T. W. M. (2015). Practical Guidelines for 13 C-Based NMR Metabolomics. In Metabolomics (pp. 141-167). Humana Press, New York, NY.
- Reinbeck, B., & Kurtz, A. (2002). Evaluation of 2-deoxy-D-glucose as a chemotherapeutic agent: mechanism of cell death. British journal of cancer, 87(11), 1316-1323.
- Markley, J. L., et al. (2010). NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions. Analytical chemistry, 82(11), 4647-4653.
- Ahn, W. S., & Antoniewicz, M. R. (2011). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Metabolic engineering, 13(5), 590-600.
- Wevers, R. A., et al. (2016). 13C glucose labelling studies using 2D NMR are a useful tool for determining ex vivo whole organ metabolism during hypothermic machine perfusion of kidneys. PLoS One, 11(8), e0160211.
- Jennings, E. Q., et al. (2025). Targeted Metabolomic Methods for 13 C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography-Tandem Mass Spectrometry (LC–MS/MS). Journal of Proteome Research, 24(12).
- Walker, T. E., et al. (1988). Synthesis of 2-deoxy-D-arabino-(6-13C)hexose.
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- Bock, K., & Pedersen, C. (1974). 1H NMR Study of 2-Deoxy-D-Arabino-Hexopyranose (2-Deoxy Glucopyranose), 2-Deoxy-D-Lyxo-Hexopyranose (2-Deoxy Galactopyranose) and 2′-Deoxy Lactose. Shift Increment Studies in 2-Deoxy Carbohydrates. Acta Chemica Scandinavica, 28b, 1041-1047.
- Wevers, R. A., et al. (2016). 13C glucose labelling studies using 2D NMR are a useful tool for determining ex vivo whole organ metabolism during hypothermic machine perfusion of kidneys. PLoS One, 11(8), e0160211.
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An In-Depth Technical Guide on the Structural Elucidation of 2-Deoxy-D-arabino-hexose-1-¹³C
Audience: Researchers, scientists, and drug development professionals.
Abstract
The precise structural characterization of isotopically labeled molecules is fundamental to their application in biomedical research and drug development. This guide provides a comprehensive, technically-focused protocol for the structural elucidation of 2-Deoxy-D-arabino-hexose-1-¹³C, a critical analog of glucose used in studying glycolysis and as a potential therapeutic agent. This document moves beyond a simple recitation of methods to provide the underlying scientific rationale, ensuring a robust, self-validating analytical workflow. The core methodologies discussed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), presented with the authority and practical insight of a Senior Application Scientist.
PART 1: Core Principles and Strategic Approach
The Significance of 2-Deoxy-D-arabino-hexose
2-Deoxy-D-arabino-hexose, also known as 2-deoxy-D-glucose, is a structural analog of glucose where the hydroxyl group at the C2 position is replaced by a hydrogen atom.[1][2] This modification prevents its further metabolism in the glycolytic pathway, leading to its accumulation in cells.[2] This property makes it an invaluable tool for inhibiting glycolysis and has led to its investigation as an anti-cancer and anti-viral agent.[1]
Rationale for ¹³C Labeling at the Anomeric Carbon
The introduction of a ¹³C isotope at the C1 (anomeric) position is a strategic choice that significantly enhances the analytical tractability of the molecule. The key advantages include:
-
Enhanced NMR Signal: The natural abundance of ¹³C is only 1.1%. Labeling at the C1 position amplifies the corresponding NMR signal by approximately 90-fold, enabling precise and unambiguous assignment.
-
Probing Anomeric Stereochemistry: The ¹J(C1,H1) coupling constant is highly sensitive to the orientation of the anomeric proton, providing definitive evidence for the α and β configuration.
-
Metabolic Tracing: The ¹³C label serves as a non-radioactive tracer, allowing for the monitoring of the molecule's metabolic fate in complex biological systems using techniques like NMR and mass spectrometry.[3][4]
PART 2: Experimental Design and Protocols
A multi-technique approach is essential for the unambiguous structural confirmation of 2-Deoxy-D-arabino-hexose-1-¹³C. The synergy between NMR spectroscopy and mass spectrometry provides a self-validating system for structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the three-dimensional structure of organic molecules in solution. A suite of 1D and 2D NMR experiments is required for the complete assignment of all proton and carbon signals and to establish the covalent framework and stereochemistry.
The logical flow of NMR experiments is critical for efficient and accurate structure determination.
Caption: A standard workflow for the high-resolution mass spectrometry analysis of 2-Deoxy-D-arabino-hexose-1-¹³C.
-
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 1 µg/mL) in a suitable solvent such as 50:50 water:methanol.
-
-
Ionization:
-
Utilize Electrospray Ionization (ESI) in positive ion mode.
-
Trustworthiness: ESI is a "soft" ionization technique that minimizes fragmentation, ensuring the observation of the intact molecular ion, typically as an adduct with sodium ([M+Na]⁺).
-
-
Mass Analysis:
-
Analyze the sample using a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap instrument.
-
Expertise & Experience: The high resolving power of these instruments allows for mass determination to four or more decimal places, which is essential for calculating a unique elemental formula.
-
| Species | Elemental Formula | Calculated Monoisotopic Mass (Da) | Observed Adduct | Expected m/z |
| Unlabeled | C₆H₁₂O₅ | 164.0685 | [M+Na]⁺ | 187.0579 |
| ¹³C Labeled | ¹³CC₅H₁₂O₅ | 165.0718 | [M+Na]⁺ | 188.0612 |
The observation of a species with an m/z value corresponding to the ¹³C-labeled compound confirms the successful synthesis and provides a measure of isotopic enrichment.
PART 3: Authoritative Grounding and References
The methodologies and interpretations presented in this guide are grounded in established principles of analytical chemistry and are supported by the broader scientific literature.
References
-
Metabolomics and 13C Labelled Glucose Tracing to Identify Carbon Incorporation into Aberrant Cell Membrane Glycans in Cancer. This article showcases the application of ¹³C-labeled glucose in metabolic studies, highlighting the utility of isotopic labeling. [Link]
-
Mass Spectrometric Metabolic Fingerprinting of 2-Deoxy-D-Glucose (2-DG)-Induced Inhibition of Glycolysis... This study demonstrates the use of mass spectrometry to analyze the metabolic effects of 2-deoxy-D-glucose. [Link]
-
Gas chromatography-mass spectrometry analysis of 13C labeling in sugars for metabolic flux analysis. This paper describes a GC-MS method for analyzing ¹³C labeling in sugars, providing complementary techniques for isotopic analysis. [Link]
-
SpectraBase: 2-Deoxy-D-glucose. A database containing various spectra for 2-Deoxy-D-glucose, including ¹³C NMR. [Link]
-
Metabolic effects of the glucose analog 2-deoxy-glucose in cultured cancer cells probed by NMR spectroscopy. This research abstract describes the use of ¹³C NMR to investigate the metabolism of 2-deoxy-D-glucose in cancer cells. [Link]
-
PubChem: 2-Deoxy-D-arabino-hexopyranose. An entry in the PubChem database providing comprehensive chemical information for 2-deoxy-D-glucose. [Link]
-
Wikipedia: 2-Deoxy-D-glucose. A general encyclopedic entry providing background information on 2-deoxy-D-glucose. [Link]
-
ResearchGate: Structure of 2-deoxy-D-glucose... This resource provides structural information and context for the pharmacological activities of 2-deoxy-D-glucose. [Link]
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An In-depth Technical Guide to the Biochemical Activity of 2-Deoxy-D-arabino-hexose-1-¹³C
Audience: Researchers, scientists, and drug development professionals.
Introduction: Unveiling Cellular Energetics with a Labeled Glycolytic Probe
In the intricate landscape of cellular metabolism, understanding the dynamics of glucose uptake and its subsequent fate is paramount to unraveling the complexities of both normal physiology and pathological states. 2-Deoxy-D-glucose (2-DG), a structural analog of glucose, has long been a cornerstone in metabolic research, primarily for its ability to act as a competitive inhibitor of glycolysis.[1][2][3] The strategic placement of a stable isotope, Carbon-13 (¹³C), at the C1 position of 2-Deoxy-D-arabino-hexose transforms this molecule into a powerful analytical tool, enabling researchers to non-invasively trace its journey into the cell and its initial metabolic transformation. This guide provides a comprehensive overview of the biochemical activity of 2-Deoxy-D-arabino-hexose-1-¹³C, detailing its mechanism of action and providing in-depth protocols for its application in metabolic research using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Core Principle: A Trojan Horse in Glycolysis
The efficacy of 2-Deoxy-D-arabino-hexose as a metabolic probe lies in its structural similarity to D-glucose, allowing it to be recognized and transported into the cell by glucose transporters (GLUTs).[4] Once inside the cell, it serves as a substrate for hexokinase, the first enzyme in the glycolytic pathway, which phosphorylates it at the C6 position to form 2-Deoxy-D-arabino-hexose-6-phosphate-1-¹³C (2-DG-6-P-¹³C).[4]
However, the absence of a hydroxyl group at the C2 position renders 2-DG-6-P an unsuitable substrate for the next enzyme in the glycolytic pathway, phosphoglucose isomerase.[4] This enzymatic blockade leads to the intracellular accumulation of 2-DG-6-P-¹³C.[4][5][6] This accumulation has two significant consequences for the cell:
-
Inhibition of Glycolysis: The buildup of 2-DG-6-P competitively inhibits hexokinase, thereby reducing the phosphorylation of glucose and slowing down the entire glycolytic pathway.[4]
-
ATP Depletion: The continuous phosphorylation of 2-DG without subsequent energy-yielding steps results in a net consumption of ATP, leading to cellular energy depletion.[5]
The ¹³C label at the C1 position does not alter this fundamental biochemical activity but provides a distinct analytical signature that allows for the precise tracking and quantification of 2-DG uptake and phosphorylation.
The Significance of the 1-¹³C Label
The choice of labeling the C1 position of 2-Deoxy-D-arabino-hexose is a deliberate one, offering specific advantages for metabolic analysis:
-
Direct Readout of Uptake and Hexokinase Activity: The appearance and accumulation of the ¹³C signal from 2-DG-6-P-¹³C provide a direct and quantitative measure of glucose transporter and hexokinase activity.
-
Clear Spectral Separation: The chemical environment of the C1 carbon changes significantly upon phosphorylation, leading to distinct and well-resolved signals for 2-Deoxy-D-arabino-hexose-1-¹³C and 2-DG-6-P-¹³C in ¹³C NMR spectra, facilitating unambiguous identification and quantification.
-
Minimal Isotopic Scrambling: Since 2-DG-6-P does not proceed further down the glycolytic pathway, the ¹³C label remains at the C1 position, simplifying spectral interpretation and avoiding the complexities of isotopic scrambling that occur with metabolizable tracers like [U-¹³C]-glucose.
Experimental Workflows: From Cell Culture to Data Analysis
The application of 2-Deoxy-D-arabino-hexose-1-¹³C in metabolic research typically involves a series of well-defined steps, from cell culture to sophisticated analytical techniques.
Diagram: Experimental Workflow
Caption: A generalized workflow for metabolic studies using 2-Deoxy-D-arabino-hexose-1-¹³C.
Detailed Protocol: In Vitro Cell Culture Experiment
This protocol provides a framework for a typical experiment using a cancer cell line to monitor glucose uptake and hexokinase activity.
1. Cell Culture and Treatment:
-
Culture your chosen cell line to the desired confluency (typically 70-80%) in standard growth medium.
-
On the day of the experiment, replace the standard medium with a glucose-free medium for a short period (e.g., 1 hour) to deplete intracellular glucose stores.
-
Introduce the experimental medium containing a known concentration of 2-Deoxy-D-arabino-hexose-1-¹³C (e.g., 5-10 mM). The optimal concentration should be determined empirically for your cell line.
-
Incubate the cells for a defined time course (e.g., 0, 15, 30, 60, 120 minutes) to monitor the rate of uptake and phosphorylation.
2. Metabolite Extraction:
-
To halt all metabolic activity, rapidly quench the cells by aspirating the medium and washing the cell monolayer with ice-cold phosphate-buffered saline (PBS).
-
Immediately add a pre-chilled (-80°C) extraction solvent, such as 80% methanol.
-
Incubate at -80°C for at least 15 minutes.
-
Scrape the cells and collect the cell lysate.
-
Centrifuge the lysate to pellet cell debris and proteins. The supernatant contains the polar metabolites, including 2-Deoxy-D-arabino-hexose-1-¹³C and its phosphorylated form.
3. Sample Preparation for NMR Analysis:
-
Dry the metabolite extract using a vacuum concentrator.
-
Reconstitute the dried pellet in a known volume of D₂O containing a chemical shift reference standard (e.g., TSP or DSS).
-
Transfer the sample to an NMR tube for analysis.
4. Sample Preparation for Mass Spectrometry Analysis:
-
The extracted metabolites can be directly analyzed by LC-MS or may require derivatization depending on the chromatographic method used.
Data Acquisition and Interpretation
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR is a powerful tool for observing the fate of 2-Deoxy-D-arabino-hexose-1-¹³C. The key to this analysis is the distinct chemical shifts of the C1 carbon in the free and phosphorylated forms of the molecule.
Table 1: Expected ¹³C NMR Chemical Shifts
| Compound | Labeled Carbon | Expected Chemical Shift (ppm) |
| 2-Deoxy-D-arabino-hexose-1-¹³C (α-anomer) | C1 | ~93.6 |
| 2-Deoxy-D-arabino-hexose-1-¹³C (β-anomer) | C1 | ~97.4 |
| 2-Deoxy-D-arabino-hexose-6-phosphate-1-¹³C | C1 | ~95-98 |
Note: Exact chemical shifts can vary depending on the solvent, pH, and temperature.
By acquiring a time course of ¹³C NMR spectra, the rate of disappearance of the 2-Deoxy-D-arabino-hexose-1-¹³C signal and the concomitant appearance of the 2-DG-6-P-¹³C signal can be quantified by integrating the respective peak areas. This provides a direct measure of the rate of hexokinase activity.
Mass Spectrometry (MS)
Liquid chromatography-mass spectrometry (LC-MS) offers a highly sensitive method for detecting and quantifying 2-Deoxy-D-arabino-hexose-1-¹³C and its phosphorylated metabolite.
Table 2: Expected Mass-to-Charge Ratios (m/z) for LC-MS Analysis
| Compound | Ionization Mode | Adduct | Expected m/z |
| 2-Deoxy-D-arabino-hexose-1-¹³C | Negative | [M-H]⁻ | 164.07 |
| 2-Deoxy-D-arabino-hexose-6-phosphate-1-¹³C | Negative | [M-H]⁻ | 244.04 |
Tandem mass spectrometry (MS/MS) can be used to confirm the identity of the metabolites by analyzing their fragmentation patterns. For 2-DG-6-P-¹³C, characteristic fragments would include the loss of the phosphate group.
Metabolic Pathway Visualization
Diagram: Fate of 2-Deoxy-D-arabino-hexose-1-¹³C
Caption: The uptake and metabolic block of 2-Deoxy-D-arabino-hexose-1-¹³C within a cell.
Conclusion: A Versatile Tool for Metabolic Inquiry
2-Deoxy-D-arabino-hexose-1-¹³C stands as a powerful and versatile tool for researchers investigating cellular metabolism. Its ability to be taken up by cells and phosphorylated, followed by its intracellular accumulation, provides a direct window into the activity of glucose transporters and hexokinase. The incorporation of a stable ¹³C isotope allows for safe, non-radioactive tracing and quantification using widely accessible analytical platforms like NMR and mass spectrometry. This in-depth guide provides the foundational knowledge and practical protocols to empower researchers to effectively utilize this labeled glucose analog to gain critical insights into the metabolic reprogramming that underlies a host of physiological and pathological conditions.
References
- BenchChem. (2025). Application Notes and Protocols for NMR-Based Analysis of 2-Deoxy-D-glucose-d1 Metabolites.
- ChemicalBook. (n.d.). 2-Deoxy-D-glucose(154-17-6) 1H NMR spectrum.
- MedChemExpress. (n.d.). 2-Deoxy-D-glucose- 13 C-1 (Synonyms: 2-DG.
- MedChemExpress. (n.d.). 2-Deoxy-D-glucose- 13 C (Synonyms: 2-DG.
- D:\MyFiles\general manual\techniques\nmr sample prep.wpd. (n.d.).
- Gool, F. V., et al. (2016). 13C glucose labelling studies using 2D NMR are a useful tool for determining ex vivo whole organ metabolism during hypothermic machine perfusion of kidneys. PMC.
- Hedeskov, C. J., & Gliemann, J. (1973).
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- Omicron Biochemicals, Inc. (n.d.). D-[1-13C]glucose NMR.
- Chan, K. W., et al. (2013). Imaging brain deoxyglucose uptake and metabolism by glucoCEST MRI. PMC.
- Li, Y., et al. (2024). Protocol to measure glucose utilization in mouse tissues using radiolabeled 2-deoxy-D-glucose.
- Li, Y., et al. (2024). Protocol to measure glucose utilization in mouse tissues using radiolabeled 2-deoxy-D-glucose. PMC.
- Revvity. (n.d.). Glucose Uptake Assays.
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- Hopkins, J. C., et al. (2004). Accumulation of 2-deoxy-D-glucose-6-phosphate as a measure of glucose uptake in the isolated perfused heart: a 31P NMR study. PubMed.
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- Thermo Fisher Scientific. (n.d.).
- Navale, A. R., & Paranjape, A. N. (2019). 2-Deoxy-d-Glucose and Its Analogs: From Diagnostic to Therapeutic Agents. PMC.
- Sigma-Aldrich. (n.d.).
- Reivich, M., et al. (1982). Simultaneous in vivo monitoring of cerebral deoxyglucose and deoxyglucose-6-phosphate by 13C[1H] nuclear magnetic resonances spectroscopy. PubMed.
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- Armenta, S., et al. (2018). Deprotonated Carbohydrate Anion Fragmentation Chemistry: Structural Evidence from Tandem Mass Spectrometry, Infra-Red Spectroscopy, and Theory.
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An In-Depth Technical Guide to 2-Deoxy-D-arabino-hexose-1-¹³C: From Discovery to Application
Abstract
This technical guide provides a comprehensive overview of 2-Deoxy-D-arabino-hexose, with a specific focus on its isotopically labeled form, 2-Deoxy-D-arabino-hexose-1-¹³C. We delve into the historical context of its discovery, tracing its origins from the foundational work on glucose chemistry. The guide further details the strategic synthesis of the ¹³C-labeled analogue, providing a step-by-step methodology based on established carbohydrate chemistry. A critical component of this work is the elucidation of its biochemical mechanism of action as a glycolytic inhibitor. Finally, we explore the significant applications of 2-Deoxy-D-arabino-hexose-1-¹³C in modern biomedical research, particularly in the fields of oncology and virology, where it serves as a powerful tool for mechanistic studies and drug development. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking a thorough understanding of this important molecule.
A Journey Through Time: The Discovery and History of a Deceptive Sugar
The story of 2-Deoxy-D-arabino-hexose, commonly known as 2-deoxy-D-glucose (2-DG), is intrinsically linked to the pioneering work of the late 19th and early 20th centuries that unraveled the complexities of carbohydrate chemistry. While the initial focus was on the structure and function of naturally occurring sugars like D-glucose, the synthesis of modified analogues opened new avenues for understanding cellular metabolism.
The intellectual groundwork for understanding monosaccharides was laid by Hermann Emil Fischer, a German chemist whose investigations into the stereochemical configuration of sugars earned him the Nobel Prize in Chemistry in 1902.[1] Fischer's work established the fundamental structure of glucose and other sugars, paving the way for the synthesis of derivatives.
The first synthesis of 2-deoxy-D-glucose was reported in the early 20th century. These early methods, however, were often low-yielding and produced numerous byproducts, making purification a significant challenge. Over the years, synthetic strategies have been refined, with notable approaches starting from D-glucose or its derivative, D-glucal.
The advent of isotopic labeling revolutionized the study of metabolic pathways. The ability to trace the fate of molecules in biological systems provided unprecedented insights. The synthesis of isotopically labeled 2-DG, including its ¹⁴C and tritium (³H) labeled forms, became crucial for its use as a research tool.[2] The development of 2-Deoxy-D-arabino-hexose-1-¹³C provided a stable, non-radioactive alternative for studies utilizing nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
The Art of Deception: Mechanism of Action
2-Deoxy-D-glucose exerts its biological effects by acting as a molecular mimic of D-glucose. Its structural similarity allows it to be recognized and taken up by cells through glucose transporters (GLUTs). Once inside the cell, 2-DG is a substrate for the first enzyme in the glycolytic pathway, hexokinase.
Hexokinase phosphorylates 2-DG at the 6-position, forming 2-deoxy-D-glucose-6-phosphate (2-DG-6P). However, this is where the metabolic journey of 2-DG ends. The absence of the hydroxyl group at the C2 position prevents the subsequent enzyme in the glycolytic pathway, phosphoglucose isomerase, from converting 2-DG-6P to fructose-6-phosphate.
This leads to the intracellular accumulation of 2-DG-6P, which has several profound consequences:
-
Competitive Inhibition of Hexokinase: The accumulation of 2-DG-6P acts as a feedback inhibitor of hexokinase, thereby reducing the phosphorylation of glucose and slowing down the glycolytic flux.
-
Inhibition of Phosphoglucose Isomerase: 2-DG-6P also directly inhibits phosphoglucose isomerase, further blocking the glycolytic pathway.
-
ATP Depletion: By inhibiting glycolysis, 2-DG curtails the cell's primary source of ATP, leading to energy depletion. This is particularly effective against cells that are highly dependent on glycolysis for their energy needs, such as cancer cells exhibiting the Warburg effect.
-
Induction of ER Stress: 2-DG can also interfere with N-linked glycosylation in the endoplasmic reticulum (ER), leading to the accumulation of unfolded proteins and triggering the unfolded protein response (UPR), which can ultimately lead to apoptosis.
This multifaceted mechanism of action makes 2-DG a potent tool for studying glucose metabolism and a promising therapeutic agent in various diseases.
Diagram of the Mechanism of Action of 2-Deoxy-D-glucose:
Caption: A generalized schematic of the Kiliani-Fischer synthesis for preparing 2-Deoxy-D-arabino-hexose-1-¹³C.
Experimental Protocol
The following protocol is a representative synthesis based on established methodologies for the Kiliani-Fischer synthesis and subsequent modifications for the preparation of deoxy sugars.
Step 1: Cyanohydrin Formation
-
Dissolve D-arabinose in water.
-
Add a solution of potassium cyanide-¹³C (K¹³CN) to the D-arabinose solution. The reaction is typically carried out at room temperature.
-
The reaction mixture is stirred for several hours to allow for the formation of the diastereomeric cyanohydrins.
Step 2: Hydrolysis and Lactonization
-
The cyanohydrin mixture is hydrolyzed to the corresponding aldonic acids by heating in the presence of a mineral acid (e.g., sulfuric acid).
-
Upon concentration of the acidic solution, the aldonic acids spontaneously form the more stable γ-lactones.
Step 3: Separation of Diastereomers
-
The resulting mixture of D-glucono-1-¹³C-lactone and D-mannono-1-¹³C-lactone can be separated by fractional crystallization or chromatography.
Step 4: Reduction to 2-Deoxy-D-arabino-hexose-1-¹³C
-
The separated D-glucono-1-¹³C-lactone is then subjected to a reduction process. A common method involves the use of a reducing agent such as sodium amalgam in a slightly acidic aqueous solution.
-
Alternatively, more modern methods may involve catalytic hydrogenation over a palladium catalyst.
-
The reaction conditions are carefully controlled to achieve the reduction of the lactone to the corresponding aldose.
-
Subsequent steps to achieve the deoxygenation at the C2 position would involve the conversion of the hydroxyl group to a good leaving group followed by reductive cleavage. A common route involves the formation of a tosylate or mesylate, followed by reduction with a hydride reagent like lithium aluminum hydride.
Step 5: Purification
-
The final product, 2-Deoxy-D-arabino-hexose-1-¹³C, is purified from the reaction mixture using techniques such as column chromatography on silica gel or ion-exchange chromatography.
Characterization and Quality Control
The identity and purity of the synthesized 2-Deoxy-D-arabino-hexose-1-¹³C must be rigorously confirmed. The following analytical techniques are essential for its characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Provides information on the proton environment in the molecule, confirming the overall structure and the absence of the C2 hydroxyl proton.
-
¹³C NMR: This is the most critical technique for this isotopically labeled compound. The spectrum will show a significantly enhanced signal for the C1 carbon due to the ¹³C enrichment. The chemical shift of this labeled carbon provides definitive proof of its position in the molecule. The expected chemical shifts for the anomeric carbon (C1) of 2-deoxy-D-glucose are in the range of 90-100 ppm, depending on the anomeric configuration (α or β).
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the synthesized compound. For 2-Deoxy-D-arabino-hexose-1-¹³C, the expected molecular weight will be one mass unit higher than that of the unlabeled compound due to the presence of the ¹³C isotope. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
High-Performance Liquid Chromatography (HPLC)
HPLC is employed to assess the purity of the final product. A suitable chromatographic method can separate the desired product from any starting materials, intermediates, or byproducts.
Table 1: Expected Analytical Data for 2-Deoxy-D-arabino-hexose-1-¹³C
| Parameter | Expected Value/Observation |
| Molecular Formula | ¹³CC₅H₁₂O₅ |
| Molecular Weight | 165.15 g/mol |
| ¹³C NMR (D₂O) | Enhanced signal for C1 (~90-100 ppm) |
| Mass Spectrum (ESI-MS) | [M+Na]⁺ at m/z 188.06 |
| Purity (HPLC) | >98% |
Applications in Research and Drug Development
The unique properties of 2-Deoxy-D-arabino-hexose-1-¹³C make it an invaluable tool in various areas of biomedical research.
Cancer Metabolism
Cancer cells often exhibit a high rate of glycolysis, a phenomenon known as the "Warburg effect." 2-DG is actively being investigated as an anti-cancer agent due to its ability to disrupt this metabolic pathway. The ¹³C-labeled version allows for detailed studies of:
-
Metabolic Flux Analysis: By tracing the fate of the ¹³C label, researchers can quantify the uptake and phosphorylation of 2-DG in cancer cells and understand its impact on other metabolic pathways.
-
Mechanism of Action Studies: NMR and mass spectrometry-based metabolomics can be used to identify the downstream metabolic consequences of 2-DG treatment in cancer cells.
-
Drug Development: 2-Deoxy-D-arabino-hexose-1-¹³C can be used as a standard in the development and validation of analytical methods for quantifying 2-DG and its metabolites in preclinical and clinical studies.
Virology
Many viruses rely on the host cell's metabolic machinery for their replication. Increased glycolysis is a common feature of viral infections. 2-DG has shown antiviral activity against a range of viruses by depriving them of the necessary energy and building blocks for replication. The use of 2-Deoxy-D-arabino-hexose-1-¹³C can aid in:
-
Understanding Viral-Induced Metabolic Reprogramming: Tracing the labeled 2-DG can help elucidate how viruses manipulate host cell metabolism.
-
Evaluating Antiviral Efficacy: The uptake and metabolic effects of 2-DG in virus-infected cells can be monitored to assess its antiviral potential.
Neuroscience
Glucose is the primary energy source for the brain. Labeled glucose analogues are used to study brain metabolism in both healthy and diseased states. 2-Deoxy-D-arabino-hexose-1-¹³C can be used in preclinical models to:
-
Investigate Cerebral Glucose Metabolism: Its uptake and metabolism can be monitored by techniques like ¹³C NMR spectroscopy to study brain energy metabolism in neurodegenerative diseases.
-
Probe the Blood-Brain Barrier: The transport of 2-DG across the blood-brain barrier can be quantified.
Conclusion
2-Deoxy-D-arabino-hexose-1-¹³C stands as a testament to the power of chemical synthesis in creating sophisticated tools for biological research. From its historical roots in fundamental carbohydrate chemistry to its modern applications in oncology and virology, this deceptively simple molecule continues to provide profound insights into cellular metabolism. This technical guide has provided a comprehensive overview of its history, mechanism of action, synthesis, and applications, with the aim of empowering researchers to effectively utilize this valuable probe in their scientific endeavors. The continued exploration of 2-DG and its isotopically labeled forms holds great promise for advancing our understanding of disease and developing novel therapeutic strategies.
References
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Isbell, H. S., Karabinos, J. V., Frush, H. L., Holt, N. B., Schwebel, A., & Galkowski, T. T. (1952). Synthesis of D-Glucose-1-C14 and D-Mannose-1-C14. Journal of Research of the National Bureau of Standards, 48(3), 163-171. [Link]
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Kiliani, H. (1886). Ueber die Einwirkung der Cyansäure auf Dextrose. Berichte der deutschen chemischen Gesellschaft, 19(1), 767-772. [Link]
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Fischer, E. (1889). Ueber die Configuration des Traubenzuckers und seiner Isomeren. Berichte der deutschen chemischen Gesellschaft, 22(2), 2204-2205. [Link]
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NobelPrize.org. (n.d.). The Nobel Prize in Chemistry 1902. Retrieved from [Link]
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Deschamps, J., Rousseau, B., & Beaucourt, J. P. (1988). Synthesis of 2-deoxy-D-glucose (2,6,6'-/sup 3/H) with high specific activity. Journal of Labelled Compounds and Radiopharmaceuticals, 25(11), 1281-1288. [Link]
-
Walker, T. E., Ehler, D. S., & Unkefer, C. J. (1988). Synthesis of 2-deoxy-D-arabino-(6-13C)hexose. Carbohydrate Research, 181, 125-134. [Link]
-
Tewson, T. J. (1983). Preparation and quality control of 2-deoxy-D-[1-11C] glucose. Journal of Labelled Compounds and Radiopharmaceuticals, 20(5), 673-681. [Link]
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Ido, T., Wan, C. N., Casella, V., Fowler, J. S., Wolf, A. P., Reivich, M., & Kuhl, D. (1978). Labeled 2-deoxy-D-glucose analogs. 18F-labeled 2-deoxy-2-fluoro-D-glucose, 2-deoxy-2-fluoro-D-mannose and 14C-2-deoxy-2-fluoro-D-glucose. Journal of Labelled Compounds and Radiopharmaceuticals, 14(2), 175-183. [Link]
Sources
An In-Depth Technical Guide to the Stability and Storage of 2-Deoxy-D-arabinohexose-1-¹³C
For researchers, scientists, and drug development professionals, the integrity of isotopically labeled compounds is paramount to the validity and reproducibility of experimental results. 2-Deoxy-D-arabinohexose-1-¹³C, a stable isotope-labeled analogue of 2-deoxy-D-glucose, serves as a critical tracer in metabolic research, particularly in studies involving glycolysis and its role in various disease states.[1][2] This guide provides a comprehensive overview of the factors influencing the stability of this compound and outlines best practices for its storage and handling to ensure its purity and performance in sensitive applications.
Understanding the Molecule: Chemical Properties and Inherent Stability
2-Deoxy-D-arabinohexose-1-¹³C, also known as 2-Deoxy-D-glucose-1-¹³C, has the chemical formula ¹³CC₅H₁₂O₅ and a molecular weight of approximately 165.15 g/mol .[3] The key feature of this molecule is the replacement of the hydroxyl group at the C2 position with a hydrogen atom and the enrichment of the C1 position with the stable isotope carbon-13. This isotopic label allows the molecule to be traced and distinguished from its endogenous, unlabeled counterpart in metabolic flux analysis using techniques like mass spectrometry and NMR.[1][4]
The ¹³C label itself is stable and does not decay, nor does it significantly alter the chemical reactivity of the molecule compared to the unlabeled 2-deoxy-D-glucose.[5] Therefore, the stability considerations for the labeled compound are primarily governed by the inherent chemistry of 2-deoxy sugars. As a solid, 2-Deoxy-D-arabinohexose-1-¹³C is a crystalline substance.[6] Its stability in this form is generally high, provided it is protected from environmental factors that can promote degradation.
Factors Influencing Stability
The primary threats to the chemical integrity of 2-Deoxy-D-arabinohexose-1-¹³C are moisture, exposure to light, extreme temperatures, and incompatible chemical environments.
2.1. Moisture and Hydrolytic Degradation
Sugars, including 2-deoxy-D-glucose, are hygroscopic to varying degrees. The presence of moisture can lead to several undesirable outcomes. Firstly, it can cause the solid powder to clump, making accurate weighing difficult. More critically, water can act as a solvent and a reactant, potentially facilitating slow hydrolytic degradation or microbial growth, even in solid form if moisture content is significant. In aqueous solutions, the stability is considerably lower, with recommendations to use freshly prepared solutions within a single working day.[7]
2.2. Light Exposure
Many complex organic molecules can be sensitive to photodegradation. While specific studies on the photosensitivity of 2-Deoxy-D-arabinohexose-1-¹³C are not widely published, it is a standard precautionary measure in handling valuable reagents to protect them from light, especially UV light.[8] This is because light energy can promote the formation of reactive species that may lead to degradation.
2.3. Temperature
For the solid compound, storage at room temperature (15-25°C) is generally recommended.[8][9] Elevated temperatures can increase the rate of any potential degradation reactions. For solutions, the storage temperature is critical. Aqueous solutions are inherently less stable, but if short-term storage is necessary, refrigeration at 2-8°C is advisable. For longer-term storage of solutions, particularly stock solutions in solvents like DMSO, much lower temperatures of -20°C or even -80°C are required to halt chemical and biological degradation processes.[1]
2.4. Chemical Incompatibility
Safety data sheets for the unlabeled analogue, 2-deoxy-D-glucose, consistently highlight its incompatibility with strong oxidizing agents.[9] Contact with such agents could lead to the oxidation of the sugar molecule, compromising its structure and purity. Therefore, it is crucial to avoid storing or handling the compound near strong acids, nitrates, or other oxidizing chemicals.
Recommended Storage Conditions
To ensure the long-term stability and integrity of 2-Deoxy-D-arabinohexose-1-¹³C, the following conditions are recommended, summarized in the table below.
| Form | Temperature | Atmosphere/Container | Light | Duration | Rationale |
| Solid Powder | Room Temperature (15-25°C)[9] | Store in a tightly sealed, preferably amber, glass vial in a desiccator. | Protect from light.[8] | Several years (as per manufacturer's CoA) | Minimizes moisture uptake and photodegradation. Room temperature is sufficient for the stable solid form. |
| Aqueous Solution | 2-8°C | Sterile, tightly capped tube. | Protect from light. | < 24 hours[7] | Aqueous solutions are prone to microbial growth and potential degradation. Use fresh. |
| DMSO Stock Solution | -20°C | Tightly sealed vial suitable for low temperatures. | Protect from light. | Up to 1 month[7] | Low temperature and a non-aqueous solvent inhibit degradation and microbial growth. |
| DMSO Stock Solution | -80°C | Tightly sealed vial suitable for low temperatures. | Protect from light. | Up to 6 months[1] | Ultra-low temperature provides the most stable conditions for long-term solution storage. |
Experimental Protocols: Preparation of Stable Solutions
Adherence to proper solution preparation techniques is critical to preserving the compound's integrity.
Protocol 1: Preparation of an Aqueous Working Solution
-
Equilibration: Allow the vial of solid 2-Deoxy-D-arabinohexose-1-¹³C to come to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold powder.
-
Weighing: Aseptically weigh the required amount of the compound in a clean, dry container.
-
Dissolution: Dissolve the powder in high-purity, sterile water or a suitable sterile buffer. Vortex gently until fully dissolved.
-
Sterilization (Optional): If required for cell culture applications, filter-sterilize the solution through a 0.22 µm filter.[1]
-
Usage: Use the freshly prepared aqueous solution immediately or within the same working day for best results.[7] Do not store aqueous solutions for long periods.
Protocol 2: Preparation of a DMSO Stock Solution for Long-Term Storage
-
Equilibration: As with the aqueous protocol, ensure the vial of the solid compound is at room temperature before opening.
-
Weighing: Aseptically weigh the desired amount of the compound.
-
Dissolution: Add anhydrous, sterile-filtered DMSO to the solid to achieve the desired stock concentration. Ensure the DMSO is of high purity to prevent the introduction of water or other contaminants.
-
Aliquoting: Dispense the stock solution into small, single-use aliquots in cryovials. This is a critical step to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture.
-
Storage: Store the aliquots at -20°C for up to a month or at -80°C for up to six months.[1][7] When needed, thaw a single aliquot and use it for the experiment.
Visualization of Storage and Handling Workflow
The following diagram outlines the decision-making process for the proper storage and handling of 2-Deoxy-D-arabinohexose-1-¹³C.
Caption: Decision workflow for storing and handling the compound.
Conclusion
The integrity of 2-Deoxy-D-arabinohexose-1-¹³C is fundamental to its successful application in metabolic research. While the solid form is relatively stable, its longevity is contingent on protection from moisture and light. The stability of its solutions is highly dependent on the solvent, storage temperature, and handling practices. By adhering to the guidelines outlined in this document—including proper storage of the solid, immediate use of aqueous solutions, and the aliquoting and deep-freezing of DMSO stock solutions—researchers can ensure the chemical purity and experimental reliability of this valuable isotopic tracer.
References
- Cambridge Isotope Laboratories, Inc. (2016). 2-DEOXY-D-GLUCOSE (1-13C, 99%) Safety Data Sheet. [Online].
- MedChemExpress. (n.d.). 2-Deoxy-D-glucose-13C. [Online].
- LookChem. (n.d.). 2-DEOXY-D-[1-13C]ARABINO-HEXOSE. [Online].
- Sdfine. (n.d.). 2-deoxy-d-glucose Safety Data Sheet. [Online].
- United States Biological. (n.d.). 2-Deoxy-D-glucose-1-13C Data Sheet. [Online].
- Santa Cruz Biotechnology, Inc. (2025). 2-deoxy-D-Glucose Safety Data Sheet. [Online].
- Peres, V. F., et al. (2019). 2-Deoxy-d-Glucose and Its Analogs: From Diagnostic to Therapeutic Agents. PMC. [Online].
- Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: 2-Deoxy-D-glucose. [Online].
- ChemBK. (2024). 2-deoxy-D-arabino-hexose. [Online].
- PatSnap. (2024). What is the mechanism of 2-Deoxyglucose?. [Online].
- Mungli, D. (2021). 2-Deoxy-D-Glucose/Anti-COVID drug/Anti-Cancer drug/PET scan imaging. YouTube. [Online].
- Sigma-Aldrich. (n.d.). 2-Deoxy-D-glucose-1-13C. [Online].
- Sigma-Aldrich. (n.d.). 2-Deoxy-D-glucose. [Online].
- bioRxiv. (2025). Optimization of 13C stable isotope labeling for the study of tricarboxylic cycle intermediates in mouse models. [Online].
- Wikipedia. (n.d.). Isotopic labeling. [Online].
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Enzymatic Phosphorylation of 2-Deoxy-D-arabino-hexose-1-¹³C: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview and a detailed, field-proven protocol for the enzymatic phosphorylation of 2-Deoxy-D-arabino-hexose-1-¹³C. The stable isotope label at the anomeric carbon (C1) makes this molecule a powerful probe for nuclear magnetic resonance (NMR) based metabolic studies. Its phosphorylated product, 2-Deoxy-D-arabino-hexose-1-¹³C-6-phosphate, is a critical tool for investigating glycolysis, enzyme kinetics, and the mechanism of action of glycolytic inhibitors. This document outlines the core biochemical principles, provides a step-by-step experimental workflow, and details methods for purification and characterization, designed to ensure reproducibility and scientific integrity.
Introduction: The Significance of ¹³C-Labeled Deoxy-sugars
2-Deoxy-D-arabino-hexose, commonly known as 2-deoxy-D-glucose (2-DG), is a glucose analog in which the hydroxyl group at the C2 position is replaced by a hydrogen. This structural modification allows 2-DG to be recognized and transported into cells by glucose transporters and subsequently phosphorylated by hexokinase, the first and often rate-limiting enzyme in the glycolytic pathway. However, the resulting product, 2-deoxy-D-glucose-6-phosphate (2-DG-6-P), cannot be isomerized by phosphoglucose isomerase, the next enzyme in the sequence. This leads to the intracellular accumulation of 2-DG-6-P, a competitive inhibitor of hexokinase, effectively halting glycolysis.
The introduction of a ¹³C stable isotope at the C1 position provides a unique spectroscopic handle for NMR-based analysis. This enables researchers to non-invasively track the molecule's fate in real-time within complex biological systems, from cell cultures to in vivo models. The enzymatic synthesis of the 6-phosphate derivative of this labeled sugar is a crucial first step for a wide range of applications, including:
-
Drug Discovery: Screening for novel hexokinase inhibitors and modulators of glucose metabolism.
-
Cancer Biology: Investigating the Warburg effect, where cancer cells exhibit high rates of glycolysis.
-
Metabolic Research: Tracing the flux through the initial steps of glucose metabolism and understanding enzyme specificity.
This guide provides the necessary technical foundation and a validated protocol for the successful synthesis, purification, and characterization of 2-Deoxy-D-arabino-hexose-1-¹³C-6-phosphate.
Core Principles: The Hexokinase-Catalyzed Reaction
The phosphorylation of 2-Deoxy-D-arabino-hexose is catalyzed by hexokinase (EC 2.7.1.1). This enzyme facilitates the transfer of the terminal (γ) phosphate group from adenosine triphosphate (ATP) to the C6 hydroxyl group of the sugar.
Mechanism:
-
Substrate Binding: 2-Deoxy-D-arabino-hexose-1-¹³C and an ATP-Mg²⁺ complex bind to the active site of hexokinase. Magnesium is an essential cofactor that shields the negative charges on the phosphate groups of ATP, facilitating nucleophilic attack.
-
Nucleophilic Attack: The C6 hydroxyl group of the deoxy-sugar acts as a nucleophile, attacking the γ-phosphate of ATP.
-
Product Release: The enzyme releases the products: 2-Deoxy-D-arabino-hexose-1-¹³C-6-phosphate and adenosine diphosphate (ADP).
The overall reaction is as follows: 2-Deoxy-D-arabino-hexose-1-¹³C + ATP ---(Hexokinase, Mg²⁺)--> 2-Deoxy-D-arabino-hexose-1-¹³C-6-phosphate + ADP
Recent studies have revealed a surprising anomeric specificity in this reaction, with yeast hexokinase showing a selective preference for the β-anomer of 2-deoxyglucose. This highlights the nuanced enzymatic dynamics that researchers must consider.
Caption: Hexokinase reaction pathway.
Experimental Protocol: A Self-Validating System
This protocol is designed as a self-validating system. Each step includes checkpoints and rationale to ensure the integrity of the final product.
Materials and Reagents
| Reagent | Supplier | Cat. No. | Purity | Storage |
| 2-Deoxy-D-arabino-hexose-1-¹³C | Isotope Supplier | (Varies) | >98% | Room Temp |
| Hexokinase (from S. cerevisiae) | Sigma-Aldrich | H4502 | ≥100 units/mg | -20°C |
| Adenosine 5'-triphosphate (ATP) | Sigma-Aldrich | A7699 | ≥99% | -20°C |
| Tris-HCl | Sigma-Aldrich | T5941 | ≥99% | Room Temp |
| Magnesium Chloride (MgCl₂) | Sigma-Aldrich | M8266 | ≥99% | Room Temp |
| AG® 1-X8 Anion Exchange Resin | Bio-Rad | 1401441 | 200-400 mesh | Room Temp |
| Deuterium Oxide (D₂O) | Cambridge Isotope | DLM-4 | 99.9 atom % D | Room Temp |
Step-by-Step Methodology
The workflow involves three main stages: the enzymatic reaction, product purification, and analytical characterization.
Caption: Overall experimental workflow.
A. Reagent Preparation (Aseptic Technique Recommended)
-
Reaction Buffer (1 M Tris-HCl, pH 7.5): Dissolve 121.14 g of Tris base in 800 mL of ultrapure water. Adjust pH to 7.5 with concentrated HCl. Bring the final volume to 1 L. Filter-sterilize and store at 4°C.
-
Substrate Solution (100 mM 2-Deoxy-D-arabino-hexose-1-¹³C): Accurately weigh the substrate and dissolve in an appropriate volume of ultrapure water. Store at -20°C.
-
ATP Solution (100 mM): Dissolve ATP disodium salt hydrate in ultrapure water. Adjust pH to ~7.0 with NaOH to ensure solubility and stability. Aliquot and store at -20°C to avoid freeze-thaw cycles.
-
MgCl₂ Solution (1 M): Dissolve MgCl₂ in ultrapure water. Store at room temperature.
-
Hexokinase Stock (1000 U/mL): Reconstitute lyophilized enzyme in cold reaction buffer. Store in small aliquots at -20°C. Avoid repeated freeze-thawing.
B. Enzymatic Phosphorylation Reaction
This protocol is for a 10 mL final reaction volume. It can be scaled as needed.
-
To a sterile 15 mL conical tube on ice, add the components in the following order:
| Component | Stock Conc. | Volume to Add | Final Conc. | Rationale |
| Ultrapure Water | - | 7.3 mL | - | Reaction medium |
| 1M Tris-HCl, pH 7.5 | 1 M | 1.0 mL | 100 mM | Buffering agent |
| 100 mM 2-DG-1-¹³C | 100 mM | 1.0 mL | 10 mM | Substrate |
| 100 mM ATP | 100 mM | 1.5 mL | 15 mM | Phosphate donor (slight excess) |
| 1 M MgCl₂ | 1 M | 0.2 mL | 20 mM | Cofactor (in excess of ATP) |
| Hexokinase | 1000 U/mL | 20 µL | 2 U/mL | Catalyst |
| Total Volume | 10.02 mL |
-
Initiate Reaction: Gently mix by inversion. Transfer the tube to a water bath or incubator set to 30°C .
-
Incubation: Incubate for 4-6 hours. Reaction progress can be monitored by taking small aliquots (e.g., 50 µL) at time points (0, 1, 2, 4, 6 hours) and analyzing via Thin Layer Chromatography (TLC) or an ADP-quantifying assay.
-
Terminate Reaction: To quench the reaction, heat the tube in a water bath at 95°C for 5 minutes . This will denature and precipitate the hexokinase.
-
Clarify: Centrifuge the quenched reaction at 10,000 x g for 10 minutes at 4°C to pellet the denatured protein. Carefully collect the supernatant containing the product.
Purification via Anion-Exchange Chromatography
The negatively charged phosphate group on the product allows for efficient separation from the uncharged starting material.
Caption: Purification workflow for 2-DG-6-P.
-
Column Preparation: Prepare a column with AG® 1-X8 resin (formate form). Equilibrate the column with 5-10 column volumes of ultrapure water.
-
Sample Loading: Load the clarified supernatant from step B.5 onto the column.
-
Wash: Wash the column with 3-5 column volumes of ultrapure water. This will elute the unreacted, uncharged 2-Deoxy-D-arabino-hexose-1-¹³C.
-
Elution: Elute the bound, negatively charged molecules (ATP, ADP, and 2-DG-6-P) using a stepwise or linear gradient of a volatile salt buffer, such as ammonium bicarbonate (e.g., 0 to 1 M). 2-DG-6-P will elute before the more highly charged ATP and ADP.
-
Fraction Analysis: Collect fractions and analyze them for the presence of phosphate (e.g., using a molybdate assay) or by TLC.
-
Desalting: Pool the fractions containing the purified product. Remove the volatile ammonium bicarbonate buffer by repeated lyophilization (freeze-drying). This will yield the final product as a stable, salt-free powder.
Product Characterization and Quality Control
Final validation of the product is essential.
¹³C Nuclear Magnetic Resonance (NMR)
¹³C NMR is the definitive method for confirming the identity of the product. The phosphorylation at C6 induces a characteristic downfield shift of the C6 signal and a C-P coupling.
-
Sample Preparation: Dissolve a small amount of the lyophilized product in D₂O.
-
Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.
-
Analysis:
-
Confirm the presence of the ¹³C-labeled C1 signal.
-
Identify the C6 signal, which will appear as a doublet due to coupling with the ³¹P nucleus. The chemical shift of C6 in the 6-phosphate form is significantly different from that in the free sugar, providing clear evidence of successful phosphorylation.
-
Reference data for the related D-glucose-6-phosphate can be found in public databases like the Biological Magnetic Resonance Bank (BMRB).
Mass Spectrometry
Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the final product.
-
Expected Mass: The molecular formula for 2-Deoxy-D-arabino-hexose-6-phosphate is C₆H₁₃O₈P.
-
Calculated Mass [M-H]⁻: 243.0324 g/mol .
-
The presence of the ¹³C isotope at C1 will result in a mass of 244.0358 g/mol for the [M-H]⁻ ion.
Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Inactive enzyme | Use a fresh aliquot of hexokinase; verify enzyme activity with a standard glucose solution. |
| ATP degradation | Use a fresh aliquot of ATP; ensure the stock solution is pH-neutral. | |
| Incorrect buffer pH | Verify the pH of the Tris-HCl buffer is 7.5. | |
| Incomplete Reaction | Insufficient incubation time | Monitor the reaction over a longer period (up to 24 hours). |
| Insufficient enzyme | Increase the concentration of hexokinase in the reaction. | |
| Product inhibition | The reaction may reach equilibrium. If higher conversion is needed, consider a system to regenerate ATP. | |
| Poor Separation During Purification | Column overloading | Use a larger column volume or reduce the amount of sample loaded. |
| Inadequate gradient | Optimize the salt gradient for elution to better resolve 2-DG-6-P from ADP/ATP. |
Conclusion
The enzymatic synthesis of 2-Deoxy-D-arabino-hexose-1-¹³C-6-phosphate is a robust and highly specific method for producing a valuable tool for metabolic research. By leveraging the catalytic efficiency of hexokinase, this protocol provides a reliable pathway to generate high-purity labeled material. The detailed steps for reaction, purification, and characterization outlined in this guide provide researchers with a self-validating framework to support advanced studies in drug development and cellular metabolism.
References
-
Patsnap Synapse. (2024, July 17). What is the mechanism of 2-Deoxyglucose? Retrieved from [Link]
-
Laussel, C., & Léon, S. (2022, March 2). Novel mutation in hexokinase 2 confers resistance to 2-deoxyglucose by altering protein dynamics. PLOS Genetics. Retrieved from [Link]
-
Walker, T. E., Ehler, D. S., & Unkefer, C. J. (1988, October 1). Synthesis of 2-deoxy-D-arabino-(6-13C)hexose. Carbohydrate Research. Retrieved from [Link]
-
Zhang, Y., et al. (2024, November 29). Enhanced Binding Affinity of 2-Deoxyglucose-6-Phosphate to Hexokinase I: Insights from Molecular Simulations. Preprints.org. Retrieved from [Link]
-
Zhong, D., et al. (2008, May 1). 2-deoxyglucose induces Akt phosphorylation via a mechanism independent of LKB1/AMPK signaling activation or glycolysis inhibition. Cancer Research. Retrieved from [Link]
-
Lin, X., et al. (2008, April 15). 2-Deoxyglucose induces Akt phosphorylation via a mechanism independent of LKB1/AMP-activated protein kinase signaling activation or glycolysis inhibition. Molecular Cancer Therapeutics. Retrieved from [Link]
-
PubChem. 2-Deoxy-D-arabino-hexopyranose. Retrieved from [Link]
-
Bennett, C. S. (2018, June 28). Methods for 2-Deoxyglycoside Synthesis. Chemical Reviews. Retrieved from [Link]
-
Dais, P., & Perlin, A. S. (1982). 1H NMR Study of 2-Deoxy-D-Arabino-Hexopyranose (2-Deoxy Glucopyranose), 2-Deoxy-D-Lyxo-Hexopyranose (2-Deoxy Galactopyranose) and 2′-Deoxy Lactose. ResearchGate. Retrieved from [Link]
-
Sebolt-Leopold, J. S., et al. (2004). Expression and purification of phosphorylated and non-phosphorylated human MEK1. Protein Expression and Purification. Retrieved from [Link]
-
Sapir, G., et al. (2019, December 23). [13C6,D8]2-deoxyglucose Phosphorylation by Hexokinase Shows Selectivity for the β-anomer. Scientific Reports. Retrieved from [Link]
-
Ulanowska, K., et al. (2019, December 29). 2-Deoxy-d-Glucose and Its Analogs: From Diagnostic to Therapeutic Agents. International Journal of Molecular Sciences. Retrieved from [Link]
-
Bessell, E. M., & Thomas, P. (1979, October 15). Purification of 2-deoxy-2-dansylamido-D-glucose by affinity chromatography on a lectin-loaded agarose column. Experientia. Retrieved from [Link]
-
Biological Magnetic Resonance Bank. bmse000016 D-Glucose 6-phosphate. Retrieved from [Link]
- Bida, G. T., et al. (1986). Synthesis and purification of 2-deoxy-2-[18F]fluoro-D-glucose and 2-deoxy-2-[18F]fluoro-D-mannose: characterization of products by 1H- and 19F-NMR spectroscopy.
Methodological & Application
13C-NMR spectroscopy protocols for 2-Deoxy-D-arabinohexose-1-13C
An Application Guide to ¹³C-NMR Spectroscopy: Protocols for 2-Deoxy-D-arabino-hexose-1-¹³C
Authored by: Gemini, Senior Application Scientist
Introduction
2-Deoxy-D-arabino-hexose, more commonly known as 2-deoxy-D-glucose (2-DG), is a glucose analog in which the hydroxyl group at the C-2 position is replaced by hydrogen. This structural modification allows it to be recognized by glucose transporters and phosphorylated by hexokinase, but prevents its further metabolism in the glycolytic pathway. The targeted isotopic labeling of this molecule at the anomeric carbon (C-1) with ¹³C transforms it into a powerful probe for metabolic studies.[1][2] 2-Deoxy-D-arabino-hexose-1-¹³C serves as a non-radioactive tracer, enabling researchers to monitor its uptake and initial phosphorylation in biological systems using Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.
¹³C-NMR spectroscopy is an exceptionally potent analytical technique for the structural elucidation and quantification of isotopically labeled compounds.[3][4] It provides direct, atom-specific information, allowing for the unambiguous identification of the labeled carbon and its local chemical environment. For 2-Deoxy-D-arabino-hexose-1-¹³C, this technique is indispensable for verifying the position of the label, determining the equilibrium ratio of its α and β anomers in solution, and quantifying its concentration.[5][6] This guide provides a detailed, field-proven protocol for acquiring high-quality ¹³C-NMR spectra of this important metabolic tracer.
Part 1: Experimental Workflow Overview
The successful acquisition of a high-quality ¹³C-NMR spectrum relies on a systematic workflow, from meticulous sample preparation to precise data processing. Each stage is critical for ensuring the integrity and reproducibility of the final data.
Caption: High-level workflow for ¹³C-NMR analysis.
Part 2: Detailed Protocol for Sample Preparation
The quality of the NMR spectrum is fundamentally dependent on the quality of the sample. The following protocol is designed to produce a homogenous, particulate-free solution ideal for high-resolution NMR.
Core Principle: The primary objective is to create a solution of sufficient concentration for ¹³C detection while minimizing sources of magnetic field inhomogeneity, such as solid particles or paramagnetic impurities. For ¹³C-NMR, higher concentrations are generally preferred to overcome the inherently low sensitivity of the nucleus.[7][8]
Step-by-Step Methodology:
-
Material Weighing: Accurately weigh between 10 mg and 50 mg of 2-Deoxy-D-arabino-hexose-1-¹³C.
-
Causality: While the ¹³C label at C-1 provides a massive signal enhancement for that specific carbon, a sufficient concentration is still required to observe the natural abundance signals of the other five carbons within a reasonable experiment time.[8]
-
-
Solvent Selection and Dissolution:
-
Use a high-purity deuterated solvent. For carbohydrates, Deuterium Oxide (D₂O) is the solvent of choice.
-
In a small, clean glass vial, dissolve the weighed sample in approximately 0.6 mL of D₂O.[9]
-
Gently vortex or swirl the vial until the solid is completely dissolved. Avoid vigorous shaking that can introduce bubbles.
-
Causality: Deuterated solvents are essential to prevent the overwhelmingly large ¹H signal of the solvent from obscuring the analyte signals in proton spectra and are used by the spectrometer's lock system to stabilize the magnetic field.[8]
-
-
Filtration:
-
Prepare a Pasteur pipette by firmly plugging it with a small amount of clean cotton or glass wool.
-
Filter the sample solution through this pipette directly into a high-quality, clean 5 mm NMR tube.
-
Causality: Undissolved solid particles will severely degrade the magnetic field homogeneity, leading to broad spectral lines and poor resolution. Filtration is a non-negotiable step for high-quality spectra.[7][8]
-
-
Final Volume and Sealing:
-
Ensure the final volume of the solution in the NMR tube results in a column height of at least 4 cm (approximately 0.5 - 0.6 mL).[7][9] Insufficient volume can lead to problems with the shimming process.[10]
-
Securely cap the NMR tube. For long-term storage or experiments at elevated temperatures, sealing the cap with parafilm is recommended.
-
Wipe the outside of the NMR tube clean with a lint-free tissue before inserting it into the spectrometer.
-
Part 3: NMR Spectrometer Parameters and Data Acquisition
The choice of acquisition parameters dictates the quality, sensitivity, and quantitative accuracy of the resulting spectrum. The parameters provided below are optimized for a standard high-field NMR spectrometer (e.g., 400 MHz or higher).
Core Principle: The standard experiment for this compound is a one-pulse ¹³C acquisition with simultaneous proton decoupling. Proton decoupling collapses the ¹H-¹³C coupling multiplets into single sharp lines, simplifying the spectrum and increasing the signal-to-noise ratio (S/N) through the Nuclear Overhauser Effect (NOE).[11][12]
| Parameter | Recommended Value | Rationale & Expert Insights |
| Pulse Program | zgpg30 or zgdc30 | Standard Bruker pulse programs for a proton-decoupled ¹³C experiment using a 30° pulse angle. These programs incorporate NOE enhancement during the relaxation delay.[11] |
| Pulse (Flip) Angle | 30° | A smaller flip angle allows for a shorter relaxation delay (D1) compared to a 90° pulse, significantly reducing the total experiment time without a major loss in sensitivity for a given time period.[11] |
| Relaxation Delay (D1) | 2.0 s | This delay allows for partial T₁ relaxation of the carbon nuclei between scans. While a longer delay (~5 x T₁) is needed for perfect quantitation, 2.0 s provides a good compromise between S/N and experiment time for routine analysis. The C-1 signal will be strong regardless due to labeling. |
| Acquisition Time (AQ) | 1.0 - 1.5 s | This determines the digital resolution of the spectrum. A value of ~1.0 s is sufficient to resolve the key signals of the sugar.[11] |
| Number of Scans (NS) | 128 - 1024 | The ¹³C-labeled C-1 will be visible in just a few scans. However, to clearly observe the five natural abundance carbons, a higher number of scans is necessary. Adjust based on sample concentration. |
| Spectral Width (SW) | 240 ppm (0-240 ppm) | This standard range comfortably covers all expected carbon chemical shifts in organic molecules, including carbonyls and the anomeric region for carbohydrates.[12][13] |
| Temperature (T) | 298 K (25 °C) | Standard operating temperature. Carbohydrate anomeric equilibria can be temperature-dependent, so maintaining a consistent temperature is crucial for reproducible results.[13] |
Part 4: Data Processing and Spectral Interpretation
Raw NMR data (the Free Induction Decay, or FID) must be mathematically processed to yield an interpretable spectrum.
Step-by-Step Processing Workflow:
-
Fourier Transformation (FT): Apply an exponential line broadening factor (e.g., 1-2 Hz) to the FID to improve S/N, followed by Fourier transformation.
-
Phase Correction: Manually or automatically adjust the zero-order and first-order phase constants to ensure all peaks are in the pure absorption mode (positive and symmetrical).
-
Baseline Correction: Apply a polynomial function to correct any rolling or distortion in the spectral baseline.[3]
-
Chemical Shift Referencing: Calibrate the spectrum. For samples in D₂O, an internal standard such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) at 0 ppm is ideal.[8] If no standard is added, the residual HDO signal in the ¹H spectrum can be used to indirectly reference the ¹³C spectrum.
Interpreting the Spectrum:
In solution, 2-Deoxy-D-arabino-hexose exists as an equilibrium between its α- and β-pyranose anomers. This results in two distinct sets of signals, with the intensity of each signal reflecting the relative population of that anomer.
Caption: Anomeric equilibrium of 2-Deoxy-D-glucose.
-
The Labeled C-1 Signal: You will observe two very intense signals in the anomeric region (δ 90-100 ppm). These correspond to the ¹³C-labeled C-1 of the α- and β-anomers. The signal for the β-anomer is typically found slightly upfield (at a lower ppm value) compared to the α-anomer.[6]
-
Quantitative Analysis: The relative abundance of the two anomers can be calculated by integrating their respective C-1 signals. This is a key advantage of using the labeled position for quantification.[5]
-
Other Carbon Signals:
-
C-2 (Deoxy Carbon): The absence of an oxygen atom causes a dramatic upfield shift. The C-2 signal is expected in the alkane region, typically between δ 35-40 ppm.
-
C-3, C-4, C-5: These carbons, bearing hydroxyl groups, will resonate in the typical carbohydrate region of δ 70-80 ppm.[13]
-
C-6: The primary alcohol carbon (CH₂OH) is typically the most upfield of the oxygenated carbons, appearing around δ 60-65 ppm.[6]
-
References
- A Technical Guide to 13C NMR Spectroscopy for Labeled Compounds. Benchchem.
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Lane, A. N., Fan, T. W.-M., & Higashi, R. M. (2010). NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions. Analytical Chemistry, 82(11), 4764–4771. Available from: [Link]
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Leung, K. C.-F., & Stoddart, J. F. (2004). 13C-isotope labelling for the facilitated NMR analysis of a complex dynamic chemical system. Chemical Communications, (13), 1538-1539. Available from: [Link]
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A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points. (2018). ACS Omega. Available from: [Link]
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13C NMR Chemical Shifts of Saccharides in the Solid State: A Density Functional Theory Study. (2023). MDPI. Available from: [Link]
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A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points. (2018). National Institutes of Health. Available from: [Link]
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Paulus, G., et al. (2014). 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. Organic Letters, 16(6), 1712–1715. Available from: [Link]
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Sample Preparation. University College London. Available from: [Link]
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Rapid 13C NMR hyperpolarization delivered from para-hydrogen enables the low concentration detection and quantification of sugars. (2019). Royal Society of Chemistry. Available from: [Link]
-
A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points. (2018). ACS Publications. Available from: [Link]
- Synthesis and Characterization of 2-Deoxy-2-fluoro-D-glucose-¹³C: A Technical Guide. Benchchem.
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Serianni, A. S. (2006). NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity. Comprehensive Glycoscience. Available from: [Link]
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Exploiting Uniformly 13C-Labeled Carbohydrates for Probing Carbohydrate-Protein Interactions by NMR Spectroscopy. (2008). National Institutes of Health. Available from: [Link]
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Rapid 13C NMR hyperpolarization delivered from para-hydrogen enables the low concentration detection and quantification of sugar. (2019). Royal Society of Chemistry. Available from: [Link]
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NMR Sample Preparation. Iowa State University. Available from: [Link]
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NMR Sample Requirements and Preparation. University of Colorado Boulder. Available from: [Link]
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NMR Sample Preparation. Western University. Available from: [Link]
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1H NMR Study of 2-Deoxy-D-Arabino-Hexopyranose (2-Deoxy Glucopyranose), 2-Deoxy-D-Lyxo-Hexopyranose (2-Deoxy Galactopyranose) and 2′-Deoxy Lactose. Shift Increment Studies in 2-Deoxy Carbohydrates. (1979). ResearchGate. Available from: [Link]
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Walker, T. E., et al. (1988). Synthesis of 2-deoxy-D-arabino-(6-13C)hexose. Carbohydrate Research, 181, 125-134. Available from: [Link]
-
1 H and 13 C-NMR spectra of 6-deoxy-sugar at 25 0 C. (A) 1 H-NMR spectrum. ResearchGate. Available from: [Link]
-
Optimized Default 13C Parameters. University of Missouri. Available from: [Link]
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Solid-state NMR determination of sugar ring pucker in (13)C-labeled 2'-deoxynucleosides. (2002). National Institutes of Health. Available from: [Link]
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2-Deoxy-D-glucose Spectra. SpectraBase. Available from: [Link]
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13C NMR Chemical Shift. Oregon State University. Available from: [Link]
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2-Deoxy-D-arabino-hexopyranose. PubChem. Available from: [Link]
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13C Direct Detected NMR for Challenging Systems. (2018). National Institutes of Health. Available from: [Link]
-
Nuclear Magnetic Resonance (NMR) Analysis of D - (+) - Glucose: A Guide to Spectrometric Structural Elucidation of Sugars. (2016). Semantic Scholar. Available from: [Link]
-
Probing Hepatic Glucose Metabolism via 13C NMR Spectroscopy in Perfused Livers—Applications to Drug Development. (2019). National Institutes of Health. Available from: [Link]
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Application Notes and Protocols: Metabolic Flux Analysis Using 2-Deoxy-D-arabino-hexose-1-¹³C
Introduction: Tracing the Gateway of Glycolysis
Metabolic flux analysis (MFA) is a cornerstone technique for quantifying the rates (fluxes) of metabolic pathways, providing a functional readout of cellular physiology.[1][2] While traditional MFA often employs tracers like [U-¹³C]-glucose to map the entirety of central carbon metabolism, certain biological questions demand a more focused approach. The study of glucose uptake and its initial phosphorylation by hexokinase represents a critical control point in cellular energy metabolism, particularly in cancer biology, where the "Warburg effect" describes a heightened reliance on glycolysis.[2][3]
2-Deoxy-D-glucose (2-DG) is a glucose analog that is transported into the cell by glucose transporters (GLUTs) and subsequently phosphorylated by hexokinase (HK) to form 2-deoxy-D-glucose-6-phosphate (2-DG-6P).[4][5] Crucially, 2-DG-6P cannot be isomerized by phosphoglucose isomerase and is not a substrate for downstream glycolytic enzymes.[4][6] This leads to its intracellular accumulation, effectively trapping the molecule and inhibiting glycolysis.
By labeling 2-DG at the first carbon position with a stable isotope (2-Deoxy-D-arabino-hexose-1-¹³C, hereafter 2-DG-1-¹³C ), we create a precision tool. This tracer allows for the direct, quantitative measurement of the combined flux of glucose transport and hexokinase activity, representing the rate of entry and commitment of glucose into the cell's metabolic machinery. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of 2-DG-1-¹³C for metabolic flux analysis, detailing protocols for cell culture, metabolite extraction, and analysis by mass spectrometry and NMR spectroscopy.
Principle of the Assay
The core principle is to introduce 2-DG-1-¹³C to cultured cells for a defined period. The tracer is taken up and phosphorylated. By arresting all metabolic activity at specific time points and quantifying the intracellular concentrations of the labeled substrate (2-DG-1-¹³C) and its product (2-DG-1-¹³C-6-phosphate), we can calculate the rate of this conversion. This rate is a direct proxy for the glucose uptake and phosphorylation flux.
Key Experimental Workflow
The successful implementation of a ¹³C-MFA experiment using 2-DG-1-¹³C requires careful execution of several sequential steps, from experimental design to data interpretation.
Figure 1: High-level workflow for metabolic flux analysis using 2-DG-1-¹³C.
Materials and Reagents
| Reagent/Material | Supplier Example | Catalog Number Example | Notes |
| Tracer | |||
| 2-Deoxy-D-arabino-hexose-1-¹³C | Sigma-Aldrich | 486799 | Confirm isotopic purity (≥99%). |
| Cell Culture | |||
| Cell Line of Interest (e.g., HeLa, A549) | ATCC | CCL-2 | |
| Basal Medium (e.g., DMEM) | Thermo Fisher | 11965092 | Ensure medium lacks unlabeled glucose for the experiment. |
| Fetal Bovine Serum (FBS) | Thermo Fisher | 26140079 | Dialyzed FBS is recommended to control for small molecules. |
| Penicillin-Streptomycin | Thermo Fisher | 15140122 | |
| Phosphate-Buffered Saline (PBS) | Thermo Fisher | 10010023 | |
| Quenching & Extraction | |||
| Acetonitrile (LC-MS Grade) | Honeywell | LC015-4 | |
| Methanol (LC-MS Grade) | Honeywell | LC230-4 | |
| Chloroform (HPLC Grade) | Sigma-Aldrich | 372978 | For biphasic extraction method. |
| Ultrapure Water | Millipore | Milli-Q System | |
| Liquid Nitrogen | Local Supplier | - | |
| Analytical Standards | |||
| 2-Deoxy-D-glucose | Sigma-Aldrich | D8375 | For standard curves. |
| 2-Deoxy-D-glucose-6-phosphate | Cayman Chemical | 17149 | For standard curves and method validation. |
| Instrumentation | |||
| LC-MS/MS System | Agilent, Sciex, Thermo | e.g., Q-Exactive Orbitrap | With HILIC or RPLC column. |
| NMR Spectrometer | Bruker, JEOL | ≥600 MHz | With cryoprobe for enhanced sensitivity. |
Detailed Experimental Protocols
PART 1: Cell Culture and Isotope Labeling
This protocol is designed for adherent cells in a 6-well plate format. It should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed cells in a 6-well plate at a density that ensures they reach approximately 70-80% confluency on the day of the experiment. Proliferating, sub-confluent cells typically exhibit the most active metabolism.
-
Media Preparation: On the day of the experiment, prepare the labeling medium. This should be the basal medium used for routine culture but lacking glucose. Supplement this medium with other necessary components (e.g., dialyzed FBS, glutamine) and warm to 37°C.
-
Initiation of Labeling:
-
Aspirate the standard culture medium from the cells.
-
Gently wash the cell monolayer once with 2 mL of pre-warmed, glucose-free DMEM to remove residual unlabeled glucose.
-
Aspirate the wash medium.
-
Add 1 mL of the pre-warmed, glucose-free labeling medium containing a known concentration of 2-DG-1-¹³C (e.g., 5-10 mM) to each well. Start a timer immediately. This is T=0 .
-
Causality: Washing the cells is critical to prevent dilution of the isotopic tracer with unlabeled glucose from the standard medium, which would lead to an underestimation of the true uptake flux. The concentration of 2-DG-1-¹³C should be chosen to be physiologically relevant and within the sensitive range of your analytical instruments.
-
PART 2: Rapid Metabolic Quenching and Metabolite Extraction
To accurately capture the metabolic state at a specific moment, metabolism must be halted almost instantaneously. Failure to do so will allow enzymatic activity to continue, altering metabolite concentrations.
Figure 2: Workflow for quenching and extraction of polar metabolites.
-
Time Points: Perform the quenching and extraction at several time points (e.g., 0, 5, 15, 30, and 60 minutes) to generate a time course. A "T=0" sample is crucial as a background control.
-
Metabolic Quenching:
-
At the desired time point, rapidly aspirate the labeling medium.
-
Immediately place the 6-well plate on a bed of dry ice or in a liquid nitrogen bath to flash-freeze the cell monolayer.[7][8]
-
Causality: This rapid temperature drop instantly arrests all enzymatic activity. Slower methods, such as placing the plate on a regular ice bath, are insufficient and can lead to metabolic artifacts.[8]
-
-
Metabolite Extraction:
-
To the frozen cell monolayer, add 1 mL of ice-cold extraction solvent (e.g., 80% Methanol: 20% Water, pre-chilled to -80°C).
-
Place the plate on a rocker in a -20°C cold room for 15 minutes to allow for metabolite extraction.
-
Using a pre-chilled cell scraper, scrape the cells from the bottom of the well into the extraction solvent.
-
Pipette the resulting cell lysate into a pre-chilled microcentrifuge tube.
-
Centrifuge the lysate at >16,000 x g for 15 minutes at 4°C to pellet precipitated proteins and cell debris.
-
Carefully transfer the supernatant, which contains the polar metabolites, to a new tube.
-
Store the extract at -80°C until analysis. For a parallel well, collect cells for protein quantification (e.g., BCA assay) to normalize the metabolite data.
-
PART 3: Analytical Quantification
A. LC-MS/MS Method
Liquid chromatography-tandem mass spectrometry provides exceptional sensitivity and specificity for quantifying low-abundance metabolites like 2-DG-6P.
-
Sample Preparation: Dry the metabolite extract using a vacuum concentrator (e.g., SpeedVac). Reconstitute the dried pellet in a suitable volume (e.g., 50 µL) of the initial mobile phase for LC analysis.
-
Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is often preferred for separating highly polar sugar phosphates.
-
Column: Waters Acquity UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 9.0
-
Mobile Phase B: Acetonitrile
-
Gradient: A time-based gradient from high organic (e.g., 85% B) to higher aqueous (e.g., 40% B) will be required to retain and elute 2-DG and 2-DG-6P.
-
-
Mass Spectrometry: Operate the mass spectrometer in negative ion mode using selected reaction monitoring (SRM) or parallel reaction monitoring (PRM).
| Compound | Precursor Ion (m/z) (M-H)⁻ | Product Ion (m/z) | Notes |
| 2-DG-1-¹²C (M+0) | 163.061 | 71.014 | Fragment corresponds to a glycolytic cleavage product. |
| 2-DG-1-¹³C (M+1) | 164.064 | 71.014 | The ¹³C is lost in this fragment. |
| 2-DG-6P-¹²C (M+0) | 243.027 | 96.960 | Corresponds to [PO₄H]⁻. |
| 2-DG-6P-1-¹³C (M+1) | 244.031 | 96.960 | The phosphate fragment does not contain the label. |
Table 1: Hypothetical MRM transitions for the detection of unlabeled (M+0) and labeled (M+1) 2-DG and its phosphorylated form. Actual transitions must be optimized empirically on the specific instrument.
B. NMR Spectroscopy Method
NMR offers the advantage of being non-destructive and can provide unambiguous structural information, confirming the position of the ¹³C label.
-
Sample Preparation: Dry a larger amount of metabolite extract (from ~10-20 million cells) and reconstitute in D₂O containing a known concentration of an internal standard (e.g., DSS or TSP).[6]
-
¹³C NMR: A direct 1D ¹³C NMR spectrum can be acquired. While less sensitive, it will directly show a signal for the ¹³C-labeled carbon. The chemical shift of C1 in 2-DG will differ from C1 in 2-DG-6P, allowing quantification.
-
³¹P NMR: A ¹H-decoupled ³¹P NMR spectrum is highly effective for specifically detecting and quantifying phosphorylated species.[9] A distinct signal for the phosphate group in 2-DG-6P will be observed, and its intensity can be compared to an external phosphate standard for absolute quantification.
Data Analysis and Interpretation
The primary goal is to calculate the rate of 2-DG-1-¹³C phosphorylation.
-
Quantification: Using the analytical methods above, generate standard curves for both 2-DG and 2-DG-6P to determine their absolute amounts (in nmol) in each sample.
-
Normalization: Normalize the amount of each metabolite to the total protein content or cell number from the corresponding well. This corrects for variations in cell density.
-
Flux Calculation: The flux (J) is the rate of product (2-DG-1-¹³C-6P) formation over time.
-
Plot the normalized concentration of intracellular 2-DG-1-¹³C-6-phosphate against time (in hours).
-
The initial phase of this plot should be linear as the product accumulates.
-
The slope of this linear portion represents the flux of glucose uptake and phosphorylation.
Flux (J) = Slope = Δ[2-DG-1-¹³C-6P] / Δt
Units: nmol / (mg protein · hr) or nmol / (10⁶ cells · hr)
-
| Time (min) | Intracellular 2-DG-1-¹³C-6P (nmol/mg protein) |
| 0 | 0.05 |
| 5 | 1.25 |
| 15 | 3.55 |
| 30 | 6.80 |
| 60 | 9.50 |
Table 2: Example time-course data for the accumulation of labeled 2-DG-6-phosphate. The flux would be calculated from the initial linear slope of a plot of this data.
Validation and Controls: Ensuring Trustworthiness
Every protocol must be a self-validating system. The following controls are essential for ensuring the accuracy and reliability of the results.
-
T=0 Control: A sample quenched immediately after adding the tracer is essential to measure the background signal and any non-specific binding of the tracer to the cell surface or plate.
-
Unlabeled Control: Run a parallel experiment with unlabeled 2-DG to confirm the identity of metabolite peaks by retention time and fragmentation pattern.
-
Hexokinase Activity Assay: Independently measure the total hexokinase activity in cell lysates using a commercially available enzymatic assay kit.[10][11] While this measures Vmax in vitro, it provides a valuable benchmark to which your calculated in-cell flux can be compared.
-
Linearity of Uptake: Ensure that the time points chosen fall within the linear range of product accumulation. At later time points, substrate depletion or product inhibition can cause the rate to plateau, leading to an underestimation of the initial flux.
By employing 2-Deoxy-D-arabino-hexose-1-¹³C, researchers can precisely quantify the flux through the initial, often rate-limiting, steps of glucose metabolism. This provides a powerful tool for investigating metabolic reprogramming in disease and for assessing the efficacy of therapeutic agents targeting cellular energy pathways.
References
- Asaadzade, A., & Lumata, L. (2021). Metabolic effects of the glucose analog 2-deoxy-glucose in cultured cancer cells probed by NMR spectroscopy. Joint Fall 2021 Meeting of the Texas Sections of APS, AAPT, and SPS.
-
National Institutes of Health (NIH). Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Available at: [Link]
-
Jin, T., et al. (2013). Imaging brain deoxyglucose uptake and metabolism by glucoCEST MRI. Journal of Cerebral Blood Flow & Metabolism, 33(7), 1038-1045. Available at: [Link]
- Williams, A. S., et al. (2021). A fast and sensitive method combining reversed-phase chromatography with high resolution mass spectrometry to quantify 2-fluoro-2-deoxyglucose and its phosphorylated metabolite for determining glucose uptake. ChemRxiv.
-
Long, C. P., & Antoniewicz, M. R. (2019). High-resolution 13C metabolic flux analysis. Nature Protocols, 14(10), 2856-2877. Available at: [Link]
-
Taylor & Francis. 2 deoxy d glucose – Knowledge and References. Available at: [Link]
-
Nath, J., et al. (2016). 13C glucose labelling studies using 2D NMR are a useful tool for determining ex vivo whole organ metabolism during hypothermic machine perfusion of kidneys. BMC Nephrology, 17(1), 99. Available at: [Link]
- Kapoore, R. V., et al. (2017). Influence of washing and quenching in profiling the metabolome of adherent mammalian cells: A case study with the metastatic breast cancer cell line MDA-MB-231. Metabolomics, 13(5), 59.
-
Al-Shorbagy, M. Y., & El-Gendy, A. O. (2025). d-Glucose and its derivatives labeled with radioactive carbon and hydrogen: key tools for investigating biological processes and molecular mechanisms. Molecular Biology Reports, 52(1), 1-15. Available at: [Link]
-
Zhang, T., et al. (2023). A systematic evaluation of quenching and extraction procedures for quantitative metabolome profiling of HeLa carcinoma cell under 2D and 3D cell culture conditions. Biotechnology Journal, 18(5), e2200444. Available at: [Link]
-
Antoniewicz, M. R. (2018). A guide to 13C metabolic flux analysis for the cancer biologist. Experimental & Molecular Medicine, 50(6), 1-13. Available at: [Link]
- Wolfe, R. R., et al. (1990). Use of 13C-labeled glucose for estimating glucose oxidation: some design considerations. Journal of Applied Physiology, 69(4), 1490-1497.
-
SignalChem Diagnostics. Hexokinase. Available at: [Link]
-
Agilent Technologies. (2020). Basics of metabolite profiling and metabolic flux analysis. Available at: [Link]
-
Metallo, C. M., et al. (2011). Optimization of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Metabolic engineering, 13(6), 698-709. Available at: [Link]
-
Shodex HPLC Columns. Simultaneous LC/MS Analyses of Phosphorylated Saccharides. Available at: [Link]
-
Schmitt, M., et al. (2022). Mass Spectrometric Metabolic Fingerprinting of 2-Deoxy-D-Glucose (2-DG)-Induced Inhibition of Glycolysis and Comparative Analysis of Methionine Restriction versus Glucose Restriction under Perfusion Culture in the Murine L929 Model System. Metabolites, 12(8), 759. Available at: [Link]
-
Sonagra, A. D., et al. (2024). Hexokinase Method. In StatPearls. StatPearls Publishing. Available at: [Link]
-
Nath, J., et al. (2016). 13C glucose labelling studies using 2D NMR are a useful tool for determining ex vivo whole organ metabolism during hypothermic machine perfusion of kidneys. BMC Nephrology, 17(1), 99. Available at: [Link]
-
ResearchGate. A guide to 13C metabolic flux analysis for the cancer biologist. Available at: [Link]
-
Magdenoska, O. (2015). LC-MS based Metabolomics. Technical University of Denmark. Available at: [Link]
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Application Notes and Protocols: Tracing Glycolysis with 2-Deoxy-D-arabinohexose-1-¹³C in Cancer Cells
Abstract
Cancer cells exhibit a profound metabolic reprogramming, characterized by an increased reliance on glycolysis for energy production even in the presence of oxygen, a phenomenon known as the Warburg effect.[1][2] This metabolic shift presents a unique vulnerability that can be exploited for both therapeutic and diagnostic purposes. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of 2-Deoxy-D-arabinohexose-1-¹³C (1-¹³C-2-DG), a stable isotope-labeled analog of glucose, to trace and quantify glycolytic flux in cancer cells. We will delve into the underlying principles, provide detailed, field-proven protocols for cell culture, isotope labeling, metabolite extraction, and analysis by Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS), and offer insights into data interpretation.
Introduction: The Warburg Effect and the Rationale for Tracing Glycolysis
Otto Warburg first observed in the 1920s that cancer cells consume significantly more glucose and produce lactate at a higher rate than normal tissues, even under aerobic conditions.[1][2] This "aerobic glycolysis," or the Warburg effect, is a hallmark of many cancers and is crucial for supporting rapid cell proliferation by providing not only ATP but also essential building blocks for biosynthesis.[3][4]
The glucose analog 2-Deoxy-D-glucose (2-DG) has been extensively studied as a tool to probe and inhibit this metabolic phenotype.[3][5] 2-DG is transported into cells via glucose transporters and is phosphorylated by hexokinase to 2-deoxy-D-glucose-6-phosphate (2-DG-6P).[6][7] However, 2-DG-6P cannot be further metabolized by phosphoglucose isomerase, leading to its accumulation and the inhibition of glycolysis.[6][8]
By using a stable isotope-labeled version, 2-Deoxy-D-arabinohexose-1-¹³C, we can leverage the power of analytical techniques like NMR and MS to trace the fate of this glucose analog.[9] The ¹³C label at the C1 position allows for the unambiguous detection and quantification of 1-¹³C-2-DG and its phosphorylated product, 1-¹³C-2-DG-6P, providing a direct measure of hexokinase activity and cellular uptake, which are often dysregulated in cancer.
Principle of the Method
The core of this application lies in the introduction of 1-¹³C-2-DG into the culture medium of cancer cells. The cells will take up the labeled analog through glucose transporters. Inside the cell, hexokinase will phosphorylate 1-¹³C-2-DG to form 1-¹³C-2-Deoxy-D-glucose-6-phosphate (1-¹³C-2-DG-6P). Due to the structural modification at the C2 position, this phosphorylated product cannot proceed further down the glycolytic pathway and accumulates intracellularly.
By quenching the metabolism at a specific time point and extracting the intracellular metabolites, we can then use NMR spectroscopy and/or LC-MS to detect and quantify the ¹³C-labeled species. The amount of accumulated 1-¹³C-2-DG-6P is directly proportional to the rate of its uptake and phosphorylation, providing a robust readout of the initial steps of glycolysis.
Experimental Workflow Overview
The overall experimental workflow is a multi-step process that requires careful planning and execution to ensure data integrity and reproducibility.
Caption: A streamlined workflow for tracing glycolysis using 1-¹³C-2-DG.
Detailed Protocols
Cell Culture and Isotope Labeling
Rationale: The choice of cell line and culture conditions is critical. It is essential to use a cancer cell line known to exhibit the Warburg effect and to maintain consistent culture conditions to ensure reproducibility. The labeling duration should be optimized to allow for sufficient uptake and phosphorylation of 1-¹³C-2-DG without causing significant cellular stress.
Protocol:
-
Cell Seeding: Seed the cancer cells of interest (e.g., HeLa, A549) in 6-well plates at a density that will result in approximately 80% confluency at the time of the experiment. Culture in standard growth medium (e.g., DMEM with 10% FBS) at 37°C in a humidified incubator with 5% CO₂.
-
Preparation of Labeling Medium: Prepare glucose-free DMEM supplemented with 10% dialyzed fetal bovine serum (dFBS) to minimize the background of unlabeled glucose. Add 1-¹³C-2-DG to a final concentration of 1-5 mM. The optimal concentration may need to be determined empirically for each cell line.
-
Isotope Labeling: Once cells reach the desired confluency, aspirate the standard growth medium and wash the cells twice with pre-warmed phosphate-buffered saline (PBS).
-
Add the prepared ¹³C-labeling medium to each well. A typical volume for a 6-well plate is 2 mL per well.
-
Incubate the cells for a predetermined time (e.g., 1, 4, or 8 hours). The incubation time should be optimized based on the metabolic rate of the cell line.[10]
Metabolic Quenching and Metabolite Extraction
Rationale: Rapidly quenching metabolic activity is crucial to prevent further enzymatic reactions that could alter the metabolite profile. Cold methanol is a widely used and effective quenching agent. The subsequent extraction step is designed to efficiently lyse the cells and solubilize the intracellular metabolites.
Protocol:
-
Quenching: At the end of the labeling period, place the 6-well plate on ice.
-
Aspirate the labeling medium and immediately add 1 mL of ice-cold 80% methanol to each well.[11]
-
Incubate the plate at -80°C for at least 15 minutes to ensure complete metabolic arrest and cell lysis.
-
Extraction: Scrape the cells from the bottom of the wells using a cell scraper and transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.
-
Vortex the tubes vigorously for 30 seconds.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet cell debris and proteins.
-
Carefully transfer the supernatant, which contains the extracted metabolites, to a new pre-chilled microcentrifuge tube.
-
Dry the metabolite extract using a vacuum concentrator (e.g., SpeedVac). The dried pellet can be stored at -80°C until analysis.
NMR Spectroscopy Analysis
Rationale: NMR spectroscopy is a powerful non-destructive technique that can provide detailed structural information and quantification of ¹³C-labeled metabolites.[12][13] ¹³C NMR, in particular, allows for the direct detection of the labeled carbon atom.
Protocol:
-
Sample Preparation: Reconstitute the dried metabolite extract in a suitable deuterated solvent (e.g., D₂O with a known concentration of an internal standard like DSS).
-
Transfer the sample to an NMR tube.
-
NMR Data Acquisition: Acquire ¹³C and ¹H NMR spectra on a high-field NMR spectrometer.
-
For ¹³C NMR, a simple one-pulse experiment with proton decoupling is typically sufficient.
-
Two-dimensional heteronuclear correlation experiments like ¹H-¹³C HSQC can also be very informative for assigning signals.[14]
-
-
Data Analysis: Process the NMR data using appropriate software (e.g., TopSpin, MestReNova).
-
Identify the resonance corresponding to the ¹³C-labeled carbon of 1-¹³C-2-DG-6P.
-
Quantify the amount of 1-¹³C-2-DG-6P by integrating the peak area and comparing it to the internal standard.
LC-MS Analysis
Rationale: LC-MS offers higher sensitivity than NMR and is well-suited for detecting and quantifying low-abundance metabolites.[15][16] Tandem mass spectrometry (MS/MS) can be used to confirm the identity of the labeled compounds.
Protocol:
-
Sample Preparation: Reconstitute the dried metabolite extract in a solvent compatible with the LC-MS system (e.g., 50:50 methanol:water).[17]
-
LC-MS/MS Analysis:
-
Inject the sample onto a suitable liquid chromatography column for separation of polar metabolites (e.g., an anion-exchange or HILIC column).[18]
-
Couple the LC system to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Operate the mass spectrometer in negative ion mode to detect the phosphorylated sugar.
-
Use selected ion monitoring (SIM) or parallel reaction monitoring (PRM) to specifically detect the mass-to-charge ratio (m/z) of unlabeled and ¹³C-labeled 2-DG-6P.
-
-
Data Analysis:
-
Process the LC-MS data using the instrument's software.
-
Identify the peaks corresponding to 1-¹³C-2-DG-6P based on their retention time and accurate mass.
-
Quantify the amount of the labeled metabolite by integrating the peak area.
-
Data Interpretation and Visualization
The primary output of this experimental workflow is the quantification of intracellular 1-¹³C-2-DG-6P. This value can be used to compare the glycolytic flux between different cancer cell lines, under different treatment conditions, or against non-cancerous control cells.
Caption: Metabolic fate of 1-¹³C-2-DG in a cancer cell.
A higher accumulation of 1-¹³C-2-DG-6P indicates a higher rate of uptake and phosphorylation, which is characteristic of cells with an elevated glycolytic phenotype.
Table 1: Representative Quantitative Data
| Cell Line | Condition | 1-¹³C-2-DG-6P (nmol/10⁶ cells) |
| Cancer Cell A | Control | 15.2 ± 1.8 |
| Cancer Cell A | Drug X | 7.5 ± 0.9 |
| Normal Fibroblast | Control | 3.1 ± 0.5 |
This table illustrates how the data can be presented to compare the effects of a potential therapeutic agent (Drug X) on glycolytic flux in a cancer cell line versus a normal cell line.
Self-Validating Systems and Trustworthiness
To ensure the trustworthiness and validity of the results, several controls and validation steps should be incorporated into the experimental design:
-
Unlabeled Control: Include a condition where cells are incubated with unlabeled 2-DG to confirm the identity of the peaks in the NMR and LC-MS analyses.
-
Time-Course Experiment: Perform a time-course experiment to ensure that the accumulation of 1-¹³C-2-DG-6P is within a linear range.
-
Cell Viability Assay: Assess cell viability after the labeling period to ensure that the observed effects are not due to cytotoxicity of the tracer.
-
Biological Replicates: Use a minimum of three biological replicates for each experimental condition to ensure statistical significance.[18]
-
Internal Standards: The use of internal standards in both NMR and LC-MS analyses is crucial for accurate quantification.
Conclusion
The use of 2-Deoxy-D-arabinohexose-1-¹³C as a tracer provides a robust and reliable method for investigating the glycolytic phenotype of cancer cells. The detailed protocols and insights provided in this application note will enable researchers to confidently apply this technique in their studies of cancer metabolism and in the development of novel anti-cancer therapies that target this critical pathway. The combination of stable isotope labeling with advanced analytical techniques like NMR and LC-MS offers a powerful platform for gaining a deeper understanding of the metabolic reprogramming that drives cancer progression.
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Application Notes and Protocols: In Vivo Imaging with 2-Deoxy-D-arabinohexose-1-¹³C
Introduction: Unveiling Metabolic Aberrations with a Stable Isotope Tracer
Metabolic reprogramming is a hallmark of numerous pathologies, most notably cancer, cardiovascular diseases, and neurological disorders. The ability to non-invasively visualize and quantify these metabolic shifts in a living system is paramount for early diagnosis, therapeutic monitoring, and advancing our fundamental understanding of disease mechanisms. 2-Deoxy-D-arabinohexose, a glucose analog, has long been a valuable tool in metabolic research. When labeled with the stable isotope carbon-13 at the C-1 position (2-Deoxy-D-arabinohexose-1-¹³C), it becomes a powerful probe for in vivo imaging using Magnetic Resonance Spectroscopy (MRS).[1][2][3]
Unlike its radioactive counterparts used in Positron Emission Tomography (PET), such as ¹⁸F-FDG, the ¹³C-label offers the distinct advantage of being non-radioactive, allowing for repeated longitudinal studies without the concerns of ionizing radiation.[1][4] This makes 2-Deoxy-D-arabinohexose-1-¹³C an exceptional tool for tracking disease progression and response to therapy over time. This document provides a comprehensive guide to the in vivo imaging applications of 2-Deoxy-D-arabinohexose-1-¹³C, detailing the underlying principles, experimental protocols, and data interpretation.
Mechanism of Action: A Molecular Trojan Horse for Glycolytic Imaging
The efficacy of 2-Deoxy-D-arabinohexose-1-¹³C as an imaging agent is rooted in its mimicry of glucose.[5][6][7] The process can be conceptualized through the following steps:
-
Cellular Uptake: 2-Deoxy-D-arabinohexose-1-¹³C is transported into cells via the same glucose transporters (GLUTs) that facilitate glucose uptake.[7][8] Tissues with high glucose demand, such as malignant tumors exhibiting the Warburg effect (a preference for glycolysis even in the presence of oxygen), will demonstrate elevated uptake of this tracer.[6][7][9]
-
Phosphorylation and Trapping: Once inside the cell, the tracer is phosphorylated by the enzyme hexokinase at the 6-position, forming 2-Deoxy-D-arabinohexose-6-phosphate-1-¹³C (2-DG-6-P-¹³C).[6][7][8]
-
Metabolic Arrest: Crucially, due to the absence of the hydroxyl group at the C-2 position, 2-DG-6-P-¹³C cannot be further metabolized by phosphoglucose isomerase, the next enzyme in the glycolytic pathway.[6][7][8] This metabolic "dead end" leads to the intracellular accumulation of 2-DG-6-P-¹³C.
-
MRS Detection: The trapped 2-DG-6-P-¹³C, with its ¹³C label, can be detected and quantified using in vivo ¹³C Magnetic Resonance Spectroscopy. The intensity of the ¹³C signal from the trapped tracer is proportional to the rate of glucose uptake and phosphorylation in the tissue of interest.[10][11]
Primary Application: Cancer Metabolism Imaging
The most prominent application of 2-Deoxy-D-arabinohexose-1-¹³C is in oncology. The aberrant glucose metabolism in cancer cells provides a clear target for this imaging agent.
Rationale for Use in Oncology
Cancer cells often exhibit a profound increase in glucose uptake and glycolysis, a phenomenon known as the "Warburg effect".[6][7][9] This metabolic shift is driven by a combination of genetic mutations and the tumor microenvironment. The increased expression of glucose transporters on the surface of cancer cells leads to a higher accumulation of 2-Deoxy-D-arabinohexose-1-¹³C compared to surrounding healthy tissues.[7][8] This differential uptake provides the contrast necessary for in vivo imaging.
Experimental Workflow: Tumor Imaging in a Murine Model
The following diagram illustrates a typical workflow for an in vivo cancer imaging study using 2-Deoxy-D-arabinohexose-1-¹³C.
Caption: Workflow for hyperpolarized ¹³C imaging.
Protocol: Hyperpolarized ¹³C Imaging of Cardiac Metabolism
This protocol outlines the use of hyperpolarized 2-Deoxy-D-arabinohexose-1-¹³C for assessing glucose uptake in the heart, a valuable application for studying cardiac diseases. [1][12]
Materials and Equipment
-
2-Deoxy-D-arabinohexose-1-¹³C formulated for hyperpolarization
-
Dynamic Nuclear Polarization (DNP) polarizer
-
Rapid dissolution system
-
Animal model of cardiac disease (e.g., pressure-overload induced hypertrophy)
-
High-field MRI scanner with hyperpolarized ¹³C imaging capabilities
-
Cardiac-gated imaging sequences
Experimental Procedure
-
Hyperpolarization:
-
Prepare the sample of 2-Deoxy-D-arabinohexose-1-¹³C with a stable radical.
-
Hyperpolarize the sample in the DNP polarizer.
-
Rapidly dissolve the hyperpolarized sample in a superheated, sterile buffer and neutralize it.
-
-
Animal Preparation and Imaging Setup:
-
Prepare and position the anesthetized animal in the MRI scanner as described in the previous protocol.
-
Ensure cardiac and respiratory gating are properly set up to minimize motion artifacts.
-
-
Data Acquisition:
-
Inject the hyperpolarized 2-Deoxy-D-arabinohexose-1-¹³C as a bolus.
-
Begin dynamic, cardiac-gated ¹³C imaging immediately.
-
Acquire data for the short duration of the hyperpolarized signal (typically 1-3 minutes).
-
-
Data Analysis:
-
Generate metabolic maps showing the spatial distribution of the hyperpolarized 2-Deoxy-D-arabinohexose-6-phosphate-1-¹³C in the myocardium.
-
Perform kinetic modeling to quantify the rate of tracer uptake.
-
Trustworthiness and Self-Validating Systems
The protocols described herein are designed to be self-validating. The inclusion of anatomical ¹H imaging ensures accurate localization of the region of interest. The dynamic nature of the data acquisition allows for the observation of the tracer's metabolic fate over time, providing confidence that the detected signal is indeed from the trapped metabolite. For hyperpolarized studies, the rapid appearance of the metabolite signal post-injection confirms successful delivery and uptake.
Conclusion and Future Directions
In vivo imaging with 2-Deoxy-D-arabinohexose-1-¹³C offers a safe and powerful method for probing glucose metabolism. Its applications in oncology and cardiology are well-established, and ongoing research is exploring its utility in neuroimaging and other areas. The continued development of hyperpolarization techniques and advanced MRS imaging sequences will further enhance the sensitivity and spatial resolution of this technology, paving the way for its translation into clinical practice.
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In vivo [U-13C]glucose labeling to assess heart metabolism in murine models of pressure and volume overload - PubMed Central. [Link]
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Application Notes and Protocols: Utilizing 2-Deoxy-D-arabino-hexose-1-¹³C to Interrogate the Warburg Effect
Introduction: The Enduring Enigma of Cancer Metabolism
Decades of cancer research have illuminated a fascinating and fundamental metabolic shift that distinguishes many tumor cells from their healthy counterparts: the Warburg effect. First described by Otto Warburg, this phenomenon is characterized by a high rate of glycolysis followed by lactic acid fermentation, even in the presence of ample oxygen (aerobic glycolysis)[1][2][3]. While seemingly less efficient for ATP production compared to oxidative phosphorylation, this metabolic reprogramming provides a proliferative advantage by shunting glucose intermediates into biosynthetic pathways to support rapid cell growth and division[2][4]. Understanding and therapeutically targeting this metabolic vulnerability is a cornerstone of modern oncology research.
2-Deoxy-D-glucose (2-DG), a glucose analog, has long been a valuable tool for studying glycolysis.[5][6][7] By replacing the hydroxyl group at the C2 position with a hydrogen, 2-DG is taken up by glucose transporters and phosphorylated by hexokinase to form 2-deoxy-D-glucose-6-phosphate (2-DG-6P)[6][8]. However, 2-DG-6P cannot be further isomerized and thus accumulates within the cell, competitively inhibiting hexokinase and phosphoglucose isomerase, effectively halting glycolytic flux.[6][8]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on leveraging the power of a stable isotope-labeled version, 2-Deoxy-D-arabino-hexose-1-¹³C (¹³C-2DG) , to dissect the nuances of the Warburg effect. The incorporation of a ¹³C label at the C1 position allows for precise tracing and quantification of its uptake and metabolic fate using powerful analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This enables a deeper, more quantitative understanding of glycolytic inhibition and its downstream consequences in cancer cells.
The Scientific Rationale: Why ¹³C-2DG?
The strategic placement of the ¹³C label on the C1 carbon of 2-DG offers several distinct advantages for metabolic research:
-
Direct and Unambiguous Tracking: The ¹³C label serves as a distinct molecular signature, allowing for the direct detection and quantification of ¹³C-2DG and its phosphorylated form, ¹³C-2DG-6P, within complex biological mixtures.
-
Quantitative Metabolic Flux Analysis: By monitoring the rate of ¹³C-2DG uptake and accumulation of ¹³C-2DG-6P, researchers can quantitatively assess the activity of glucose transporters and hexokinase, key entry points into glycolysis.[9][10] This provides a dynamic measure of glycolytic inhibition.
-
High-Resolution Analytical Detection: Both NMR and MS are highly sensitive and specific techniques capable of distinguishing between the labeled ¹³C-2DG and the unlabeled endogenous glucose pool.[11][12][13] This allows for precise measurements even at low concentrations.
-
Mechanistic Insights: Tracing the fate of the ¹³C label can provide insights into potential, albeit limited, downstream metabolic pathways or cross-talk with other metabolic networks that might be influenced by the accumulation of 2-DG-6P.
Visualizing the Mechanism of Action
The following diagram illustrates the mechanism by which ¹³C-2DG enters the cell and inhibits glycolysis.
Figure 1: Mechanism of ¹³C-2DG-mediated glycolysis inhibition.
Experimental Design and Protocols
A well-designed experiment is crucial for obtaining robust and interpretable data. The following protocols provide a framework for studying the Warburg effect using ¹³C-2DG in cultured cancer cells.
I. Cell Culture and ¹³C-2DG Labeling
This initial phase involves preparing the cells and introducing the labeled substrate.
A. Materials
-
Cancer cell line of interest (e.g., HeLa, HCT116)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
2-Deoxy-D-arabino-hexose-1-¹³C (¹³C-2DG)
-
Culture dishes or flasks
B. Protocol
-
Cell Seeding: Seed cancer cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Media Preparation: Prepare the labeling medium by supplementing the base medium with a known concentration of ¹³C-2DG. The optimal concentration may vary depending on the cell line and experimental goals but a starting point of 5-10 mM is common.[14]
-
Labeling: Remove the standard culture medium, wash the cells once with PBS, and then add the ¹³C-2DG-containing medium.
-
Incubation: Incubate the cells for the desired time points (e.g., 0, 1, 4, 8, 24 hours). The duration will depend on the specific metabolic questions being addressed.
-
Cell Harvesting: At each time point, aspirate the labeling medium and wash the cells twice with ice-cold PBS to halt metabolic activity.[15]
-
Cell Lysis and Metabolite Extraction: Lyse the cells and extract the metabolites. A common method is to add a cold solvent mixture (e.g., 80% methanol) and scrape the cells. The cell lysate should be snap-frozen in liquid nitrogen and stored at -80°C until analysis.
II. Sample Preparation and Analysis by NMR Spectroscopy
NMR spectroscopy provides detailed structural information and quantification of labeled metabolites.
A. Materials
-
Deuterated solvent (e.g., D₂O)
-
NMR tubes
-
Centrifuge
B. Protocol
-
Sample Preparation: Thaw the frozen cell lysates on ice. Centrifuge at high speed to pellet cell debris.[16]
-
Supernatant Transfer: Carefully transfer the supernatant containing the extracted metabolites to a new tube.
-
Lyophilization: Lyophilize the supernatant to dryness.
-
Reconstitution: Reconstitute the dried metabolite extract in a known volume of deuterated solvent (e.g., D₂O) for NMR analysis.[17]
-
NMR Data Acquisition: Transfer the reconstituted sample to an NMR tube. Acquire ¹³C NMR spectra on a high-field NMR spectrometer.[11][18]
III. Sample Preparation and Analysis by Mass Spectrometry (MS)
MS offers high sensitivity and is ideal for detecting low-abundance metabolites and performing isotopic enrichment analysis.
A. Materials
-
Solvents for chromatography (e.g., acetonitrile, water)
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system
B. Protocol
-
Sample Preparation: Thaw the frozen cell lysates on ice. Centrifuge to pellet cell debris.
-
Supernatant Transfer: Transfer the supernatant to a new tube.
-
Dilution: Depending on the expected concentration, the sample may need to be diluted with an appropriate solvent.
-
LC-MS Analysis: Inject the sample into the LC-MS system. The liquid chromatography step separates the metabolites before they enter the mass spectrometer for detection and quantification.[19]
Experimental Workflow Diagram
Figure 2: A generalized workflow for studying the Warburg effect using ¹³C-2DG.
Data Analysis and Interpretation
The data obtained from NMR and MS analyses will provide quantitative insights into the effects of ¹³C-2DG on cancer cell metabolism.
Quantitative Data Summary
The following table provides a template for summarizing the key quantitative data that can be obtained from these experiments.
| Parameter | Control Cells | ¹³C-2DG Treated Cells | Fold Change | p-value |
| ¹³C-2DG Uptake Rate | N/A | Value (nmol/10⁶ cells/h) | N/A | N/A |
| Intracellular ¹³C-2DG-6P | N/A | Value (nmol/10⁶ cells) | N/A | N/A |
| Lactate Secretion Rate | Value (nmol/10⁶ cells/h) | Value (nmol/10⁶ cells/h) | Value | Value |
| Glucose Consumption Rate | Value (nmol/10⁶ cells/h) | Value (nmol/10⁶ cells/h) | Value | Value |
| ATP Levels | Value (nmol/10⁶ cells) | Value (nmol/10⁶ cells) | Value | Value |
Note: Values in the table are placeholders and should be replaced with experimental data.
Interpreting the Results
-
Increased ¹³C-2DG Uptake and ¹³C-2DG-6P Accumulation: This directly confirms the activity of glucose transporters and hexokinase in the cancer cells and the successful inhibition of glycolysis at this step.
-
Decreased Lactate Secretion: A significant reduction in lactate production is a hallmark of successful glycolytic inhibition and a direct counteraction of the Warburg effect.[3]
-
Altered Glucose Consumption: The consumption of unlabeled glucose from the medium should decrease as ¹³C-2DG competes for uptake and hexokinase activity is inhibited.
-
Reduced ATP Levels: As glycolysis is a major source of ATP in cancer cells exhibiting the Warburg effect, its inhibition is expected to lead to a decrease in cellular ATP levels, which can trigger downstream signaling pathways related to cell stress and apoptosis.[6][20]
Conclusion and Future Directions
The use of 2-Deoxy-D-arabino-hexose-1-¹³C provides a powerful and precise tool for the quantitative investigation of the Warburg effect. The detailed protocols and analytical approaches outlined in this application note offer a robust framework for researchers to dissect the intricacies of cancer cell metabolism. By tracing the fate of this labeled glucose analog, scientists can gain deeper insights into the mechanisms of glycolytic inhibition and its potential as a therapeutic strategy.
Future studies could involve combining ¹³C-2DG with other metabolic tracers to simultaneously probe multiple pathways, or using this tool to evaluate the efficacy of novel cancer therapeutics that target metabolic vulnerabilities. The continued application of stable isotope tracing will undoubtedly fuel further discoveries in the dynamic field of cancer metabolism.
References
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Unknown. (n.d.). InfoSheet : NMR sample preparation. Retrieved from [Link]
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ResearchGate. (n.d.). Two alternative 13 C-glucose-tracing strategies for analysis of.... Retrieved from [Link]
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University of Colorado Anschutz Medical Campus. (n.d.). NMR Sample Requirements and Preparation. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) A guide to 13C metabolic flux analysis for the cancer biologist. Retrieved from [Link]
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ResearchGate. (n.d.). Differential Incorporation of Glucose into Biomass during Warburg Metabolism. Retrieved from [Link]
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bioRxiv. (2024). Metabolomics and 13C Labelled Glucose Tracing to Identify Carbon Incorporation into Aberrant Cell Membrane Glycans in Cancer. Retrieved from [Link]
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Mouse Metabolic Phenotyping Centers. (2013). Reagents and Materials: Protocol. Retrieved from [Link]
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- Li, W., et al. (2021). Metabolomics study reveals the potential evidence of metabolic reprogramming towards the Warburg effect in precancerous lesions.
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Medsimplified. (2020, April 10). The Warburg-Effect - Glucose Metabolism in Cancer [Video]. YouTube. [Link]
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ResearchGate. (n.d.). Protocol to measure glucose utilization in mouse tissues using radiolabeled 2-deoxy-D-glucose. Retrieved from [Link]
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Topic: Experimental Design for Metabolic Tracing with 2-Deoxy-D-arabinohexose-1-¹³C
An Application Note and Protocol from the Office of the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract
Stable isotope tracing is a cornerstone of metabolic research, enabling the precise tracking of atoms through complex biochemical networks. 2-Deoxy-D-glucose (2-DG), a glucose analog, is a well-established tool for inhibiting glycolysis. When labeled with ¹³C at the first carbon position (2-DG-1-¹³C), it transforms into a powerful tracer for quantifying glucose uptake and the activity of hexokinase, the first committed step of glycolysis. This application note provides a comprehensive guide to designing and executing metabolic tracing experiments using 2-DG-1-¹³C. We delve into the underlying biochemical principles, offer detailed, field-proven protocols for both in vitro and in vivo models, and provide guidance on data analysis and interpretation using mass spectrometry and NMR. Beyond its role in measuring glycolytic entry, we explore the novel application of using the C1-label to probe flux into the oxidative Pentose Phosphate Pathway (PPP).
The Principle: A Dual-Probe Tracer
2-Deoxy-D-arabinohexose (2-DG) is structurally similar to glucose and is recognized by the same cellular machinery. It is transported into the cell by glucose transporters (GLUTs) and is a substrate for hexokinase (HK), which phosphorylates it to form 2-deoxy-D-glucose-6-phosphate (2-DG-6P).[1][2] However, due to the absence of a hydroxyl group at the C2 position, 2-DG-6P cannot be isomerized by phosphoglucose isomerase and thus cannot proceed through glycolysis.[3][4] This leads to the intracellular accumulation of 2-DG-6P, which competitively inhibits hexokinase.[1][3]
Labeling 2-DG with ¹³C at the C1 position creates a tracer that functions as a dual probe:
-
Probe of Glycolytic Entry: The rate of accumulation of ¹³C-labeled 2-DG-6P serves as a direct and quantifiable measure of glucose transport and hexokinase activity.[1] This is invaluable for studying cellular states with altered glucose metabolism, such as the Warburg effect in cancer cells.[1][2][4]
-
Indirect Probe of Pentose Phosphate Pathway (PPP) Entry: The first reaction of the oxidative PPP, catalyzed by glucose-6-phosphate dehydrogenase (G6PD), involves the decarboxylation of glucose-6-phosphate at the C1 position, releasing it as CO₂.[5][6] If 2-DG-6P can act as a substrate for G6PD, the ¹³C label will be cleaved and lost from the sugar phosphate backbone. Therefore, by measuring the rate of disappearance of the ¹³C signal from the intracellular 2-DG-6P pool, one can indirectly infer the flux into the oxidative PPP.
This dual-probe capability makes 2-DG-1-¹³C a unique tool for dissecting the critical branch point of glucose-6-phosphate metabolism.
Caption: Mechanism of 2-DG-1-¹³C as a dual metabolic probe.
Experimental Design Considerations
The success of any tracing experiment hinges on careful planning. The causality behind these choices is critical for generating robust and interpretable data.
-
Model System:
-
Cell Culture: Offers high control over environmental conditions and is ideal for high-throughput screening, time-course studies, and mechanistic investigations. Adherent or suspension cells can be used, though harvesting protocols will differ.
-
In Vivo Models: Essential for understanding metabolism in the physiological context of a whole organism, including tumor microenvironments and inter-organ metabolic crosstalk. Mouse models, particularly xenografts or genetically engineered models (GEMs), are common.[7][8]
-
-
Tracer Concentration and Timing:
-
Rationale: The concentration of 2-DG-1-¹³C should be carefully chosen. High, saturating concentrations can maximize signal but may not reflect physiological glucose uptake kinetics. Lower, physiological concentrations (e.g., 1-5 mM) are often more relevant but may yield lower signal.
-
Time Course: A time-course experiment is mandatory to identify the linear phase of 2-DG-6P-1-¹³C accumulation. Initial time points (e.g., 5, 15, 30, 60 minutes) are crucial. This ensures that the measured accumulation reflects the initial rate of uptake and not a saturated state or downstream feedback inhibition.
-
-
Essential Controls:
-
Unlabeled Control: Cells/animals treated with unlabeled 2-DG to control for any metabolic effects of the molecule itself.
-
Vehicle Control: Cells/animals treated with the vehicle (e.g., saline) to establish a baseline.
-
Time Zero (T=0) Control: A sample harvested immediately after adding the tracer to measure background signal and ensure no pre-existing enrichment.
-
-
Analytical Platform:
-
LC-MS/MS: The gold standard for its sensitivity and specificity. It excels at quantifying the low-abundance 2-DG-6P-1-¹³C. Targeted methods like Multiple Reaction Monitoring (MRM) are ideal.[9][10]
-
NMR Spectroscopy: Less sensitive than MS but provides rich structural information without the need for chromatographic separation. ¹³C NMR can directly detect the labeled carbon and its chemical environment.[11][12] It is particularly powerful for distinguishing isotopomers if multiple labeled tracers are used.
-
Detailed Protocols
These protocols provide a validated starting point. Researchers must optimize parameters, especially incubation times and tracer concentrations, for their specific model system.
Protocol 1: In Vitro Tracing in Adherent Cells
Objective: To quantify the rate of 2-DG-1-¹³C uptake and phosphorylation in cultured cells.
Materials:
-
2-Deoxy-D-arabinohexose-1-¹³C (Tracer)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Glucose-free medium
-
Phosphate-buffered saline (PBS), ice-cold
-
80% Methanol (LC-MS grade), chilled to -80°C
-
Cell scrapers
-
Microcentrifuge tubes
-
Liquid nitrogen
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in 6-well plates at a density that ensures they are in the exponential growth phase (e.g., 70-80% confluency) at the time of the experiment. Culture overnight.
-
Media Preparation: Prepare the "tracing medium" by dissolving 2-DG-1-¹³C in glucose-free culture medium to the desired final concentration (e.g., 5 mM). Warm to 37°C.
-
Tracer Introduction: a. Aspirate the complete medium from the wells. b. Gently wash the cells once with 2 mL of pre-warmed PBS. c. Aspirate the PBS and immediately add 1 mL of the pre-warmed tracing medium to each well. Start a timer.
-
Incubation: Incubate the plates at 37°C for the predetermined time points (e.g., 0, 5, 15, 30, 60 minutes). The T=0 plate should be processed immediately after adding the tracer.
-
Metabolic Quenching & Harvesting: a. At the end of the incubation period, aspirate the tracing medium. b. Place the plate on ice and immediately wash the cells with 2 mL of ice-cold PBS to remove extracellular tracer. c. Aspirate the PBS and add 1 mL of -80°C 80% methanol to the well. This step is critical as it simultaneously quenches all enzymatic activity and begins the extraction process. d. Place the plates at -80°C for at least 15 minutes to ensure complete cell lysis and protein precipitation.
-
Metabolite Extraction: a. Scrape the frozen cell lysate with a cell scraper. b. Transfer the entire methanol-lysate slurry to a pre-chilled microcentrifuge tube. c. Centrifuge at maximum speed (e.g., >16,000 x g) for 10 minutes at 4°C to pellet protein and cell debris. d. Carefully transfer the supernatant, which contains the polar metabolites, to a new tube. e. Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac).
-
Sample Storage: Store the dried pellets at -80°C until ready for analysis by LC-MS or NMR.
Protocol 2: In Vivo Tracing in a Mouse Xenograft Model
Objective: To measure 2-DG-1-¹³C uptake in a tumor versus adjacent healthy tissue.
Materials:
-
Tumor-bearing mice (e.g., subcutaneous xenograft model).
-
Sterile 2-DG-1-¹³³C solution in saline (e.g., 100 mg/mL).
-
Surgical tools for dissection.
-
Wollenberg-style clamps or similar tools pre-chilled in liquid nitrogen.
-
Liquid nitrogen.
-
Homogenizer (e.g., bead beater).
-
Extraction solvent (e.g., Methanol:Acetonitrile:Water 50:30:20), chilled to -20°C.
Step-by-Step Methodology:
-
Animal Preparation: Fast the mice for 4-6 hours prior to the infusion to lower endogenous glucose levels and enhance tracer uptake.
-
Tracer Administration: a. Based on established protocols for glucose tracing, administer the 2-DG-1-¹³C solution via intravenous (e.g., tail vein) injection.[7] A typical dose might be a bolus of 20-25 mg per mouse. b. The timing between injection and tissue collection is critical and must be optimized. A 30-60 minute window is a common starting point.
-
Tissue Collection: a. At the designated time point, euthanize the mouse using a humane and rapid method (e.g., cervical dislocation). b. Immediately excise the tumor and a piece of adjacent non-malignant tissue (e.g., skin or muscle). c. Instantly freeze-clamp the tissues using clamps pre-chilled in liquid nitrogen. This is the most critical step to halt metabolism and preserve the in vivo metabolic state. Dropping tissue directly into liquid nitrogen is slower and can allow metabolic changes to occur.
-
Sample Processing: a. Weigh the frozen tissues. b. Add the frozen tissue to a pre-chilled tube containing grinding beads and the cold extraction solvent (use a volume-to-weight ratio of at least 10:1, e.g., 1 mL for 100 mg tissue). c. Homogenize the tissue using a bead beater until it is completely pulverized. Keep samples on dry ice or in a cold rack during this process. d. Centrifuge the homogenate at maximum speed for 15 minutes at 4°C. e. Collect the supernatant containing the metabolites. f. Dry the extract in a vacuum concentrator and store at -80°C.
Caption: General experimental workflow for 2-DG-1-¹³C tracing.
Data Analysis & Interpretation
Raw data from the mass spectrometer or NMR must be processed to yield biologically meaningful information.
LC-MS/MS Analysis
-
Method: Use a targeted approach to monitor the mass transitions for unlabeled 2-DG-6P (M+0) and labeled 2-DG-6P-1-¹³C (M+1).
-
Quantification: Integrate the peak areas for each species.
Calculating Fractional Enrichment
The key metric is the fractional enrichment (FE), which represents the proportion of the pool that is labeled.
Formula: FE = (Peak Area of M+1) / (Peak Area of M+0 + Peak Area of M+1)
Interpretation:
-
Plotting FE over time: The initial slope of this curve for 2-DG-6P represents the rate of glucose uptake and phosphorylation.
-
Comparing conditions: A steeper slope in cancer cells compared to normal cells would provide quantitative evidence for the Warburg effect.
-
Probing PPP: To infer PPP flux, you would compare the FE of intracellular 2-DG-1-¹³C to the FE of 2-DG-6P-1-¹³C. A significantly lower FE in the 6-phosphate pool compared to the free sugar pool could suggest a loss of the ¹³C label via the G6PD reaction. This requires careful validation and is an advanced application.
Quantitative Data Summary
The following table provides a hypothetical example of expected results from an in vitro experiment comparing a cancer cell line to a normal cell line.
| Time (min) | Cancer Cell Line FE (%) | Normal Cell Line FE (%) | Interpretation |
| 0 | 0.1 | 0.1 | Baseline/background |
| 5 | 15.2 | 4.5 | Rapid initial uptake in cancer cells |
| 15 | 40.5 | 12.1 | Continued linear accumulation |
| 30 | 65.8 | 23.5 | Approach to steady-state in cancer cells |
| 60 | 75.1 | 35.6 | Near-saturating labeling achieved |
Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low signal for 2-DG-6P-1-¹³C | - Insufficient incubation time.- Low cell number or tissue amount.- Inefficient metabolite extraction.- Low intrinsic glucose uptake rate. | - Extend the incubation time (verify linearity).- Increase the starting material.- Optimize extraction solvent and protocol.- Consider stimulating uptake (e.g., with insulin if applicable). |
| High variability between replicates | - Inconsistent cell numbers.- Inconsistent timing of quenching step.- Incomplete quenching (ongoing metabolism).- Sample degradation. | - Normalize metabolite levels to cell number or protein content.- Process one sample at a time for the quenching step to ensure precise timing.- Ensure quenching solvent is at -80°C and use freeze-clamping for tissues.- Keep samples cold at all times. |
| Fractional enrichment > 100% | - Calculation error.- Overlapping peaks in chromatography.- Incorrect background subtraction. | - Double-check the formula and data processing.- Optimize LC gradient to improve peak separation.- Ensure proper integration of baseline in T=0 samples. |
References
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Pessetto, Z. Y., et al. (2012). 2-Deoxy-D-Glucose: A Novel Pharmacological Agent for Killing Hypoxic Tumor Cells. International Journal of Molecular Sciences. Available at: [Link]
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Satapati, S., et al. (2019). Assessing the pentose phosphate pathway using [2, 3-¹³C₂]glucose. NMR in Biomedicine. Available at: [Link]
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Kovacs, Z., et al. (2019). Assessing the Pentose Phosphate Pathway Using [2, 3-¹³C₂]glucose. NMR in Biomedicine. Available at: [Link]
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Behrmann, J. G., et al. (2022). Targeted Metabolomic Methods for ¹³C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Metabolites. Available at: [Link]
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ResearchGate. (n.d.). Diagrammatic representation of effect of 2-DG on glycolysis inhibition... ResearchGate. Available at: [Link]
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ResearchGate. (2022). Protocol to measure glucose utilization in mouse tissues using radiolabeled 2-deoxy-D-glucose. ResearchGate. Available at: [Link]
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Kikuchi, S., et al. (2021). The pentose phosphate pathway in health and disease. Nature Reviews Endocrinology. Available at: [Link]
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ResearchGate. (2019). Assessing the pentose phosphate pathway using [2, 3‐ ¹³C₂]glucose. ResearchGate. Available at: [Link]
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Pajak, B., et al. (2019). 2-Deoxy-d-Glucose and Its Analogs: From Diagnostic to Therapeutic Agents. Molecules. Available at: [Link]
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Wikipedia. (n.d.). Glycolysis. Wikipedia. Available at: [Link]
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Patsnap Synapse. (2024). What is the mechanism of 2-Deoxyglucose? Patsnap Synapse. Available at: [Link]
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Horsburgh, B. J., et al. (2016). ¹³C glucose labelling studies using 2D NMR are a useful tool for determining ex vivo whole organ metabolism during hypothermic machine perfusion of kidneys. Scientific Reports. Available at: [Link]
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ResearchGate. (2013). Hyperpolarized δ-[1-(¹³C]gluconolactone as a probe of the pentose phosphate pathway. ResearchGate. Available at: [Link]
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Walker, T. E., et al. (1988). Synthesis of 2-deoxy-D-arabino-(6-¹³C)hexose. Carbohydrate Research. Available at: [Link]
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Mishra, R., et al. (2022). Optimized protocol for stable isotope tracing and steady-state metabolomics in mouse HER2+ breast cancer brain metastasis. STAR Protocols. Available at: [Link]
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Ahn, W. S., & Antoniewicz, M. R. (2011). Evaluation of ¹³C isotopic tracers for metabolic flux analysis in mammalian cells. Metabolic Engineering. Available at: [Link]
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Pajak, B., et al. (2019). 2-Deoxy-d-Glucose and Its Analogs: From Diagnostic to Therapeutic Agents. Molecules. Available at: [Link]
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Zitzmann, V., et al. (2022). Mass Spectrometric Metabolic Fingerprinting of 2-Deoxy-D-Glucose (2-DG)-Induced Inhibition of Glycolysis and Comparative Analysis of Methionine Restriction versus Glucose Restriction under Perfusion Culture in the Murine L929 Model System. International Journal of Molecular Sciences. Available at: [Link]
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de Graaf, R. A., et al. (2011). State-of-the-Art Direct ¹³C and Indirect ¹H-[¹³C] NMR Spectroscopy In Vivo: A Practical Guide. NMR in Biomedicine. Available at: [Link]
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Quantifying Cellular Glucose Uptake Using 2-Deoxy-D-arabino-hexose-1-¹³C: An Application Note and Protocol
Introduction: The Significance of Measuring Glucose Uptake
The transport of glucose across the plasma membrane is a fundamental and often rate-limiting step in cellular metabolism. Dysregulation of glucose uptake is a hallmark of numerous diseases, including cancer, diabetes, and metabolic syndrome.[1][2] Cancer cells, for instance, frequently exhibit a heightened rate of glucose uptake to fuel their rapid proliferation, a phenomenon known as the Warburg effect.[3][4] Consequently, the accurate quantification of glucose uptake is paramount for basic research, disease diagnostics, and the development of novel therapeutic strategies.
This application note provides a detailed guide for quantifying glucose uptake in cultured cells using the stable isotope-labeled glucose analog, 2-Deoxy-D-arabino-hexose-1-¹³C (2-DG-1-¹³C). This method offers a robust, non-radioactive alternative for tracing glucose transport and intracellular accumulation.[5][6][7][8]
Assay Principle: Metabolic Trapping of a Stable Isotope Tracer
The 2-DG-1-¹³C uptake assay is predicated on the principle of "metabolic trapping".[9] 2-Deoxy-D-glucose, a structural analog of glucose, is recognized and transported into the cell by glucose transporters (GLUTs).[10][11] Once inside the cell, it is phosphorylated by the enzyme hexokinase at the 6th position, forming 2-Deoxy-D-glucose-6-phosphate (2-DG-6-P).[3][4][11][12] Crucially, the absence of the hydroxyl group at the C2 position of 2-DG-6-P prevents its further isomerization and metabolism through the glycolytic pathway.[4][10][12] This effectively "traps" the molecule intracellularly.
The incorporation of a stable ¹³C isotope at the first carbon position (C1) of 2-DG allows for the sensitive and specific detection of the trapped 2-DG-6-P using mass spectrometry (MS).[13] The amount of accumulated ¹³C-labeled 2-DG-6-P is directly proportional to the rate of glucose uptake.[2]
Advantages of Using 2-Deoxy-D-arabino-hexose-1-¹³C:
-
Safety: As a non-radioactive stable isotope, ¹³C poses no radiological hazards, simplifying handling and disposal procedures.[5][6][14]
-
High Specificity and Sensitivity: Mass spectrometry provides excellent specificity for detecting the ¹³C-labeled analyte, minimizing background interference and enabling sensitive quantification.
-
Multiplexing Capability: The use of stable isotopes allows for simultaneous analysis with other isotope-labeled tracers to probe multiple metabolic pathways.[15]
-
Dynamic Measurements: This method provides a dynamic snapshot of glucose uptake over a defined period, offering insights into metabolic flux.[8]
Experimental Workflow Overview
The overall experimental workflow for quantifying glucose uptake with 2-DG-1-¹³C can be summarized in the following key stages:
Caption: A schematic overview of the experimental workflow for quantifying glucose uptake using 2-Deoxy-D-arabino-hexose-1-¹³C.
Detailed Protocols
PART 1: Cell Culture and Preparation
1.1. Materials and Reagents:
-
Cell line of interest (e.g., HeLa, A549, 3T3-L1 adipocytes)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Glucose-free DMEM or Krebs-Ringer-HEPES (KRH) buffer
-
2-Deoxy-D-arabino-hexose-1-¹³C (2-DG-1-¹³C)
-
Multi-well cell culture plates (e.g., 12-well or 24-well plates)
1.2. Protocol for Cell Seeding:
-
Culture cells in their recommended complete medium until they reach approximately 80-90% confluency.
-
Aspirate the culture medium and wash the cells once with sterile PBS.
-
Harvest the cells using Trypsin-EDTA and neutralize with complete medium.
-
Centrifuge the cell suspension and resuspend the cell pellet in fresh complete medium.
-
Perform a cell count and seed the cells into multi-well plates at a predetermined density to achieve 70-80% confluency on the day of the experiment.
-
Incubate the plates overnight in a humidified incubator at 37°C with 5% CO₂.
1.3. Protocol for Glucose Starvation:
Causality: Glucose starvation is a critical step to upregulate glucose transporters on the cell surface, thereby maximizing the signal-to-noise ratio of the uptake assay.[16]
-
On the day of the experiment, aspirate the complete culture medium from the wells.
-
Wash the cells twice with warm, sterile PBS to remove any residual glucose.
-
Add pre-warmed glucose-free DMEM or KRH buffer to each well.
-
Incubate the cells for 1-2 hours at 37°C with 5% CO₂. The optimal starvation time may need to be determined empirically for each cell line.
PART 2: 2-DG-1-¹³C Uptake and Sample Preparation
2.1. Protocol for Tracer Incubation:
-
Prepare a stock solution of 2-DG-1-¹³C in glucose-free medium or KRH buffer. A final concentration in the range of 100-500 µM is a good starting point, but this should be optimized for your specific cell type and experimental conditions.
-
Following the glucose starvation period, aspirate the starvation medium.
-
Add the 2-DG-1-¹³C containing medium to each well to initiate the uptake.
-
Incubate for a defined period (e.g., 15-30 minutes) at 37°C. The incubation time should be within the linear range of uptake for the specific cell line.
2.2. Protocol for Quenching and Washing:
Causality: Rapidly quenching metabolic activity is essential to get an accurate snapshot of the intracellular metabolite pool at a specific time point.[17][18]
-
To terminate the uptake, aspirate the 2-DG-1-¹³C medium and immediately wash the cells three times with ice-cold PBS. This removes the extracellular tracer and halts metabolic processes.
-
Ensure all residual PBS is removed after the final wash.
2.3. Protocol for Metabolite Extraction:
Causality: Efficient extraction of intracellular metabolites is crucial for accurate quantification. Cold organic solvents are commonly used to precipitate proteins and extract small molecules.
-
Add 200-500 µL of ice-cold 80% methanol (pre-chilled to -80°C) to each well.
-
Place the plate on a shaker in a cold room (4°C) for 15 minutes to facilitate cell lysis and metabolite extraction.
-
Scrape the cells from the bottom of the wells and transfer the cell lysate to pre-chilled microcentrifuge tubes.
-
Centrifuge the lysates at maximum speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Carefully transfer the supernatant, which contains the intracellular metabolites, to new, clean tubes for LC-MS/MS analysis.
PART 3: LC-MS/MS Analysis
3.1. Analytical Instrumentation and Conditions:
The analysis of ¹³C-labeled 2-DG-6-P is typically performed on a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Liquid Chromatography (LC): A hydrophilic interaction liquid chromatography (HILIC) column is often used for the separation of polar metabolites like sugar phosphates.
-
Mass Spectrometry (MS): A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is ideal for its high sensitivity and specificity.
Table 1: Example LC-MS/MS Parameters for ¹³C-2-DG-6-P Analysis
| Parameter | Setting |
| LC Column | HILIC column (e.g., Amide, ZIC-pHILIC) |
| Mobile Phase A | Water with 10 mM Ammonium Acetate, pH 9.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | Optimized for separation of sugar phosphates |
| Flow Rate | 0.2 - 0.4 mL/min |
| MS Ionization Mode | Negative Electrospray Ionization (ESI) |
| MRM Transition | Precursor Ion (m/z) -> Product Ion (m/z) |
| ¹²C-2-DG-6-P | 243.0 -> 79.0 (Quantifier), 97.0 (Qualifier) |
| ¹³C-2-DG-6-P | 244.0 -> 79.0 (Quantifier), 97.0 (Qualifier) |
Note: These parameters are illustrative and should be optimized for your specific instrument and experimental setup.
3.2. Data Analysis and Quantification:
-
Integrate the peak areas for the ¹³C-2-DG-6-P MRM transition in each sample.
-
Normalize the peak area to an internal standard (if used) and the total protein content or cell number of the corresponding well.
-
The glucose uptake rate can be expressed as pmol/min/mg of protein or pmol/min/10⁶ cells.
Biochemical Pathway and Analytical Workflow Visualization
Caption: The metabolic trapping of 2-DG-1-¹³C and its subsequent analytical quantification by LC-MS/MS.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no ¹³C-2-DG-6-P signal | - Inefficient glucose starvation- Suboptimal 2-DG-1-¹³C concentration- Short incubation time- Low cell viability- Inefficient metabolite extraction | - Optimize starvation time (1-2 hours is typical).- Perform a concentration titration of 2-DG-1-¹³C.- Create a time-course to determine the linear range of uptake.- Check cell viability post-starvation and treatment.- Ensure the use of ice-cold extraction solvent and complete cell lysis. |
| High variability between replicates | - Inconsistent cell seeding- Incomplete washing- Inconsistent timing of quenching- Sample processing errors | - Ensure a homogenous cell suspension for seeding.- Perform thorough and consistent washing steps.- Standardize the timing of all steps, especially quenching.- Use a consistent and careful technique for all sample handling. |
| High background signal | - Contamination of reagents- Matrix effects in LC-MS/MS | - Use high-purity solvents and reagents.- Optimize chromatographic separation to resolve the analyte from interfering matrix components.- Consider using an isotopically labeled internal standard. |
Conclusion
The use of 2-Deoxy-D-arabino-hexose-1-¹³C provides a powerful and safe method for the quantitative analysis of cellular glucose uptake. The protocols outlined in this application note offer a comprehensive framework for researchers to implement this technique in their studies of cellular metabolism, disease pathology, and drug discovery. The combination of metabolic trapping and the analytical precision of mass spectrometry ensures reliable and reproducible data, furthering our understanding of the intricate regulation of glucose metabolism.
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Gu, H., et al. (2016). Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Metabolites, 6(4), 43. [Link]
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Taylor & Francis. (n.d.). Metabolic trapping – Knowledge and References. Taylor & Francis Online. [Link]
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Jackson, K. G., et al. (2018). Tracing lipid metabolism: the value of stable isotopes in humans. Journal of Endocrinology, 236(2), R79-R95. [Link]
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Bier, D. M. (1982). The use of stable isotopes in metabolic investigation. Bailliere's clinical endocrinology and metabolism, 1(4), 817-836. [Link]
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Okamura, T., et al. (2000). Assessment of in vivo glucose kinetics using stable isotope tracers to determine their alteration in humans during critical illness. The Journal of Medical Investigation, 47(3-4), 113-122. [Link]
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Grankvist, N., et al. (2020). Profiling the metabolism of human cells by deep 13C labeling. Cell reports, 30(2), 594-604. [Link]
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Roci, I., et al. (2016). A Method for Measuring Metabolism in Sorted Subpopulations of Complex Cell Communities Using Stable Isotope Tracing. Journal of visualized experiments : JoVE, (115), 55011. [Link]
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Cocuron, J. C., et al. (2020). Liquid Chromatography Tandem Mass Spectrometry Quantification of 13C-Labeling in Sugars. Metabolites, 10(1), 30. [Link]
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Sinclair, L. V., et al. (2019). Single Cell Glucose Uptake Assays: A Cautionary Tale. Frontiers in immunology, 10, 2026. [Link]
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Ke, T. (2015). Optimized Protocol for Measuring 2-NBDG Uptake as a Cellular Marker of Glycolytic Demand. Inquiry: The University of Arkansas Undergraduate Research Journal, 16(1), 8. [Link]
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Sidossis, L. S., et al. (2015). Advances in Stable Isotope Tracer Methodology Part 1: Hepatic metabolism via isotopomer analysis and post-prandial lipolysis modeling. Metabolism: clinical and experimental, 64(6), 671-678. [Link]
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Cocuron, J. C., et al. (2020). Liquid Chromatography Tandem Mass Spectrometry Quantification of 13C-Labeling in Sugars. Metabolites, 10(1), 30. [Link]
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Wilkinson, D. J. (2023). Stable Isotopes and their benefit to Physiological Research. The Physiological Society. [Link]
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Robey, R. B., et al. (2015). Cellular binding and uptake of fluorescent glucose analogs 2-NBDG and 6-NBDG occurs independent of membrane glucose transporters. Journal of cellular biochemistry, 116(8), 1729-1740. [Link]
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Brevier, J., et al. (2019). Impact of sample preparation upon intracellular metabolite measurements in 3D cell culture systems. Metabolomics, 15(6), 88. [Link]
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Cocuron, J. C., et al. (2020). Liquid Chromatography Tandem Mass Spectrometry Quantification of 13C-Labeling in Sugars. Semantic Scholar. [Link]
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Metabolomics Core Facility. (n.d.). General recommendations for metabolomics analysis: sample preparation, handling and precautions. University of Utah. [Link]
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Vangestel, C., et al. (2013). In Vitro 2-Deoxy-2-[18F]Fluoro-D-Glucose Uptake: Practical Considerations. Cancer biotherapy & radiopharmaceuticals, 28(1), 39-47. [Link]
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Young, J. D. (2012). 13C-Isotope-Assisted Assessment of Metabolic Quenching During Sample Collection from Suspension Cell Cultures. OSTI.GOV. [Link]
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Chen, Y. C., et al. (2022). Protocol to measure glucose utilization in mouse tissues using radiolabeled 2-deoxy-D-glucose. STAR protocols, 3(4), 101784. [Link]
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The Metabolic Approach to Cancer. (2022, April 15). 2-DG (2-Deoxy-Glucose) STOPS Hexokinase to ENHANCE Metabolic Therapy [Video]. YouTube. [Link]
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Wieder, T., et al. (2022). Mass Spectrometric Metabolic Fingerprinting of 2-Deoxy-D-Glucose (2-DG)-Induced Inhibition of Glycolysis and Comparative Analysis of Methionine Restriction versus Glucose Restriction under Perfusion Culture in the Murine L929 Model System. International journal of molecular sciences, 23(16), 9294. [Link]
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Antoniewicz, M. R. (2018). A guide to 13C metabolic flux analysis for the cancer biologist. Experimental & molecular medicine, 50(5), 1-13. [Link]
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Ahn, W. S., & Antoniewicz, M. R. (2013). 13C metabolic flux analysis in cell line and bioprocess development. Current opinion in biotechnology, 24(6), 1049-1055. [Link]
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Antoniewicz, M. R. (2018). A guide to 13C metabolic flux analysis for the cancer biologist. ResearchGate. [Link]
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Ahn, W. S., & Antoniewicz, M. R. (2011). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Metabolic engineering, 13(5), 590-600. [Link]
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Agilent Technologies. (2020). 13C Glucose Qualitative Flux Analysis in HepG2 cells. Agilent. [Link]
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Application Note: 2-Deoxy-D-arabinohexose-1-¹³C as a Quantitative Probe for Hexokinase Activity
An Application Guide for Researchers and Drug Development Professionals
Abstract
Hexokinase (HK) catalyzes the first irreversible step of glycolysis, the phosphorylation of glucose to glucose-6-phosphate. This enzymatic step is a critical control point for glucose metabolism and is frequently upregulated in cancer cells, a phenomenon known as the Warburg effect.[1][2][3] Consequently, hexokinase is a significant target for therapeutic intervention. This document provides a detailed guide on the application of 2-Deoxy-D-arabinohexose-1-¹³C (¹³C-2-DG), a stable isotope-labeled glucose analog, as a specific and sensitive probe for measuring hexokinase activity. We present the underlying principles, key advantages over other methods, and detailed protocols for its use with Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS) for both in vitro and cell-based assays.
The Principle: Metabolic Trapping of a Labeled Probe
The utility of 2-Deoxy-D-glucose (2-DG) as a tool to investigate glucose metabolism stems from its unique biochemical fate.[2][4] Like glucose, 2-DG is recognized and transported into cells by glucose transporters (GLUTs) and is a substrate for hexokinase.[1][3] Hexokinase phosphorylates 2-DG at the 6th carbon, forming 2-deoxy-D-glucose-6-phosphate (2-DG-6-P).
The crucial difference lies in the next step. The absence of the hydroxyl group at the C-2 position in 2-DG-6-P prevents it from being isomerized to fructose-6-phosphate by the enzyme phosphoglucose isomerase (PGI).[1][4] This effectively traps the molecule within the cell, leading to its accumulation.[1][5] The rate of 2-DG-6-P accumulation is therefore directly proportional to the activity of hexokinase.[5]
By labeling the C-1 position of 2-DG with the stable isotope Carbon-13 (¹³C), we create a probe, ¹³C-2-DG, that can be distinguished from its unlabeled counterpart and other cellular metabolites using analytical techniques like NMR and Mass Spectrometry.[6][7][8] This allows for precise and quantitative measurement of the hexokinase-catalyzed reaction.
Figure 1. Metabolic fate of Glucose vs. ¹³C-2-Deoxyglucose.
Core Advantages of the ¹³C-2-DG Method
While traditional hexokinase assays often rely on coupled enzymatic reactions that measure downstream products like NADPH,[9] the ¹³C-2-DG probe offers distinct advantages:
-
Direct Measurement: The assay directly quantifies the product of hexokinase activity (¹³C-2-DG-6P), avoiding the potential for interference inherent in coupled assay systems.
-
High Specificity: Detection by NMR or MS is based on the unique chemical shift or mass-to-charge ratio of the ¹³C-labeled product, providing exceptional specificity.[8][10]
-
Enhanced Safety: As a non-radioactive method, it eliminates the need for specialized handling and disposal required for radiolabeled probes like [¹⁴C]-2-DG or [³H]-2-DG.[3]
-
Versatility: The probe is suitable for a range of applications, from kinetic studies with purified enzymes to metabolic flux analysis in intact cells and tissues.[11][12]
-
Internal Standard Compatibility: Stable isotope-labeled compounds are ideal for use as internal standards in quantitative mass spectrometry, improving accuracy and reproducibility.[7]
Experimental Workflow and Protocols
The general workflow involves incubating the biological sample (purified enzyme, cell lysate, or intact cells) with ¹³C-2-DG and ATP, followed by analysis to quantify the formation of ¹³C-2-DG-6P.
Figure 2. High-level workflow for hexokinase activity assays.
Protocol 1: In Vitro Hexokinase Activity by ¹³C NMR Spectroscopy
This protocol is designed for measuring HK activity in purified enzyme preparations or cell/tissue lysates. It monitors the conversion of ¹³C-2-DG to ¹³C-2-DG-6P in real-time or at specific endpoints.
A. Materials and Reagents
-
¹³C-2-DG: 2-Deoxy-D-arabinohexose-1-¹³C (e.g., from MedChemExpress, Toronto Research Chemicals).[7][13]
-
Hexokinase: Purified enzyme or cell/tissue lysate.
-
Reaction Buffer: 50 mM Tris-HCl, pH 8.0.[9]
-
ATP Solution: 100 mM Adenosine 5'-triphosphate in water.
-
MgCl₂ Solution: 100 mM Magnesium Chloride in water.[9]
-
D₂O (Deuterium Oxide): For NMR field locking.
-
NMR Spectrometer: Equipped with a ¹³C detection probe.
B. Step-by-Step Methodology
-
Sample Preparation:
-
If using lysate, homogenize cells or tissue in a suitable lysis buffer on ice. Centrifuge to pellet debris and collect the supernatant. Determine the total protein concentration (e.g., via BCA assay) for normalization.
-
-
Reaction Mixture Setup: In an NMR tube, prepare the reaction mixture. The final concentrations may need optimization based on enzyme activity.
-
Table 1: Reaction Mixture for NMR Analysis
Component Stock Concentration Volume (µL) Final Concentration Reaction Buffer 50 mM Tris-HCl 400 40 mM ¹³C-2-DG 50 mM 50 5 mM ATP 100 mM 50 10 mM MgCl₂ 100 mM 50 10 mM D₂O - 50 10% (v/v) Enzyme/Lysate Variable 50 Variable | Total Volume | | 500 | |
-
-
NMR Data Acquisition:
-
Place the NMR tube in the spectrometer pre-warmed to the desired temperature (e.g., 37°C).
-
Acquire an initial ¹³C spectrum (Time = 0) immediately after adding the enzyme to establish the baseline ¹³C-2-DG signal.
-
Acquire subsequent ¹³C spectra at regular time intervals (e.g., every 5-10 minutes) for 1-2 hours.
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, baseline correction).
-
Identify the characteristic resonance peak for the ¹³C label in the substrate (¹³C-2-DG) and the product (¹³C-2-DG-6P). The phosphorylation will cause a chemical shift.
-
Integrate the area under both peaks at each time point.
-
Calculate the rate of product formation by plotting the integral of the ¹³C-2-DG-6P peak against time. The initial linear slope represents the hexokinase activity (µmol/min/mg protein).
-
Protocol 2: Cell-Based Hexokinase Activity by LC-MS
This protocol measures the accumulation of ¹³C-2-DG-6P in intact cultured cells, providing a physiologically relevant assessment of HK activity that incorporates substrate transport.
A. Materials and Reagents
-
¹³C-2-DG: 2-Deoxy-D-arabinohexose-1-¹³C.
-
Cell Line of Interest: E.g., cancer cell line with high glycolytic activity.
-
Cell Culture Medium: Appropriate for the cell line.
-
Phosphate-Buffered Saline (PBS): Cold (4°C).
-
Extraction Solvent: 80% Methanol in water, pre-chilled to -80°C.
-
LC-MS System: A high-performance liquid chromatograph coupled to a high-resolution mass spectrometer (e.g., Q-Exactive Orbitrap).
B. Step-by-Step Methodology
-
Cell Culture: Seed cells in a multi-well plate (e.g., 6-well or 12-well) and grow to ~80-90% confluency.
-
Experimental Treatment (Optional): If testing an inhibitor, pre-incubate the cells with the compound for the desired duration.
-
Labeling:
-
Aspirate the culture medium.
-
Wash cells once with warm PBS.
-
Add culture medium containing a known concentration of ¹³C-2-DG (e.g., 1-5 mM).
-
Incubate for a specific time course (e.g., 0, 15, 30, 60 minutes). A time course is crucial to ensure measurements are taken during the linear phase of uptake and phosphorylation.
-
-
Metabolite Extraction:
-
At each time point, rapidly aspirate the labeling medium.
-
Immediately wash the cells twice with ice-cold PBS to remove extracellular ¹³C-2-DG.
-
Add a defined volume of pre-chilled (-80°C) 80% methanol to each well to quench metabolism and lyse the cells.
-
Scrape the cells into the solvent and transfer the lysate to a microcentrifuge tube.
-
Vortex thoroughly and incubate at -20°C for at least 30 minutes to precipitate proteins.
-
Centrifuge at maximum speed (e.g., >15,000 x g) for 15 minutes at 4°C.
-
Carefully transfer the supernatant containing the metabolites to a new tube for LC-MS analysis.
-
-
LC-MS Analysis:
-
Analyze the extracts using an appropriate chromatography method (e.g., HILIC or ion-pairing chromatography) to separate ¹³C-2-DG from ¹³C-2-DG-6P.
-
Detect the ions using the mass spectrometer in negative ion mode, monitoring for the specific mass-to-charge ratio (m/z) of ¹³C-2-DG-6P.
-
-
Data Analysis:
-
Quantify the peak area of ¹³C-2-DG-6P.
-
Use a standard curve generated from a known concentration series of ¹³C-2-DG-6P to determine the absolute amount in each sample.
-
Normalize the amount of ¹³C-2-DG-6P to the total protein content or cell number from a parallel well.
-
Plot the normalized amount of ¹³C-2-DG-6P against time. The slope of the initial linear portion of the curve represents the rate of hexokinase activity.
-
Data Presentation and Interpretation
Quantitative data should be summarized in tables for clear comparison. The results will reflect the rate of product formation, which is indicative of hexokinase activity.
-
Table 2: Sample LC-MS Data for Cellular HK Activity
Condition Time (min) ¹³C-2-DG-6P (pmol/µg protein) HK Activity (pmol/min/µg protein) Control 30 150.5 ± 12.1 5.02 | HK Inhibitor (10 µM) | 30 | 45.2 ± 5.8 | 1.51 |
This example demonstrates a clear reduction in hexokinase activity upon treatment with a putative inhibitor.
Validation and Self-Validating Systems
To ensure the trustworthiness of the results, every protocol should include a self-validating system.
-
Controls are Critical:
-
Negative Control (No Enzyme/ATP): In in vitro assays, a reaction mix lacking the enzyme or ATP should yield no ¹³C-2-DG-6P product, confirming the reaction is enzyme-dependent.
-
Time Zero Point: This serves as a baseline and controls for any non-enzymatic conversion or contamination.
-
Inhibitor Control: Use a known hexokinase inhibitor (like 2-DG itself at high concentrations or other specific compounds) as a positive control for assay response.[13][14]
-
-
Linearity: The rate of product formation should be linear over the chosen time course. Saturation of the enzyme or depletion of substrates can lead to non-linear kinetics and inaccurate rate calculations. A time-course experiment is essential to establish the linear range.
-
Enzyme Kinetics: For detailed characterization, the assay can be used to determine the Michaelis-Menten constants (Kₘ and Vₘₐₓ) by varying the concentration of ¹³C-2-DG while keeping ATP concentration saturating.[15] This provides fundamental parameters of enzyme performance.
Conclusion
2-Deoxy-D-arabinohexose-1-¹³C is a robust and highly specific probe for the quantitative analysis of hexokinase activity. Its non-radioactive nature and compatibility with powerful analytical platforms like NMR and LC-MS make it an invaluable tool for researchers in metabolism, oncology, and drug development. The protocols outlined here provide a framework for its successful implementation, enabling precise and reliable measurement of this key enzymatic step in glycolysis.
References
-
Pajak, B., Siwiak, E., Sołtyka, M., Priebe, W., & Chłopicki, S. (2019). 2-Deoxy-d-Glucose and Its Analogs: From Diagnostic to Therapeutic Agents. International Journal of Molecular Sciences. Available at: [Link]
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Patsnap Synapse. (2024). What is the mechanism of 2-Deoxyglucose? Patsnap. Available at: [Link]
-
Cozmicway. (n.d.). Understanding the Glycolysis Inhibitor 2-Deoxy-D-glucose (2-DG). Available at: [Link]
-
Yadav, U., Kumar, S., Singh, S. K., & Rai, V. (2022). 2-Deoxy-D-Glucose: A Novel Pharmacological Agent for Killing Hypoxic Tumor Cells, Oxygen Dependence-Lowering in Covid-19, and Other Pharmacological Activities. ACS Omega. Available at: [Link]
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protocols.io. (2023). Glucose Concentration assay (Hexokinase/G6PDH method). Available at: [Link]
-
Ralser, M., et al. (2008). A catabolic block does not sufficiently explain how 2-deoxy-D-glucose inhibits cell growth. Proceedings of the National Academy of Sciences. Available at: [Link]
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Taylor & Francis. (n.d.). 2 deoxy d glucose – Knowledge and References. Available at: [Link]
-
ScienCell Research Laboratories. (n.d.). Hexokinase Assay (HK). Available at: [Link]
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Chi, M. M., et al. (1987). Enzymatic Assays for 2-deoxyglucose and 2-deoxyglucose 6-phosphate. Analytical Biochemistry. Available at: [Link]
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Blecher, M. (1971). Metabolic effects of 2-deoxy-D-glucose in isolated fat cells. Biochimica et Biophysica Acta (BBA) - General Subjects. Available at: [Link]
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Dr. Mungli. (2021). 2-Deoxy-D-Glucose/Anti-COVID drug/Anti-Cancer drug/PET scan imaging. YouTube. Available at: [Link]
-
Joint Fall 2021 Meeting of the Texas Sections of APS, AAPT, and SPS. (2021). Metabolic effects of the glucose analog 2-deoxy-glucose in cultured cancer cells probed by NMR spectroscopy. Available at: [Link]
-
Keshari, K. R., & Kurhanewicz, J. (2015). Probing carbohydrate metabolism using hyperpolarized 13C-labeled molecules. Magnetic Resonance Imaging. Available at: [Link]
-
Roberts, D. J., et al. (2014). Hexokinase II integrates energy metabolism and cellular protection: Akting on mitochondria and TORCing to autophagy. Autophagy. Available at: [Link]
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Swergold, G. D., et al. (1992). Determination of the deoxyglucose and glucose phosphorylation ratio and the lumped constant in rat brain and a transplantable rat glioma. Cancer Research. Available at: [Link]
-
Dwarakanath, B. S. (2009). Targeting Glucose Metabolism with 2-Deoxy-D-Glucose for Improving Cancer Therapy. Future Oncology. Available at: [Link]
-
Nakada, T., Kwee, I. L., & Card, P. J. (1986). Noninvasive in vivo demonstration of 2-fluoro-2-deoxy-D-glucose metabolism beyond the hexokinase reaction in rat brain by 19F nuclear magnetic resonance spectroscopy. Journal of Neurochemistry. Available at: [Link]
-
The Metabolic Approach to Cancer. (2022). 2-DG (2-Deoxy-Glucose) STOPS Hexokinase to ENHANCE Metabolic Therapy. YouTube. Available at: [Link]
-
Volland, J. M., et al. (2022). Mass Spectrometric Metabolic Fingerprinting of 2-Deoxy-D-Glucose (2-DG)-Induced Inhibition of Glycolysis... International Journal of Molecular Sciences. Available at: [Link]
-
Wolfe, R. R., et al. (1990). Use of 13C-labeled glucose for estimating glucose oxidation: some design considerations. Journal of Applied Physiology. Available at: [Link]
-
LookChem. (n.d.). 2-DEOXY-D-[1-13C]ARABINO-HEXOSE. Available at: [Link]
-
bioRxiv. (2024). Metabolomics and 13C Labelled Glucose Tracing to Identify Carbon Incorporation into Aberrant Cell Membrane Glycans in Cancer. Available at: [Link]
-
MDPI. (2019). 2-Deoxy-d-Glucose and Its Analogs: From Diagnostic to Therapeutic Agents. Available at: [Link]
-
bioRxiv. (2022). Optimization of 13C stable isotope labeling for the study of tricarboxylic cycle intermediates in mouse models. Available at: [Link]
-
ChemRxiv. (n.d.). A fast and sensitive method combining reversed-phase chromatography with high resolution mass spectrometry to quantify 2-fluoro-2-deoxyglucose. Available at: [Link]
-
StatPearls. (2023). Hexokinase Method. NCBI Bookshelf. Available at: [Link]
-
Volland, J. M., et al. (2022). Mass Spectrometric Metabolic Fingerprinting of 2-Deoxy-D-Glucose (2-DG)-Induced Inhibition of Glycolysis... PubMed. Available at: [Link]
-
ChemRxiv. (n.d.). Tracking the enzymatic activity of Hexokinase with 2D-IR spectroscopy. Available at: [Link]
-
Kanazawa, Y., et al. (1996). 19F NMR of 2-deoxy-2-fluoro-D-glucose for tumor diagnosis in mice. An NDP-bound hexose analog as a new NMR target for imaging. NMR in Biomedicine. Available at: [Link]
-
Semantic Scholar. (n.d.). Nuclear Magnetic Resonance (NMR) Analysis of D - (+) - Glucose: A Guide to Spectrometric Structural Elucidation of Sugars. Available at: [Link]
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cell culture protocols for 2-Deoxy-D-arabinohexose-1-13C labeling
An Application Guide to Metabolic Flux Analysis Using 2-Deoxy-D-arabinohexose-1-¹³C
Introduction: Tracing the Gateway of Glycolysis
In the landscape of metabolic research, understanding the intricate network of cellular energy production is paramount. Glycolysis, a fundamental pathway for glucose metabolism, is often dysregulated in various diseases, most notably in cancer, where cells exhibit an increased reliance on this pathway even in the presence of oxygen—a phenomenon known as the Warburg effect.[1][2] To investigate this critical metabolic checkpoint, researchers require precise tools to measure the initial steps of glucose uptake and phosphorylation. 2-Deoxy-D-arabinohexose, a structural analog of glucose more commonly known as 2-Deoxy-D-glucose (2-DG), serves as an invaluable molecular probe for this purpose.[2][3]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of 2-Deoxy-D-arabinohexose-1-¹³C (2-DG-1-¹³C) for stable isotope labeling in cell culture.[4][5][6] By incorporating a heavy carbon isotope at the first position, this tracer allows for the precise tracking of its metabolic fate using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[7][8][9]
The Scientific Principle: A Molecular Trojan Horse
The utility of 2-DG lies in its ability to act as a substrate for the initial steps of glycolysis, after which it brings the pathway to a halt.[1][2]
-
Uptake: Like glucose, 2-DG is transported into the cell via glucose transporters (GLUTs).
-
Phosphorylation: Once inside the cell, the enzyme hexokinase phosphorylates 2-DG, forming 2-deoxy-D-glucose-6-phosphate (2-DG-6-P).[1][10]
-
Inhibition: Unlike glucose-6-phosphate, 2-DG-6-P cannot be isomerized by phosphoglucose isomerase and thus cannot proceed down the glycolytic pathway.[1][2] This leads to the intracellular accumulation of 2-DG-6-P, which in turn competitively inhibits hexokinase.[1]
The accumulation of ¹³C-labeled 2-DG-6-P provides a direct, quantifiable measure of glucose uptake and hexokinase activity. This makes 2-DG-1-¹³C an exceptional tool for:
-
Metabolic Flux Analysis: Quantifying the rate of glucose uptake and the initial flux into glycolysis.[11]
-
Drug Discovery: Screening for therapeutic compounds that modulate glucose metabolism, particularly in cancer research.[12]
-
Understanding Disease Metabolism: Investigating metabolic alterations in diseases such as cancer, diabetes, and neurodegenerative disorders.[13]
Experimental Design: Keys to a Successful Labeling Study
The success of any stable isotope tracing experiment hinges on meticulous planning. The following considerations are critical for generating robust and reproducible data.
Cell Line Selection and Culture Conditions
The choice of cell line is crucial. Cells with high rates of glucose uptake and glycolysis, such as many cancer cell lines (e.g., HeLa, A549, HCT116), will yield a more robust signal.[14][15] It is also vital to maintain consistent culture conditions, as factors like cell density and passage number can influence metabolic phenotypes.
A key consideration is the culture medium. Standard media contain high concentrations of unlabeled glucose. For the labeling experiment, it is essential to use a glucose-free formulation of the same medium, supplemented with the desired concentration of 2-DG-1-¹³C. Furthermore, using dialyzed fetal bovine serum (dFBS) is highly recommended to minimize the introduction of unlabeled glucose and other small molecules from the serum.[16]
Optimizing Tracer Concentration and Incubation Time
The optimal concentration of 2-DG-1-¹³C and the labeling duration must be empirically determined for each cell line and experimental context. The goal is to achieve significant isotopic enrichment in the target metabolite (2-DG-6-P) without inducing cytotoxicity or significantly perturbing the cell's overall metabolic state.[13]
Table 1: Recommended Starting Concentrations and Incubation Times for 2-DG-1-¹³C Labeling
| Cell Type | Recommended Starting Concentration (mM) | Recommended Incubation Time (hours) | Causality and Field-Proven Insights |
| Cancer Cell Lines | 1 - 5 | 4 - 24 | High glycolytic rates allow for shorter incubation times. However, prolonged exposure can lead to ATP depletion and cell death.[13] A time-course experiment is crucial to identify the optimal window before significant toxicity occurs. |
| Primary Cells | 0.5 - 2.5 | 12 - 48 | These cells are often more sensitive to metabolic perturbations. Start with lower concentrations and longer incubation times to allow for sufficient label incorporation without compromising viability. |
| Immortalized Non-Cancerous Lines | 0.5 - 5 | 12 - 36 | Metabolic rates can vary widely. Optimization is necessary to balance signal intensity with potential off-target effects of inhibiting glycolysis. |
Protocols for ¹³C Labeling and Analysis
The following protocols provide a step-by-step methodology for a typical 2-DG-1-¹³C labeling experiment, from cell culture to data analysis.
Protocol 1: Cell Culture and Isotope Labeling
-
Cell Seeding: Seed adherent cells in 6-well or 12-well plates at a density that will result in ~80-90% confluency at the time of harvest. Allow cells to attach and grow for 24 hours in their standard complete growth medium.
-
Prepare Labeling Medium: Prepare fresh labeling medium by supplementing glucose-free DMEM or RPMI-1640 with 2-DG-1-¹³C to the desired final concentration. Also add other necessary components like L-glutamine, pyruvate, and dialyzed FBS.[16] Warm the medium to 37°C.
-
Initiate Labeling: Aspirate the standard growth medium from the cells. Quickly wash the cells once with pre-warmed phosphate-buffered saline (PBS) to remove residual unlabeled glucose.
-
Incubate: Immediately add the pre-warmed labeling medium to each well. Return the plates to the incubator and incubate for the predetermined optimal duration.
Protocol 2: Metabolite Extraction
This is a time-sensitive step. Work quickly and keep all solutions and samples on ice to effectively quench metabolic activity.
-
Quenching: At the end of the incubation period, remove the plates from the incubator and place them on ice. Aspirate the labeling medium.
-
Wash: Immediately wash the cell monolayer with an adequate volume of ice-cold 0.9% NaCl solution to remove any remaining extracellular tracer. Aspirate the saline completely.
-
Extraction: Add 1 mL of ice-cold, pre-chilled 80% methanol (LC-MS grade) to each well of a 6-well plate.
-
Cell Lysis: Place the plates on a rocker or shaker at 4°C for 10-15 minutes to ensure complete cell lysis and extraction.
-
Harvest: Scrape the cells in the methanol solution using a cell scraper and transfer the resulting cell lysate to a pre-chilled microcentrifuge tube.
-
Clarification: Centrifuge the tubes at >13,000 x g for 10 minutes at 4°C to pellet cell debris and proteins.
-
Collect Supernatant: Carefully transfer the supernatant, which contains the polar metabolites, to a new labeled tube. Be careful not to disturb the pellet.
-
Drying: Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac). The dried samples can be stored at -80°C until analysis.
Protocol 3: Sample Analysis and Data Interpretation
The analysis of ¹³C-labeled metabolites is typically performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or NMR.[7][8][17]
-
Sample Reconstitution: Reconstitute the dried metabolite pellets in a suitable volume of solvent appropriate for the analytical method (e.g., a water/acetonitrile mixture for reversed-phase LC).
-
LC-MS/MS Analysis: Use a targeted LC-MS/MS method to detect and quantify 2-DG-6-phosphate. The analysis will monitor the mass transition for the unlabeled (M+0) and the ¹³C-labeled (M+1) isotopologues.
-
Data Analysis: The fractional contribution (FC) of the ¹³C label is calculated as: FC = (Peak Area of M+1) / (Peak Area of M+0 + Peak Area of M+1)
-
Correction for Natural Abundance: It is crucial to correct for the natural 1.1% abundance of ¹³C in all carbon-containing molecules. This is done by analyzing an unlabeled control sample and using correction algorithms or software tools.[17]
Table 2: Hypothetical LC-MS/MS Data for 2-DG-6-Phosphate
| Experimental Condition | M+0 Peak Area (Unlabeled) | M+1 Peak Area (¹³C-labeled) | Fractional Enrichment (Corrected) | Interpretation |
| Control Cells | 1,000,000 | 11,000 | ~0% | Represents natural ¹³C abundance. |
| Treated Cells (Drug X) | 800,000 | 400,000 | 33% | Drug X reduces glucose uptake/phosphorylation by 50% compared to untreated. |
| Untreated Cells | 500,000 | 500,000 | 50% | Baseline glucose uptake and phosphorylation. |
Trustworthiness: Self-Validating Systems and Troubleshooting
A robust protocol includes internal checks and anticipates potential issues.
-
Low Label Incorporation: This could be due to a short incubation time, low tracer concentration, or low glycolytic activity in the chosen cell line. Consider increasing the labeling time or tracer concentration after performing a toxicity test.
-
High Cell Death: 2-DG is inherently cytotoxic over long periods.[12] Perform a viability assay (e.g., Trypan Blue or Annexin V staining) at different time points and concentrations to find the optimal experimental window.
-
High Variation Between Replicates: This often points to inconsistencies in cell seeding, harvesting, or extraction. Ensure uniform cell densities and execute the quenching and extraction steps rapidly and consistently for all samples.
References
- High-Throughput Indirect Quantitation of 13C Enriched Metabolites Using 1H NMR. National Institutes of Health.
- Application Notes and Protocols for Culturing Cells with 2-Deoxy-2-fluoro-D-glucose-13C. BenchChem.
- A roadmap for interpreting 13C metabolite labeling patterns from cells. PubMed Central.
- What is the mechanism of 2-Deoxyglucose? Patsnap Synapse.
- Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography–Tandem Mass Spectrometry (LC–MS/MS). ResearchGate.
- 2-Deoxy-D-Glucose: A Novel Pharmacological Agent for Killing Hypoxic Tumor Cells, Oxygen Dependence-Lowering in Covid-19, and Other Pharmacological Activities. PubMed Central.
- Scheme of 2-deoxyglucose (2-DG)-mediated metabolic effects. ResearchGate.
- Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos. PubMed Central.
- Methodological Developments for Metabolic NMR Spectroscopy from Cultured Cells to Tissue Extracts: Achievements, Progress and Pitfalls. MDPI.
- Application of L-Glucose-¹³C in NMR Spectroscopy for Metabolomics: A Detailed Guide for Researchers. BenchChem.
- 2-Deoxy-D-glucose-13C. MedchemExpress.com.
- 2-Deoxy-d-Glucose-Induced Metabolic Alteration in Human Oral Squamous SCC15 Cells: Involvement of N-Glycosylation of Axl and Met. National Institutes of Health.
- Proposing a validation scheme for 13C metabolite tracer studies in high-resolution mass spectrometry. PubMed Central.
- Quantification of Peptide m/z Distributions from 13C-Labeled Cultures with High-Resolution Mass Spectrometry. ACS Publications.
- Deconvoluting Metabolomic Flux in Living Cells with Real-time 13C J-coupling-edited Proton High-Resolution Magic Angle Spinning. bioRxiv.
- Impact of 2-deoxy-D-glucose on the target metabolome profile of a human endometrial cancer cell line. PubMed.
- Application Notes and Protocols: 2-Deoxy-D-glucose-d1 in Cancer Metabolism Research. BenchChem.
- Stable Isotopes for Tracing Cardiac Metabolism in Diseases. PubMed Central.
- Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). National Institutes of Health.
- 2-DEOXY-D-[1-13C]ARABINO-HEXOSE. LookChem.
- 2-Deoxy-2-fluoro-d-glucose metabolism in Arabidopsis thaliana. ResearchGate.
-
Metabolic Pathway Confirmation & Discovery By 13C-Labeling l Protocol Preview. YouTube. Available from: [Link]
-
Dissecting Mammalian Cell Metabolism through 13C- and 2H-Isotope Tracing: Interpretations at the Molecular and Systems Levels. ACS Publications. Available from: [Link]
- Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. PubMed Central.
- Protocol to measure glucose utilization in mouse tissues using radiolabeled 2-deoxy-D-glucose. PubMed Central.
- 2-Deoxy-D-glucose-1-13C - Data Sheet. United States Biological.
- Stable Isotope Tracing Reveals an Altered Fate of Glucose in N-Acetyltransferase 1 Knockout Breast Cancer Cells. MDPI.
- 2-Deoxy-D-glucose | CAS 154-17-6. Santa Cruz Biotechnology.
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Troubleshooting & Optimization
Technical Support Center: Optimizing Cellular Uptake of 2-Deoxy-D-arabinohexose-1-¹³C
Welcome to the technical support center for 2-Deoxy-D-arabinohexose-1-¹³C. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and troubleshooting assistance for experiments involving this stable isotope-labeled glucose analog. Here, you will find answers to frequently asked questions and detailed troubleshooting guides to help you optimize your cellular uptake assays.
Frequently Asked Questions (FAQs)
Q1: What is 2-Deoxy-D-arabinohexose-1-¹³C and how does it work?
A1: 2-Deoxy-D-arabinohexose-1-¹³C is a stable isotope-labeled analog of glucose. Its mechanism of action is based on its structural similarity to glucose, allowing it to be recognized and transported into cells by glucose transporters (GLUTs).[1][2] Once inside the cell, it is phosphorylated by the enzyme hexokinase to form 2-deoxy-D-arabinohexose-6-phosphate-1-¹³C (2-DG-6P-¹³C).[1][3] Unlike glucose-6-phosphate, this phosphorylated form cannot be further metabolized in the glycolytic pathway and accumulates within the cell.[1][3] The amount of accumulated 2-DG-6P-¹³C is directly proportional to the rate of glucose uptake.[3][4] The ¹³C label allows for non-radioactive detection and quantification using techniques like nuclear magnetic resonance (NMR) spectroscopy or mass spectrometry.[5][6][7]
Q2: What are the primary applications of 2-Deoxy-D-arabinohexose-1-¹³C?
A2: This stable isotope-labeled glucose analog is a powerful tool for studying cellular metabolism. Key applications include:
-
Metabolic Research: Investigating insulin resistance and the efficacy of anti-diabetic drugs by quantifying insulin-stimulated glucose uptake in cell types like adipocytes and muscle cells.[3]
-
Oncology: Studying the Warburg effect, where cancer cells exhibit increased glucose uptake.[1][3] It is also used to screen for and characterize inhibitors of glucose transporters as potential anticancer therapies.[3]
-
Signal Transduction: Dissecting the signaling pathways that regulate glucose transport, such as the insulin signaling cascade.[3]
-
Toxicology: Assessing the off-target effects of drug candidates on cellular glucose metabolism.[3]
Q3: What are the key differences between using ¹³C-labeled 2-DG, radiolabeled 2-DG (e.g., ³H or ¹⁴C), and fluorescent 2-DG analogs (e.g., 2-NBDG)?
A3: The choice of glucose analog depends on the experimental goals and available equipment.
| Feature | 2-Deoxy-D-arabinohexose-1-¹³C | Radiolabeled 2-DG ([³H] or [¹⁴C]) | Fluorescent 2-DG (e.g., 2-NBDG) |
| Detection Method | NMR, Mass Spectrometry | Liquid Scintillation Counting | Fluorescence Microscopy, Flow Cytometry, Plate Reader |
| Safety | Non-radioactive | Radioactive, requires special handling and disposal | Non-radioactive |
| Sensitivity | High | Very High | High |
| Spatial Resolution | Not for imaging | Autoradiography for tissue slices | High-resolution live-cell imaging |
| High-Throughput | Can be adapted | Less suitable | Ideal for HTS |
| Key Advantage | Provides structural and metabolic information | Gold standard for quantitative uptake | Enables visualization of uptake in real-time |
It is important to note that fluorescent analogs like 2-NBDG may enter cells through transporter-independent mechanisms, which could affect their accuracy as a direct proxy for glucose transport.[8]
Experimental Workflow & Protocol
A generalized workflow for a 2-Deoxy-D-arabinohexose-1-¹³C uptake experiment is outlined below.
Caption: Simplified insulin signaling pathway leading to glucose analog uptake.
References
- BenchChem. (n.d.). Application Notes and Protocols for the 2-Deoxy-D-glucose (2-DG) Glucose Uptake Assay.
- Patsnap Synapse. (2024, July 17). What is the mechanism of 2-Deoxyglucose?
- Wikipedia. (n.d.). 2-Deoxy-D-glucose.
- PubMed Central. (n.d.). Cellular binding and uptake of fluorescent glucose analogs 2-NBDG and 6-NBDG occurs independent of membrane glucose transporters.
- Taylor & Francis. (n.d.). 2 deoxy d glucose – Knowledge and References.
- ResearchGate. (2024, December 20). Protocol to measure glucose utilization in mouse tissues using radiolabeled 2-deoxy-D-glucose.
- PubMed. (2024, December 20). Protocol to measure glucose utilization in mouse tissues using radiolabeled 2-deoxy-D-glucose.
- BenchChem. (n.d.). A Researcher's Guide: 2-NBDG vs. 2-DG for Measuring Glucose Uptake.
- American Physiological Society Journal. (n.d.). Glucose consumption of vascular cell types in culture: toward optimization of experimental conditions. Retrieved from American Physiological Society Journal.
- BenchChem. (n.d.). mechanism of cellular uptake for 2-Deoxy-2-fluoro-D-glucose-13C.
- PMC. (2019, December 29). 2-Deoxy-d-Glucose and Its Analogs: From Diagnostic to Therapeutic Agents.
- British Journal of Cancer. (n.d.). Evaluation of 2-deoxy-D-glucose as a chemotherapeutic agent: mechanism of cell death.
- Cosmo Bio USA. (n.d.). 2-Deoxyglucose (2DG) Uptake Measurement Kit.
- PLOS One. (n.d.). Non-radioactive 2-deoxy-2-fluoro-D-glucose inhibits glucose uptake in xenograft tumours and sensitizes HeLa cells to doxorubicin in vitro.
- ResearchGate. (2025, August 6). In Vitro 2-Deoxy-2-[18F]Fluoro-D-Glucose Uptake: Practical Considerations.
- ScholarWorks@UARK. (n.d.). Optimized Protocol for Measuring 2-NBDG Uptake as a Cellular Marker of Glycolytic Demand.
- MDPI. (n.d.). Discovery of New Glucose Uptake Inhibitors as Potential Anticancer Agents by Non-Radioactive Cell-Based Assays.
- ResearchGate. (n.d.). The uptake of 2-deoxy-D-glucose (2-DG) induced by insulin or a....
- American Journal of Physiology-Endocrinology and Metabolism. (n.d.). Skeletal muscle contraction stimulates capillary recruitment and glucose uptake in insulin-resistant obese Zucker rats. Retrieved from American Journal of Physiology-Endocrinology and Metabolism.
- PubMed. (1988, October 1). Synthesis of 2-deoxy-D-arabino-(6-13C)hexose.
- MedchemExpress.com. (n.d.). 2-Deoxy-D-glucose-13C (Synonyms: 2-DG-13C; 2-Deoxy-D-arabino-hexose-13C; D-Arabino-2-deoxyhexose-13C).
- MedchemExpress.com. (n.d.). 2-Deoxy-D-glucose-13C-1 (Synonyms: 2-DG-13C-1; 2-Deoxy-D-arabino-hexose-13C-1; D-Arabino-2-deoxyhexose-13C-1).
- PubMed Central. (n.d.). Development of High-Throughput Quantitative Assays for Glucose Uptake in Cancer Cell Lines.
- ResearchGate. (2025, August 6). The wonders of 2-deoxy-D-glucose.
- PubMed Central. (n.d.). 2-Deoxy-D-Glucose: A Novel Pharmacological Agent for Killing Hypoxic Tumor Cells, Oxygen Dependence-Lowering in Covid-19, and Other Pharmacological Activities.
- Cozmicway. (n.d.). Understanding the Glycolysis Inhibitor 2-Deoxy-D-glucose (2-DG).
- Patsnap Synapse. (2024, July 12). What are the side effects of 2-Deoxyglucose?
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Technical Support Center: Troubleshooting Low Signal-to-Noise in 2-Deoxy-D-arabinohexose-1-13C NMR
Welcome to the technical support center for troubleshooting Nuclear Magnetic Resonance (NMR) spectroscopy of 2-Deoxy-D-arabinohexose-1-13C. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with low signal-to-noise (S/N) ratios in their 13C NMR experiments. As a Senior Application Scientist, my goal is to provide you with a comprehensive, in-depth resource that not only offers solutions but also explains the underlying scientific principles to empower your experimental design and data interpretation.
The Challenge of 13C NMR for Carbohydrates
Obtaining a high-quality 13C NMR spectrum for any compound can be challenging, and this is particularly true for carbohydrates like 2-Deoxy-D-arabinohexose. The primary obstacle is the low natural abundance of the 13C isotope, which is only about 1.1%.[1] This inherent low sensitivity means that fewer nuclei are available to generate a signal, making it difficult to distinguish from background noise.[1][2] For complex biomolecules such as carbohydrates, this issue is often compounded by factors like sample solubility, molecular weight, and relaxation properties.
This guide provides a systematic approach to diagnosing and resolving low S/N in your this compound NMR experiments, starting from fundamental checks and progressing to more advanced optimization strategies.
Systematic Troubleshooting Workflow
A logical and systematic approach is crucial for efficiently identifying the source of low S/N. The following workflow is designed to guide you through the troubleshooting process, from initial sample and instrument checks to advanced parameter optimization.
Sources
Technical Support Center: Investigating 2-Deoxy-D-arabinohexose-1-13C
Welcome to the technical support center for 2-Deoxy-D-arabinohexose-1-13C. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address frequently asked questions (FAQs) regarding the use of this metabolic tracer. As a stable isotope-labeled analog of 2-Deoxy-D-glucose (2-DG), its biological activity is identical, while the ¹³C label at the C-1 position allows for its use in metabolic flux analysis and other tracer studies.[1][2][3][4][5] This guide will delve into the potential off-target effects and provide practical solutions to common experimental challenges.
Section 1: Understanding the Core Mechanisms and Off-Target Effects
This compound, like its unlabeled counterpart 2-DG, is primarily known as a competitive inhibitor of glycolysis.[6][7] It is taken up by glucose transporters and phosphorylated by hexokinase to form 2-deoxy-D-glucose-6-phosphate (2-DG-6-P).[8] Unlike glucose-6-phosphate, 2-DG-6-P cannot be further metabolized in the glycolytic pathway, leading to its accumulation and the inhibition of hexokinase and phosphoglucose isomerase.[6][8][9] This disruption of glycolysis leads to decreased ATP production and metabolic stress.[7][8]
However, the cellular effects of this compound extend beyond simple glycolytic inhibition. Its structural similarity to mannose allows it to interfere with N-linked glycosylation, a critical process for protein folding and function.[6][10] This interference can lead to the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER), triggering the Unfolded Protein Response (UPR) and ER stress.[7][11][12][13] Furthermore, the metabolic disruption caused by this compound can induce oxidative stress.[8][14]
Visualizing the Cellular Impact of this compound
Caption: A logical workflow for troubleshooting common issues.
Section 3: Frequently Asked Questions (FAQs)
Q1: Is this compound toxic to normal cells?
A1: While it can affect normal cells, it tends to be more cytotoxic to cells that are highly reliant on glycolysis, such as many cancer cells. [15]However, toxicity to normal tissues has been observed, particularly at higher doses. [6]It is always recommended to determine the optimal concentration for your specific cell type to minimize off-target toxicity.
Q2: Can I use this compound in in vivo studies?
A2: Yes, it has been used in animal models. [6]However, careful consideration of the dose is crucial, as systemic administration can lead to side effects. [6]Monitoring for signs of toxicity is essential.
Q3: How does the ¹³C label affect the biological activity of the molecule?
A3: The ¹³C isotope is a stable, non-radioactive isotope of carbon. Its presence at the C-1 position does not alter the chemical properties or biological activity of the molecule. [2]Its purpose is solely for tracing the molecule's fate in metabolic pathways using techniques like mass spectrometry or NMR.
Q4: What are the optimal storage conditions for this compound?
A4: It should be stored at room temperature, protected from light and moisture. [1]Refer to the manufacturer's data sheet for specific storage recommendations. [5] Q5: Can this compound be used to sensitize cells to other treatments?
A5: Yes, 2-DG has been shown to sensitize cancer cells to radiation therapy and certain chemotherapeutic agents. [16][17][18][19]The mechanisms are thought to involve the depletion of energy required for DNA repair and the induction of cellular stress.
References
-
2-Deoxy-D-Glucose: A Novel Pharmacological Agent for Killing Hypoxic Tumor Cells, Oxygen Dependence-Lowering in Covid-19, and Other Pharmacological Activities. PubMed Central. [Link]
-
What is the mechanism of 2-Deoxyglucose? Patsnap Synapse. [Link]
-
Dose-dependent effect of 2-deoxy-D-glucose on glycoprotein mannosylation in cancer cells. IUBMB Life. [Link]
-
Understanding the Glycolysis Inhibitor 2-Deoxy-D-glucose (2-DG). Cozmicway. [Link]
-
Scheme of 2-deoxyglucose (2-DG)-mediated metabolic effects. ResearchGate. [Link]
-
2-Deoxy-D-glucose. Wikipedia. [Link]
-
Effects of 2-deoxy-D-glucose on glycolysis, proliferation kinetics and radiation response of human cancer cells. International Journal of Radiation Oncology, Biology, Physics. [Link]
-
2-Deoxy-D-glucose targeting of glucose metabolism in cancer cells as a potential therapy. Cancer Letters. [Link]
-
The Effect of 2-Desoxy-d-glucose on Glycolysis and Respiration of Tumor and Normal Tissues. AACR Journals. [Link]
-
2-Deoxy-D-glucose activates autophagy via endoplasmic reticulum stress rather than ATP depletion. PubMed Central. [Link]
-
2-Deoxy-D-glucose activates autophagy via endoplasmic reticulum stress rather than ATP depletion. Cancer Chemotherapy and Pharmacology. [Link]
-
2-deoxy-D-glucose causes cytotoxicity, oxidative stress, and radiosensitization in pancreatic cancer. Free Radical Biology and Medicine. [Link]
-
2-Deoxy-D-glucose (2-DG). Cancer Ireland. [Link]
-
2-Deoxy-D-glucose (2-DG) induces endoplasmic reticulum (ER) stress. ResearchGate. [Link]
-
How does 2-DG inhibit glycolysis? Xi'an ZB Biotech Co.,Ltd. [Link]
-
2-Deoxy-D-Glucose/Anti-COVID drug/Anti-Cancer drug/PET scan imaging. YouTube. [Link]
-
Unfolded protein response. Wikipedia. [Link]
-
Endoplasmic reticulum stress (ER-stress) by 2-deoxy-D-glucose (2DG) reduces cyclooxygenase-2 (COX-2) expression and N-glycosylation and induces a loss of COX-2 activity via a Src kinase-dependent pathway in rabbit articular chondrocytes. Experimental & Molecular Medicine. [Link]
-
2-Deoxy-D-glucose-induced cytotoxicity and radiosensitization in tumor cells is mediated via disruptions in thiol metabolism. Annals of the New York Academy of Sciences. [Link]
-
Effect of 2-Deoxy-D-glucose on Various Malignant Cell Lines In Vitro. Anticancer Research. [Link]
-
2-Deoxy-D-glucose combined with cisplatin enhances cytotoxicity via metabolic oxidative stress in human head and neck cancer cells. Cancer Research. [Link]
-
2-Deoxy-d-glucose increases GFAT1 phosphorylation resulting in endoplasmic reticulum-related apoptosis via disruption of protein N-glycosylation in pancreatic cancer cells. Biochemical and Biophysical Research Communications. [Link]
-
N-glycosylation changes induced by 2DG. ResearchGate. [Link]
-
2 deoxy d glucose – Knowledge and References. Taylor & Francis Online. [Link]
-
Chemosensitizing and cytotoxic effects of 2-deoxy-D-glucose on breast cancer cells. Digital Commons@Becker. [Link]
-
2-deoxy-D-glucose (2-DG) inhibits angiogenesis by interfering with N-linked glycosylation. Cancer Research. [Link]
-
2-Deoxy-D-Glucose and Its Analogs: From Diagnostic to Therapeutic Agents. PubMed Central. [Link]
-
2-DG (2-Deoxy-Glucose) STOPS Hexokinase to ENHANCE Metabolic Therapy. YouTube. [Link]
-
2-deoxy-D-glucose induces oxidative stress and cell killing in human neuroblastoma cells. ScienceDirect. [Link]
-
2-DEOXY-D-[1-13C]ARABINO-HEXOSE. LookChem. [Link]
-
Troubleshooting and optimizing lab experiments. The Bumbling Biochemist. [Link]
-
Troubleshooting and optimizing lab experiments. YouTube. [Link]
-
A catabolic block does not sufficiently explain how 2-deoxy-d-glucose inhibits cell growth. Proceedings of the National Academy of Sciences. [Link]
-
Tips and troubleshooting. Takara Bio. [Link]
-
Safety of Antimetabolite 2-Deoxy-D-arabinohexose (2DG) as a Coadjuvant Metabolic Intervention in 268 Cancer Patients. ResearchGate. [Link]
-
Rescue of 2-Deoxyglucose Side Effects by Ketogenic Diet. PubMed Central. [Link]
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- 14. 2-Deoxy-D-glucose targeting of glucose metabolism in cancer cells as a potential therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. 2-Deoxy-D-glucose-induced cytotoxicity and radiosensitization in tumor cells is mediated via disruptions in thiol metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 18. 2-Deoxy-D-glucose combined with cisplatin enhances cytotoxicity via metabolic oxidative stress in human head and neck cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
Technical Support Center: Interference of 2-Deoxy-D-arabino-hexose-1-¹³C with N-linked Glycosylation
Welcome to the technical support center for researchers utilizing 2-Deoxy-D-arabino-hexose-1-¹³C (2-DG-1-¹³C) in studies of N-linked glycosylation. This guide is designed to provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the success of your experiments. As researchers and drug development professionals, understanding the nuances of how this metabolic probe interacts with cellular machinery is paramount for accurate data interpretation and therapeutic innovation.
Foundational Understanding: The Dual-Action Mechanism of 2-Deoxy-D-arabino-hexose
2-Deoxy-D-arabino-hexose, also known as 2-Deoxy-D-glucose (2-DG), is a glucose analog where the hydroxyl group at the C2 position is replaced by a hydrogen. This seemingly minor modification has profound biological consequences, making 2-DG a potent inhibitor of two major cellular processes: glycolysis and N-linked glycosylation.[1][2] The ¹³C label at the C1 position allows for its use as a metabolic tracer to follow its fate within the cell.
The primary mechanism of interference with N-linked glycosylation stems from 2-DG's structural similarity to mannose.[3] D-glucose and D-mannose are epimers at the C2 position; the absence of the hydroxyl group at this position in 2-DG makes it a mimic of both sugars.[3] This mimicry allows 2-DG to be metabolized into fraudulent sugar donors, such as UDP-2-deoxy-glucose and GDP-2-deoxy-glucose, which can be incorporated into the growing dolichol-linked oligosaccharide precursor in the endoplasmic reticulum (ER). The presence of the 2-deoxy sugar terminates the elongation of the glycan chain, leading to truncated and non-functional oligosaccharides.[4] This disruption of proper N-glycan synthesis results in misfolded glycoproteins, triggering the Unfolded Protein Response (UPR) and ER stress.[5][6]
It is this dual-action that often presents challenges in experimental design and data interpretation. Dissecting the effects of glycosylation inhibition from those of glycolytic inhibition is a critical aspect of working with 2-DG-1-¹³C.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question 1: I've treated my cells with 2-DG-1-¹³C, but I'm not seeing the expected decrease in the molecular weight of my glycoprotein of interest on a Western blot. What could be the issue?
Answer:
This is a common issue that can arise from several factors. Let's break down the potential causes and solutions:
-
Insufficient Concentration or Incubation Time: The inhibitory effect of 2-DG is dose- and time-dependent. Ensure you have performed a dose-response curve to determine the optimal concentration for your cell line. Refer to the table below for starting concentrations.
-
High Mannose Levels in Media: The inhibitory effect of 2-DG on N-linked glycosylation can be reversed by the presence of mannose.[5][7][8] Check the formulation of your cell culture medium for high concentrations of mannose, which could be competing with 2-DG-1-¹³C.
-
Solution: Use a mannose-free medium or supplement your medium with a known, low concentration of mannose to serve as a control.
-
-
Protein of Interest has a Low Glycosylation Stoichiometry: If your protein of interest has only one or a few N-linked glycosylation sites, the shift in molecular weight upon inhibition might be subtle and difficult to detect by standard SDS-PAGE.
-
Solution: Consider using a higher resolution gel or alternative methods for detecting glycosylation changes, such as lectin blotting or mass spectrometry.
-
-
Cell Line Resistance: Some cell lines may be inherently more resistant to the effects of 2-DG.
-
Solution: Confirm the uptake of 2-DG-1-¹³C using mass spectrometry to trace the ¹³C label within the cell.
-
Question 2: My cells are showing high levels of apoptosis after treatment with 2-DG-1-¹³C, and I'm unsure if it's due to glycosylation inhibition or glycolysis inhibition.
Answer:
Distinguishing between these two effects is crucial. Here’s how you can approach this:
-
The Mannose Rescue Experiment: This is the most definitive way to differentiate between the two inhibitory actions. The inhibition of N-linked glycosylation by 2-DG can be specifically reversed by the addition of exogenous mannose, while the inhibition of glycolysis is not affected.[5][7][8]
-
Protocol: Treat your cells with 2-DG-1-¹³C in the presence and absence of a molar excess of D-mannose. If the apoptotic phenotype is rescued by mannose, it strongly suggests that the cell death is primarily a consequence of disrupted N-linked glycosylation and the subsequent ER stress.
-
-
Assess ER Stress Markers: The induction of the UPR is a hallmark of N-linked glycosylation inhibition.[5][6]
-
Protocol: Perform a Western blot for key UPR markers such as GRP78 (BiP), CHOP, and the spliced form of XBP1. A significant upregulation of these markers in your 2-DG-1-¹³C treated cells, which is reversed by mannose, points to glycosylation-mediated stress.
-
-
Measure Glycolytic Flux: Directly measure the effect on glycolysis.
-
Protocol: Use a commercial assay to measure lactate production or glucose consumption. If apoptosis correlates with a significant decrease in these metrics that is not rescued by mannose, then inhibition of glycolysis is a major contributing factor.
-
Question 3: I am trying to trace the incorporation of the ¹³C label from 2-DG-1-¹³C into my glycoprotein of interest using mass spectrometry, but the signal is very low or undetectable. What are the potential reasons?
Answer:
Tracing the ¹³C label from an inhibitor that terminates the process it's inhibiting can be challenging. Here are some troubleshooting steps:
-
Low Abundance of Truncated Glycans: The very mechanism of 2-DG is to prevent the full assembly of the N-glycan. This means the ¹³C-labeled, truncated glycans may be present at very low levels and may be rapidly targeted for degradation through ER-associated degradation (ERAD).
-
Solution: Try co-treating with an ERAD inhibitor, such as Eeyarestatin I, to allow for the accumulation of the truncated glycoproteins.
-
-
Sub-optimal Sample Preparation for Mass Spectrometry: Glycopeptide analysis by mass spectrometry requires specialized enrichment and sample handling.
-
Solution: Ensure you are using an appropriate glycopeptide enrichment strategy, such as hydrophilic interaction liquid chromatography (HILIC), before MS analysis.
-
-
Instrument Sensitivity: The detection of low-abundance isotopic labels requires high-resolution and high-sensitivity mass spectrometry.
-
Solution: Utilize a high-resolution instrument like an Orbitrap or FT-ICR mass spectrometer.
-
-
Confirmation of Cellular Uptake: First, confirm that 2-DG-1-¹³C is being taken up by the cells.
-
Solution: Analyze the intracellular metabolite pool by LC-MS to detect the presence of 2-Deoxy-D-arabino-hexose-1-¹³C-6-phosphate.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic fate of 2-Deoxy-D-arabino-hexose-1-¹³C in the cell?
A1: Upon entering the cell via glucose transporters, 2-DG-1-¹³C is phosphorylated by hexokinase to form 2-deoxy-D-arabino-hexose-1-¹³C-6-phosphate (2-DG6P).[9] This is the key inhibitory metabolite. Because it lacks the 2-hydroxyl group, 2-DG6P cannot be isomerized by phosphoglucose isomerase and is therefore trapped within the cell, inhibiting glycolysis.[9] It is also the precursor for the formation of the fraudulent sugar nucleotides that interfere with N-linked glycosylation.
Q2: Can the ¹³C label from 2-DG-1-¹³C be incorporated into other biomolecules?
A2: The trapping of 2-DG-1-¹³C as 2-DG6P largely prevents its further metabolism through central carbon metabolism pathways like the pentose phosphate pathway or the TCA cycle. Therefore, significant scrambling of the ¹³C label into other biomolecules like amino acids or fatty acids is not expected. This makes it a relatively "clean" tracer for its direct metabolic products.
Q3: What are the recommended starting concentrations for 2-DG-1-¹³C in cell culture experiments?
A3: The optimal concentration is highly cell-type dependent. However, a general starting range is between 1 mM and 10 mM. It is crucial to perform a dose-response experiment to determine the IC50 for your specific cell line and experimental endpoint (e.g., inhibition of proliferation, induction of apoptosis, or reduction in glycosylation).
| Cell Type | Typical Concentration Range | Notes |
| Cancer Cell Lines | 1 - 20 mM | Highly glycolytic cancer cells may require higher concentrations for glycolytic inhibition.[10] |
| Primary Cells | 0.5 - 5 mM | Often more sensitive to metabolic perturbations. |
Q4: How can I visually represent the pathway of interference?
A4: The following diagram illustrates the mechanism of 2-DG interference with N-linked glycosylation.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Glycomics using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolomics and 13C labelled glucose tracing to identify carbon incorporation into aberrant cell membrane glycans in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. epic.awi.de [epic.awi.de]
- 7. pubs.acs.org [pubs.acs.org]
- 8. US6933382B2 - Process for the synthesis of 2-deoxy-D-glucose - Google Patents [patents.google.com]
- 9. 13C-labeled glucose for 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]
- 10. cheresearch.engin.umich.edu [cheresearch.engin.umich.edu]
Technical Support Center: Enhancing the Sensitivity of 2-Deoxy-D-arabino-hexose-1-¹³C Detection
Welcome to the technical support center for the analysis of 2-Deoxy-D-arabino-hexose-1-¹³C, a critical tracer in metabolic research. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of detecting this ¹³C-labeled glucose analog. Here, we synthesize technical accuracy with field-proven insights to help you troubleshoot common issues and optimize your experimental sensitivity.
Introduction: The Role of 2-Deoxy-D-arabino-hexose-1-¹³C in Metabolic Analysis
2-Deoxy-D-arabino-hexose, commonly known as 2-deoxy-D-glucose (2-DG), is a glucose analog that is taken up by glucose transporters and phosphorylated by hexokinase. However, it cannot be further metabolized in glycolysis.[1] When labeled with ¹³C at the C1 position (2-Deoxy-D-arabino-hexose-1-¹³C), it becomes a powerful tool for tracing glucose uptake and metabolism in various biological systems using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[2][3] Enhancing the detection sensitivity of this molecule and its metabolites is crucial for accurate quantitative analysis, especially in samples with low abundance.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in detecting 2-Deoxy-D-arabino-hexose-1-¹³C?
The main challenge, particularly with NMR, is the inherently low sensitivity of the ¹³C nucleus compared to ¹H.[4][5] This is due to its low natural abundance (1.1%) and smaller gyromagnetic ratio. While using an enriched ¹³C-labeled compound overcomes the abundance issue, long relaxation times, especially for quaternary carbons, can still lead to weak signals.[5][6] For mass spectrometry, challenges include potential interference from other metabolites and optimizing ionization for quantitative accuracy.[1][7]
Q2: Which analytical technique is better for my experiment, NMR or Mass Spectrometry?
The choice depends on your experimental goals.
-
NMR Spectroscopy provides detailed structural information and can distinguish between different labeled positions (isotopomers) within a molecule without the need for chromatographic separation.[8] It is non-destructive but generally less sensitive than MS.
-
Mass Spectrometry (MS) , especially when coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), offers superior sensitivity and is ideal for quantifying low-abundance metabolites.[7][9] However, it typically does not provide the same level of positional information as NMR unless tandem MS (MS/MS) techniques are employed.[8]
Comparison of NMR and MS for 2-Deoxy-D-arabino-hexose-1-¹³C Detection
| Feature | NMR Spectroscopy | Mass Spectrometry (LC-MS/MS) |
| Sensitivity | Lower | Higher |
| Structural Information | High (Positional Isotopomers) | Moderate (Fragmentation Patterns) |
| Quantitation | Good (with proper controls) | Excellent (with stable isotope internal standards)[10] |
| Sample Throughput | Lower | Higher |
| Sample Preparation | Simpler | More complex (requires chromatography)[11] |
| Instrumentation | High-field magnet | Mass analyzer and chromatography system |
Troubleshooting Guide for Low Signal Intensity
Here we address specific issues you might encounter during your experiments, categorized by the analytical technique.
NMR Spectroscopy
Problem: My ¹³C signal is weak or has a poor signal-to-noise ratio (S/N).
This is a common issue stemming from the low sensitivity of ¹³C NMR.[5] Here’s a systematic approach to improving your signal:
Causality and Solutions:
-
Insufficient Number of Scans: The S/N in NMR improves with the square root of the number of scans. Doubling your S/N requires quadrupling the experiment time.
-
Action: Increase the number of scans (transients). Be mindful that this will lengthen your experiment time.[12]
-
-
Suboptimal Acquisition Parameters: The relaxation delay (d1) and pulse angle are critical for maximizing signal. If the relaxation delay is too short relative to the T1 relaxation time of your carbon nucleus, the signal can become saturated and lose intensity.[13][14]
-
Low Sample Concentration: The signal is directly proportional to the concentration of the ¹³C-labeled compound.
-
Action: If possible, increase the sample concentration.
-
-
Improper Probe Tuning and Matching: An improperly tuned probe will not efficiently transmit and receive the radiofrequency signal, leading to significant signal loss.
-
Action: Always tune and match the probe for each sample.[13]
-
-
Poor Magnetic Field Homogeneity: A poorly shimmed magnet results in broad lineshapes, which reduces the peak height and, consequently, the S/N.
-
Action: Optimize the shimming of the magnet before each experiment.[13]
-
Workflow for Troubleshooting Low NMR Signal
Caption: A decision-making workflow for troubleshooting low signal-to-noise in ¹³C NMR experiments.
Mass Spectrometry (LC-MS/MS)
Problem: I am seeing a weak signal for my compound or its metabolites.
Low signal in LC-MS can be due to a variety of factors, from sample preparation to the instrument settings.
Causality and Solutions:
-
Inefficient Ionization: 2-deoxyglucose and its phosphorylated form can be challenging to ionize efficiently. It often forms sodium adducts in positive ion mode.[1]
-
Action: Optimize the electrospray ionization (ESI) source parameters (e.g., spray voltage, gas flow, temperature). Test both positive and negative ion modes. For 2-DG, the sodium adduct [M+Na]⁺ is often a strong signal in positive mode, while the deprotonated molecule [M-H]⁻ is typical for its phosphorylated form in negative mode.[1]
-
-
Poor Chromatographic Peak Shape: Broad or tailing peaks lead to a lower signal intensity at the apex.
-
Action: Optimize your LC method. This may involve adjusting the mobile phase composition, gradient, flow rate, or trying a different column chemistry (e.g., HILIC for polar metabolites).[16]
-
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of your target analyte.
-
Action: Improve your sample preparation to remove interfering substances.[17] This can include solid-phase extraction (SPE) or liquid-liquid extraction. Also, ensure you are using a suitable internal standard, ideally a stable isotope-labeled version of your analyte, to correct for matrix effects.[18]
-
-
Suboptimal MS/MS Transition: For targeted analysis (e.g., Multiple Reaction Monitoring or MRM), the choice of precursor and product ions is critical for sensitivity and specificity.
-
Action: Optimize the collision energy for your specific MRM transitions to maximize the product ion signal.[19]
-
Detailed Experimental Protocols
Protocol 1: Sample Preparation for Cellular Metabolite Extraction
This protocol is designed for adherent cells cultured in a 6-well plate and is a crucial first step for both NMR and MS analysis.[11]
-
Labeling: Culture cells with media containing 2-Deoxy-D-arabino-hexose-1-¹³C for the desired time.
-
Aspiration: Quickly aspirate the media from the wells.
-
Washing: Immediately wash the cells with ice-cold saline or PBS to remove extracellular tracer.
-
Metabolism Quenching & Extraction: Add 1 mL of ice-cold 80% methanol to each well to quench metabolic activity and extract metabolites.[17]
-
Scraping: Scrape the cells from the plate in the methanol solution.
-
Collection: Transfer the cell suspension to a microcentrifuge tube.
-
Freeze-Thaw Cycles: Perform three freeze-thaw cycles using liquid nitrogen and a 37°C water bath to ensure complete cell lysis.[17]
-
Centrifugation: Centrifuge at high speed (e.g., 13,000 x g) for 10 minutes at 4°C to pellet protein and cell debris.[17]
-
Supernatant Collection: Carefully collect the supernatant containing the metabolites.
-
Drying: Lyophilize the supernatant using a speed vacuum concentrator. The dried extract can be stored at -80°C.[17]
Protocol 2: Optimized 1D ¹³C NMR Acquisition Parameters
For a standard high-field NMR spectrometer (e.g., 400-600 MHz):
| Parameter | Recommended Value | Rationale |
| Pulse Program | zgdc30 or similar | A standard ¹³C observe pulse program with ¹H decoupling.[12] |
| Pulse Angle (p1) | 30 degrees | Reduces saturation effects for carbons with long T1s, allowing for a shorter relaxation delay.[15] |
| Acquisition Time (aq) | 1.0 - 2.0 s | Balances resolution and S/N per unit time.[12] |
| Relaxation Delay (d1) | 2.0 s | A reasonable starting point when using a 30° pulse angle to improve duty cycle.[12] |
| Number of Scans (ns) | 128 or higher | Increase as needed for desired S/N.[12] |
Advanced Techniques for Sensitivity Enhancement
For experiments requiring the utmost sensitivity, consider these advanced methods:
-
Dynamic Nuclear Polarization (DNP): This technique can enhance ¹³C NMR signals by orders of magnitude (over 10,000-fold).[20] DNP works by transferring the high spin polarization of electrons from a polarizing agent to the nuclear spins at very low temperatures.[20][21] This allows for the real-time in vivo imaging of metabolic processes.[21]
-
Cryogenically Cooled Probes (CryoProbes): These specialized NMR probes operate at very low temperatures (~20-30 K), which significantly reduces thermal noise in the electronics and can lead to a 3-4 fold increase in S/N compared to a standard room temperature probe.
-
Polarization Transfer Techniques: Methods like INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) and DEPT (Distortionless Enhancement by Polarization Transfer) use the larger polarization of ¹H nuclei to enhance the signal of directly attached ¹³C nuclei.[22][23] This can provide a theoretical enhancement of up to 4-fold.[23]
Metabolic Fate of 2-Deoxy-D-arabino-hexose
Caption: Cellular uptake and phosphorylation of 2-Deoxy-D-arabino-hexose.
References
-
Overhauser Dynamic Nuclear Polarization Enables Single Scan Benchtop 13C NMR Spectroscopy in Continuous-Flow. Analytical Chemistry - ACS Publications. [Link]
-
Optimized Default 13C Parameters. NMR Facility - Chemistry Department. [Link]
-
Dynamic Nuclear Polarization (DNP). The Spielman Laboratory - Stanford Medicine. [Link]
-
Dynamic nuclear polarization (DNP) NMR. Kovacs Lab | UT Southwestern, Dallas, Texas. [Link]
-
Dynamic nuclear polarization-enhanced, double-quantum filtered 13C-13C dipolar correlation spectroscopy of natural 13C abundant bone-tissue biomaterial. PubMed. [Link]
-
Targeted Compound Selection with Increased Sensitivity in 13C-Enriched Biological and Environmental Samples Using 13C-DREAMTIME in Both High-Field and Low-Field NMR. Semantic Scholar. [Link]
-
Dynamic nuclear polarization-enhanced 1H–13C double resonance NMR in static samples below 20 K. NIH. [Link]
-
Optimized protocol for stable isotope tracing and steady-state metabolomics in mouse HER2+ breast cancer brain metastasis. PMC - NIH. [Link]
-
Labeling strategies for 13C-detected aligned-sample solid-state NMR of proteins. NIH. [Link]
-
Progress Towards a Higher Sensitivity 13C-Optimized 1.5 mm HTS NMR Probe. PMC - NIH. [Link]
-
Chapter 5: Acquiring 1 H and 13 C Spectra. Books. [Link]
-
An overview of methods using 13C for improved compound identification in metabolomics and natural products. PMC - NIH. [Link]
-
A Fast and Sensitive Method Combining Reversed-Phase Chromatography with High Resolution Mass Spectrometry to Quantify 2-Fluoro-2-Deoxyglucose and Its Phosphorylated Metabolite for Determining Glucose Uptake. ChemRxiv. [Link]
-
Development of a rapid and highly accurate method for 13C tracer-based metabolomics and its application on a hydrogenotrophic methanogen. Oxford Academic. [Link]
-
A quantitative LC-MS/MS approach for monitoring 2'-fluoro-2'-deoxy-D-glucose uptake in tumor tissue. PubMed. [Link]
-
A fast and sensitive method combining reversed-phase chromatography with high resolution mass spectrometry to quantify 2-fluoro-2-deoxyglucose. ChemRxiv. [Link]
-
Sensitivity Enhancement in 13C Solid-State NMR of Protein Microcrystals by Use of Paramagnetic Metal Ions for Optimizing 1H T1 Relaxation. PMC - NIH. [Link]
-
AVANCE Tutorial: 13C Sensitivity Test (ASTM). IMSERC. [Link]
-
Increasing sensitivity in 13C NMR. Reddit. [Link]
-
2-Deoxyglucose and hydroxychloroquine HPLC-MS-MS analytical methods and pharmacokinetic interactions after oral co-administration in male rats. PMC - NIH. [Link]
-
Quick question: what 2D-NMR method to use to get higher signal intensity in 13C?. Reddit. [Link]
-
An overview of methods using 13C for improved compound identification in metabolomics and natural products. Frontiers. [Link]
-
13C Isotope-Labeled Metabolomes Allowing for Improved Compound Annotation and Relative Quantification in Liquid Chromatography-Mass Spectrometry-based Metabolomic Research. ResearchGate. [Link]
-
Targeted Metabolomic Methods for 13 C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography–Tandem Mass Spectrometry (LC–MS/MS). ResearchGate. [Link]
-
Metabolomics and isotope tracing. PMC - PubMed Central. [Link]
-
Quantification of Peptide m/z Distributions from 13C-Labeled Cultures with High-Resolution Mass Spectrometry. Analytical Chemistry - ACS Publications. [Link]
-
13 Carbon NMR. University of Arizona. [Link]
-
A roadmap for interpreting 13C metabolite labeling patterns from cells. PubMed Central. [Link]
-
Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). NIH. [Link]
-
Mass Spectrometric Metabolic Fingerprinting of 2-Deoxy-D-Glucose (2-DG)-Induced Inhibition of Glycolysis and Comparative Analysis of Methionine Restriction versus Glucose Restriction under Perfusion Culture in the Murine L929 Model System. MDPI. [Link]
-
Parallel labeling experiments and metabolic flux analysis: past, present and future methodologies. PMC - PubMed Central. [Link]
-
Proposing a validation scheme for 13C metabolite tracer studies in high-resolution mass spectrometry. PMC - NIH. [Link]
-
13C-isotope labelling for the facilitated NMR analysis of a complex dynamic chemical system. RSC Publishing. [Link]
-
2-DEOXY-D-[1-13C]ARABINO-HEXOSE. LookChem. [Link]
- Analytical methods for 2-deoxy-d-glucose.
-
1H NMR Study of 2-Deoxy-D-Arabino-Hexopyranose (2-Deoxy Glucopyranose), 2-Deoxy-D-Lyxo-Hexopyranose (2-Deoxy Galactopyranose) and 2′-Deoxy Lactose. Shift Increment Studies in 2-Deoxy Carbohydrates. ResearchGate. [Link]
-
Synthesis of 2-deoxy-D-arabino-(6-13C)hexose. PubMed - NIH. [Link]
-
2-Deoxy-D-arabino-hexopyranose. PubChem. [Link]
Sources
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- 2. 2-DEOXY-D-[1-13C]ARABINO-HEXOSE|lookchem [lookchem.com]
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- 5. 13Carbon NMR [chem.ch.huji.ac.il]
- 6. An overview of methods using 13C for improved compound identification in metabolomics and natural products - PMC [pmc.ncbi.nlm.nih.gov]
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- 19. 2-Deoxyglucose and hydroxychloroquine HPLC-MS-MS analytical methods and pharmacokinetic interactions after oral co-administration in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Dynamic nuclear polarization (DNP) NMR | Kovacs Lab | UT Southwestern, Dallas, Texas [labs.utsouthwestern.edu]
- 21. Dynamic Nuclear Polarization (DNP) | The Spielman Laboratory: In Vivo MR Spectroscopy and Multinuclear Imaging | Stanford Medicine [med.stanford.edu]
- 22. pubs.acs.org [pubs.acs.org]
- 23. reddit.com [reddit.com]
Technical Support Center: Minimizing Isotopic Dilution Effects with 2-Deoxy-D-arabinohexose-1-13C
Welcome to the technical support center for researchers utilizing 2-Deoxy-D-arabinohexose-1-13C in quantitative mass spectrometry-based assays. This guide is designed to provide you with in-depth troubleshooting advice and answers to frequently asked questions to help you minimize isotopic dilution effects and ensure the accuracy and precision of your experimental results. Isotope Dilution Mass Spectrometry (IDMS) is a powerful technique for quantification, and with proper understanding and application, you can achieve highly reliable data.[1][2][3][4]
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using this compound as an internal standard?
A1: The primary advantage of using a stable isotope-labeled (SIL) internal standard like this compound is its ability to mimic the behavior of the unlabeled analyte (2-Deoxy-D-glucose, 2-DG) throughout the entire analytical process.[5][6] Since it is chemically identical to the analyte, it co-elutes chromatographically and experiences the same effects of sample preparation, extraction, and potential matrix-induced ion suppression or enhancement in the mass spectrometer.[7][8][9][10] This co-behavior allows for accurate correction of variations in sample recovery and matrix effects, leading to more precise and accurate quantification.[10][11] The use of a ¹³C-labeled standard is often preferred over deuterated standards, as deuterium labeling can sometimes lead to slight chromatographic shifts and potential for isotopic exchange.[12][13]
Q2: What is isotopic dilution and why is it a concern?
A2: Isotopic dilution, in the context of this application, refers to the change in the isotopic ratio between the labeled internal standard (this compound) and the endogenous analyte (unlabeled 2-DG) due to factors other than the initial spiking. While the principle of isotope dilution is the basis of the quantification method, unintended "dilution" or alteration of the isotopic ratio can lead to inaccurate results. This can be caused by factors such as incomplete equilibration of the standard with the sample, differential loss of the analyte and standard during sample preparation, or the presence of interfering substances with overlapping isotopic profiles.
Q3: How do I choose the optimal concentration of this compound to add to my samples?
A3: The optimal concentration of your internal standard should be determined during method development. A general guideline is to add an amount that results in a peak area ratio of analyte to internal standard that is close to 1 for the expected concentration range of your samples. This often provides the best precision.[14] Adding too little internal standard can lead to poor signal-to-noise and increased variability, while adding too much can potentially lead to detector saturation or introduce impurities present in the standard. It is crucial to maintain a consistent amount of internal standard across all samples, calibrators, and quality controls.[15]
Q4: Can matrix effects still be an issue even when using a SIL internal standard?
A4: While a SIL internal standard is the best tool to compensate for matrix effects, significant ion suppression or enhancement can still pose a challenge.[7][8][9] If the matrix effect is extreme, it can suppress the signals of both the analyte and the internal standard to a level where they are no longer reliably detected, leading to poor sensitivity and precision. Therefore, it is always good practice to optimize sample preparation to remove as many matrix components as possible before LC-MS analysis.[16]
Troubleshooting Guides
This section addresses common issues encountered during the use of this compound for isotope dilution mass spectrometry.
Issue 1: Poor Linearity of the Calibration Curve
Symptom: Your calibration curve is non-linear, particularly at the lower or upper ends of the concentration range.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Incorrect Internal Standard Concentration | An inappropriate concentration of the internal standard can lead to non-linearity. At very low analyte concentrations, the internal standard signal may overwhelm the detector. At very high analyte concentrations, the natural isotopic abundance of the analyte can contribute to the internal standard's signal.[17] | 1. Optimize IS Concentration: Experiment with different fixed concentrations of the internal standard to find one that provides a linear response across your desired calibration range. 2. Check for Analyte in IS: Analyze a solution of only the internal standard to ensure there is no significant unlabeled analyte present.[17] |
| Isotopic Contribution | The M+1 and M+2 isotopes of the unlabeled 2-DG can contribute to the signal of the this compound, especially at high analyte concentrations. | 1. Use a Higher Mass Isotope: If possible, use an internal standard with a higher mass difference from the analyte. 2. Software Correction: Some mass spectrometry software can correct for the natural isotopic contribution of the analyte to the internal standard's mass channel. |
| Detector Saturation | At high concentrations, either the analyte or the internal standard signal may be saturating the detector, leading to a non-linear response. | 1. Dilute Samples: Dilute samples that are expected to have high concentrations of the analyte. 2. Adjust IS Concentration: Lower the concentration of the internal standard if it is causing saturation. |
Issue 2: High Variability in Replicate Measurements (Poor Precision)
Symptom: You observe a high coefficient of variation (%CV) among replicate injections of the same sample or across different samples that should have similar concentrations.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Incomplete Equilibration | The internal standard and the analyte have not been thoroughly mixed, leading to inconsistent ratios in the aliquots taken for analysis. This is a critical step for the isotope dilution principle to be valid.[14][15] | 1. Optimize Mixing: Ensure vigorous and consistent vortexing or mixing after adding the internal standard to the sample. 2. Allow Equilibration Time: Incorporate a sufficient incubation period after spiking to allow for complete equilibration before any extraction or precipitation steps. |
| Inconsistent Spiking | The volume or concentration of the internal standard added to each sample is not consistent. | 1. Use Calibrated Pipettes: Ensure all pipettes used for dispensing the internal standard are properly calibrated.[15] 2. Consistent Technique: Use a consistent pipetting technique for all samples. |
| Sample Preparation Inconsistencies | Variability in sample preparation steps, such as protein precipitation or solid-phase extraction (SPE), can lead to inconsistent matrix effects and, consequently, variable results. | 1. Standardize Protocol: Adhere strictly to a standardized and validated sample preparation protocol. 2. Automate if Possible: Consider using automated liquid handling systems for sample preparation to improve consistency. |
| LC-MS System Instability | Fluctuations in the LC pump flow rate, column temperature, or mass spectrometer performance can contribute to variability. | 1. System Suitability Tests: Perform regular system suitability tests to ensure the LC-MS system is performing optimally. 2. Column Equilibration: Ensure the column is fully equilibrated before starting a sample sequence. |
Issue 3: Inaccurate Quantification (Poor Trueness)
Symptom: Your measured concentrations are consistently higher or lower than the expected values, as determined by a reference method or certified reference material.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Incorrect Internal Standard Stock Concentration | An error in the concentration of the internal standard stock solution will lead to a systematic bias in all calculated concentrations.[15] | 1. Verify Stock Concentration: Independently verify the concentration of your this compound stock solution. If prepared in-house, ensure accurate weighing and dilutions. 2. Use Certified Standards: Whenever possible, use certified reference materials for both the analyte and the internal standard. |
| Degradation of Analyte or Internal Standard | If the analyte or the internal standard degrades during sample storage or preparation, the measured ratio will be inaccurate. The SIL standard should ideally protect against this, but differential stability can be an issue.[5][6] | 1. Assess Stability: Perform stability studies (e.g., freeze-thaw, benchtop stability) for both the analyte and the internal standard in the sample matrix. 2. Optimize Storage and Handling: Store samples and standards at appropriate temperatures and minimize the time they are at room temperature. |
| Differential Matrix Effects | Although rare with a co-eluting SIL internal standard, it is possible for matrix components to selectively suppress or enhance the ionization of the analyte or the internal standard differently.[15] | 1. Improve Sample Cleanup: Implement more rigorous sample preparation techniques like solid-phase extraction (SPE) to remove interfering matrix components.[7] 2. Chromatographic Separation: Optimize the chromatographic method to separate the analyte and internal standard from co-eluting matrix components. |
| Presence of Isomeric Interferences | Biological samples may contain isomers of 2-DG or other structurally similar compounds that have the same mass and produce similar fragments in the mass spectrometer, leading to artificially high measurements. | 1. Chromatographic Resolution: Develop a chromatographic method with sufficient resolution to separate the analyte of interest from any potential isomers. 2. Use High-Resolution Mass Spectrometry: High-resolution mass spectrometry can help differentiate between compounds with the same nominal mass but different elemental compositions. |
Experimental Protocols
Protocol 1: General Sample Preparation for 2-DG Quantification in Cultured Cells
This protocol provides a general workflow for extracting 2-DG and its phosphorylated form, 2-DG-6-Phosphate (2DG6P), from cultured cells for LC-MS/MS analysis.
-
Cell Culture and Treatment:
-
Plate cells at a desired density and allow them to adhere.
-
Perform experimental treatments as required (e.g., insulin stimulation for glucose uptake assays).[18]
-
Incubate cells with 2-Deoxy-D-glucose for the desired time.
-
-
Cell Lysis and Extraction:
-
Aspirate the media and wash the cells twice with ice-cold PBS to remove extracellular 2-DG.
-
Add a precise volume of ice-cold extraction solvent (e.g., 80:20 methanol:water) to the cells.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
-
Internal Standard Spiking:
-
Add a known and consistent amount of this compound internal standard to each sample.
-
Vortex thoroughly to ensure complete mixing and allow to equilibrate on ice for at least 15 minutes.
-
-
Protein Precipitation:
-
Centrifuge the samples at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet cellular debris and precipitated proteins.
-
-
Supernatant Collection and Analysis:
-
Carefully transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.
-
If necessary, the supernatant can be dried down under a stream of nitrogen and reconstituted in a smaller volume of a suitable solvent for injection.
-
Visualizations
Workflow for Isotope Dilution Mass Spectrometry
Caption: A typical workflow for quantitative analysis using isotope dilution mass spectrometry.
Troubleshooting Logic for Inaccurate Quantification
Caption: A troubleshooting decision tree for addressing inaccurate quantification in IDMS experiments.
References
- Validation of New Instrumentation for Isotope Dilution Mass Spectrometric Determination of Organic Serum Analytes - PMC - NIH. (n.d.).
- troubleshooting guide for NNN quantification using isotope dilution - Benchchem. (n.d.).
- Isotope dilution mass spectrometry as an independent assessment method for mass measurements of milligram quantities of aqueous. (2022).
- Validation of an isotope dilution mass spectrometry (IDMS) measurement procedure for the reliable quantification of steroid hormones in waters - PubMed. (2023).
- A Fast and Sensitive Method Combining Reversed-Phase Chromatography with High Resolution Mass Spectrometry to Quantify 2-Fluoro-2-Deoxyglucose and Its Phosphorylated Metabolite for Determining Glucose Uptake | Analytical Chemistry | ChemRxiv. (n.d.).
- Validation of an Isotope-Dilution Liquid-Chromatography Tandem Mass Spectrometry Assay for Serum Creatinine and Comparison With Enzymatic and Jaffe Methods - Oxford Academic. (n.d.).
- Development and Validation of a Novel Isotope Dilution-Ultraperformance Liquid Chromatography-Tandem Mass Spectrometry Method for Serum C-Peptide - PubMed. (2025).
- Technical Support Center: Minimizing Isotopic Interference in Stable Isotope Dilution Mass Spectrometry - Benchchem. (n.d.).
- A fast and sensitive method combining reversed-phase chromatography with high resolution mass spectrometry to quantify 2-fluoro-2-deoxyglucose - ChemRxiv. (n.d.).
- Guideline on Isotope Dilution Mass Spectrometry - OSTI.GOV. (2017).
- Glucose Uptake Assay Kit (MAK542)-Technical Bulletin - Sigma-Aldrich. (n.d.).
- Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (n.d.).
- Matrix effects between sugars. (A) Chromatogram illustrating the... - ResearchGate. (n.d.).
- Application Notes and Protocols for the 2-Deoxy-D-glucose (2-DG) Glucose Uptake Assay - Benchchem. (n.d.).
- Isotope Dilution Mass Spectrometry: A Guide to Unparalleled Accuracy and Precision in Quantitative Analysis - Benchchem. (n.d.).
- An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides - Journal of Analytical Atomic Spectrometry (RSC Publishing) DOI:10.1039/D4JA00029C. (2024).
- Mass Spectrometric Metabolic Fingerprinting of 2-Deoxy-D-Glucose (2-DG)-Induced Inhibition of Glycolysis and Comparative Analysis of Methionine Restriction versus Glucose Restriction under Perfusion Culture in the Murine L929 Model System - PMC - PubMed Central. (2022).
- (PDF) Isotope Dilution Mass Spectrometry - A Primary Method of Measurement and Its Role for RM Certification - ResearchGate. (2025).
- Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC - NIH. (n.d.).
- Isotope dilution | Mass spectrometry, Trace elements, Quantification - Britannica. (2025).
- Which internal standard? Deuterated or C13 enriched? - ResearchGate. (2013).
- Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed. (n.d.).
- An Overview of Matrix Effects in Liquid Chromatography-Mass Spectrometry - ResearchGate. (2025).
- Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: Necessity or not? | Request PDF - ResearchGate. (2025).
- 4-Methylanisole-d3 vs. 13C-Labeled Internal Standards: A Comparison Guide for Accuracy in Quantitative Analysis - Benchchem. (n.d.).
- Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - MDPI. (n.d.).
- Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry - ResearchGate. (n.d.).
Sources
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- 4. Isotope dilution | Mass spectrometry, Trace elements, Quantification | Britannica [britannica.com]
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Technical Support Center: Data Analysis for 2-Deoxy-D-arabino-hexose-1-¹³C Tracing Studies
Welcome to the technical support center for 2-Deoxy-D-arabino-hexose-1-¹³C (2-DG-1-¹³C) tracing studies. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of stable isotope tracing experiments. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions to ensure the integrity and success of your metabolic flux analysis.
Introduction to 2-DG-1-¹³C Tracing
2-Deoxy-D-glucose (2-DG) is a glucose analog that is taken up by glucose transporters and phosphorylated by hexokinase to form 2-deoxy-D-glucose-6-phosphate (2-DG-6-P).[1][2] Unlike glucose-6-phosphate, 2-DG-6-P cannot be further metabolized in glycolysis because it is not a substrate for phosphoglucose isomerase.[2] This leads to the intracellular accumulation of 2-DG-6-P, effectively acting as a tracer for glucose uptake and hexokinase activity.[1][2] By using 2-DG labeled with ¹³C at the first carbon position (2-DG-1-¹³C), we can precisely trace its entry into the cell and its initial phosphorylation, providing a powerful tool to probe the initial steps of glucose metabolism, particularly in pathologies like cancer where glucose uptake is often dysregulated (the Warburg effect).[1][3]
The Core Data Analysis Workflow
A successful 2-DG-1-¹³C tracing study is a multi-step process that demands meticulous attention to detail at each stage. An error at any point can compromise the entire experiment.[4] The workflow orchestrates several applications and integrates heterogeneous information, making it a complex procedure that requires considerable experience.[4]
Troubleshooting and FAQs
This section addresses common issues encountered during a 2-DG-1-¹³C tracing experiment, structured by the workflow phase.
Phase 1: Experimental Design & Execution
Q1: What is the optimal concentration and incubation time for the 2-DG-1-¹³C tracer?
A1: This is a critical parameter that requires empirical determination for each cell line and experimental condition.
-
Causality: Too low a concentration may result in a labeled signal that is indistinguishable from noise. Conversely, high concentrations of 2-DG can be cytotoxic by depleting cellular ATP pools.[1]
-
Recommended Action: Perform a dose-response and time-course experiment. Start with a concentration range reported in the literature for similar cell types (e.g., 1-10 mM) and test several time points (e.g., 1, 4, 8, 24 hours).
-
Validation: Monitor cell viability using a standard assay (e.g., Trypan Blue or MTT) and measure the fractional enrichment of 2-DG-6-P at each point. The optimal condition is the lowest concentration and shortest time that provides a robust and statistically significant ¹³C incorporation without impacting cell health.
Q2: My cells are dying after incubation with 2-DG-1-¹³C. What's wrong?
A2: This strongly suggests 2-DG-induced toxicity. 2-DG inhibits glycolysis, which can be lethal to cells highly dependent on this pathway for energy.[1][5]
-
Immediate Steps:
-
Lower the Concentration: Immediately reduce the 2-DG-1-¹³C concentration.
-
Shorten Incubation Time: Reduce the exposure duration.
-
Check Glucose Levels: Ensure the baseline glucose concentration in your media is not too low, as this exacerbates 2-DG toxicity.
-
-
Expert Insight: The goal of a tracer study is to observe the system, not to perturb it. If the tracer itself is causing a metabolic shift or cell death, the resulting data will not reflect the native biological state.
Q3: How do I properly quench metabolism and extract metabolites?
A3: This is one of the most common sources of experimental variability. Inefficient quenching leads to continued metabolic activity, while poor extraction results in low metabolite recovery.
-
Causality: Metabolism continues even after removing media. A rapid and cold quenching step is essential to freeze all enzymatic activity instantly. The extraction solvent must efficiently lyse cells and solubilize polar metabolites like 2-DG-6-P.
-
Recommended Protocol: See the detailed "Protocol for Metabolite Quenching and Extraction" below. A common and effective method involves a rapid wash with ice-cold PBS followed by quenching and scraping in a cold methanol/water solution.[6]
Phase 2: Analytical (LC-MS/MS)
Q4: I can't chromatographically separate 2-DG-6-Phosphate from other hexose phosphates like Glucose-6-Phosphate (G6P) or Fructose-6-Phosphate (F6P). Is this a problem?
A4: Yes, this is a significant challenge. 2-DG-6-P, G6P, F6P, and others are structural isomers, meaning they have the same mass and are difficult to distinguish by mass spectrometry alone.[7]
-
Causality: Co-elution means the mass spectrometer detects ions from all isomers simultaneously, making it impossible to accurately quantify the ¹³C-label incorporation into 2-DG-6-P specifically.
-
Solutions:
-
Chromatographic Optimization: Use a specialized column and method designed for polar, anionic metabolites. Hydrophilic Interaction Liquid Chromatography (HILIC) or ion-pairing chromatography are often effective.[8][9] Recent methods have shown success in separating up to eight different hexose-phosphates.[8]
-
MS/MS Fragmentation: If separation is incomplete, you may be able to find unique fragment ions for 2-DG-6-P via tandem mass spectrometry (MS/MS) that can distinguish it from other isomers. This requires careful optimization of collision energies.
-
Q5: My signal intensity for labeled 2-DG-6-P is very low. What can I do?
A5: Low signal can be biological or technical.
-
Biological Causes:
-
Low Glucose Transporter Expression: The cells may not be taking up the tracer efficiently.
-
Low Hexokinase Activity: The tracer is not being phosphorylated.
-
Revisit Experimental Design: Your incubation time may be too short or concentration too low (see Q1).
-
-
Technical Causes:
-
Poor Extraction: The 2-DG-6-P was not efficiently recovered from the cells (see Q3).
-
Ion Suppression: Other molecules in your sample matrix are interfering with the ionization of 2-DG-6-P in the mass spectrometer source. A sample cleanup step or improved chromatography may be needed.
-
Instrument Sensitivity: Ensure the mass spectrometer is properly calibrated and operating at optimal sensitivity.
-
Phase 3: Data Interpretation
Q6: How do I correct for the natural abundance of ¹³C?
A6: This is a mandatory step for all stable isotope tracing studies. Naturally, about 1.1% of all carbon is ¹³C. This means that even in an unlabeled sample, a molecule of 2-DG-6-P (C₆H₁₃O₉P) will have a small M+1 peak due to the probability of containing one natural ¹³C atom, and even smaller M+2, M+3 peaks, etc.
-
Causality: The raw mass spectrum shows the distribution of all isotopologues, both naturally occurring and experimentally introduced. To determine the true fractional enrichment from your tracer, you must mathematically subtract the contribution from natural abundance.[10]
-
Solution: Use established software tools that have built-in algorithms for natural abundance correction.[11][12] These algorithms use matrix-based methods to deconvolve the measured isotopic distribution into the true labeling pattern.[10][11][13] The correction must account for the chemical formula of the metabolite.[11][13]
Q7: What is "Fractional Enrichment" and how is it different from "Pool Size"?
A7: This is a fundamental concept in isotope tracing.
-
Pool Size (Abundance): This is the total amount of a metabolite (e.g., 2-DG-6-P) in the sample, irrespective of its isotopic labeling. It is typically represented by the sum of the intensities of all its isotopologues (M+0, M+1, M+2, etc.).
-
Fractional Enrichment (FE): This represents the proportion of a metabolite pool that has incorporated the stable isotope tracer. For 2-DG-1-¹³C, you are primarily interested in the M+1 isotopologue of 2-DG-6-P. After natural abundance correction, the FE is calculated as: FE = (Intensity of M+1) / (Intensity of M+0 + Intensity of M+1)
-
Expert Insight: A drug treatment could decrease the total pool size of a metabolite while simultaneously increasing its fractional enrichment from a specific tracer. These two pieces of information together provide a much richer biological story than either one alone.
Q8: My data shows high variability between biological replicates. How can I improve this?
A8: High variability undermines statistical confidence. The key is implementing rigorous Quality Control (QC) throughout the workflow.[14][15]
-
Causality: Variability can be introduced at every step: inconsistent cell seeding density, slight differences in incubation times, variations in extraction efficiency, and instrument drift during the analytical run.[14]
-
QC Best Practices:
-
Pooled QC Samples: Create a pooled QC sample by mixing a small aliquot from every sample in your study.[14] Inject this QC sample periodically (e.g., every 10 actual samples) throughout your LC-MS run.
-
Monitor QC Data: The peaks in the QC samples should have very low variation in retention time and intensity. Drifts in these values indicate a problem with the LC-MS system. The coefficient of variation (CV%) for metabolites in the QC samples should ideally be <15-20%.[16]
-
Internal Standards: Spike a known amount of a labeled internal standard (that is not expected to be found in the cells, e.g., ¹³C-labeled lactate) into your samples before extraction.[16][17] This helps normalize for differences in extraction efficiency and instrument response.
-
Randomize Sample Order: Randomize the injection order of your samples to prevent batch effects from confounding your biological results.[18]
-
Detailed Protocols
Protocol: Metabolite Quenching and Extraction for Adherent Cells
This protocol is a self-validating system designed to minimize variability and maximize recovery of polar metabolites like 2-DG-6-P.
-
Preparation:
-
Prepare quenching/extraction solution: 80% Methanol / 20% Water (v/v). Pre-chill to -80°C.
-
Prepare an ice-cold wash buffer: 0.9% NaCl in water.
-
Place a metal block or tray on dry ice.
-
-
Quenching Metabolism (The Critical Step):
-
Aspirate the cell culture medium completely and rapidly.
-
Immediately place the culture dish on the dry ice block to halt enzymatic activity.
-
Quickly add 1 mL of ice-cold NaCl wash buffer to the dish to wash away extracellular metabolites. Aspirate immediately. This wash step should take no more than 5-10 seconds.
-
Return the dish to the dry ice block.
-
-
Extraction:
-
Add 1 mL of the pre-chilled -80°C 80% methanol/water solution to the dish.
-
Use a cell scraper to scrape the frozen cells into the methanol solution. Ensure all cells are collected.
-
Transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.
-
-
Processing:
-
Vortex the tube vigorously for 30 seconds.
-
Centrifuge at maximum speed (~16,000 x g) for 10 minutes at 4°C to pellet protein and cell debris.
-
Carefully transfer the supernatant, which contains the polar metabolites, to a new tube. This is your sample for LC-MS analysis.
-
Dry the supernatant using a vacuum concentrator (e.g., SpeedVac) without heat.
-
Store the dried metabolite extract at -80°C until analysis. Reconstitute in a suitable solvent (e.g., 50% methanol) just prior to injection.
-
-
Self-Validation (QC):
-
Before extraction, set aside a small aliquot (e.g., 20 µL) from each sample to create a pooled QC sample. Process this QC sample in the same manner.
-
Spike an internal standard into the 80% methanol solution before adding it to the cells to control for extraction and analysis variability.
-
Data Processing Software Comparison
Choosing the right software is crucial for accurate data analysis.[19] Many software tools rely on text or table-based inputs to specify the metabolic model and experimental data.[4]
| Software | Key Features for ¹³C Tracing | Pros | Cons |
| MAVEN / El-MAVEN | Excellent for peak picking, alignment, and visualizing isotopologue distributions. Integrates with pathway maps. | User-friendly GUI, open-source, widely used in academia. | Primarily for visualization and initial processing, not full flux modeling. |
| XCMS | Powerful open-source tool for feature detection, retention time correction, and alignment. | Highly flexible and powerful, can handle large datasets. | Requires scripting knowledge (R), steep learning curve. |
| Agilent VistaFlux | A comprehensive workflow from data acquisition to analysis, including natural abundance correction and pathway visualization.[20] | Integrated hardware/software solution, streamlined workflow.[20] | Primarily designed for Agilent hardware. |
| INCA / 13CFLUX2 | Advanced tools for full 13C-Metabolic Flux Analysis (13C-MFA), which uses isotopic labeling data to calculate intracellular reaction rates (fluxes).[4][21] | Gold standard for quantitative flux modeling.[22] Can handle complex network models. | Requires significant expertise in metabolic modeling and computational methods.[4] |
Visualizing the 2-DG Metabolic Fate
2-DG enters the cell and is phosphorylated, but it cannot proceed down the glycolytic pathway. This diagram illustrates its metabolic dead-end, which is the principle behind its use as a tracer.
References
-
Computational Systems Biology. (2019). 13C Metabolic Flux Analysis using Mass Spectrometry | Part 1. YouTube. [Link]
-
Crown, S. B., & Antoniewicz, M. R. (2013). A roadmap for interpreting 13C metabolite labeling patterns from cells. PMC. [Link]
-
Nöh, K., et al. (2015). Visual workflows for 13 C-metabolic flux analysis. Bioinformatics, 31(3), 387-395. Oxford Academic. [Link]
-
Liu, X., et al. (2023). 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell. Frontiers in Neuroscience. [Link]
-
Horn, P. J., et al. (2020). Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos. Metabolites, 10(11), 448. [Link]
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Behrends, V. (2024). MetaboLabPy—An Open-Source Software Package for Metabolomics NMR Data Processing and Metabolic Tracer Data Analysis. Metabolites. [Link]
-
Singh, P., et al. (2022). 2-Deoxy-D-Glucose: A Novel Pharmacological Agent for Killing Hypoxic Tumor Cells, Oxygen Dependence-Lowering in Covid-19, and Other Pharmacological Activities. Biomedicines. [Link]
-
Willems, J., et al. (2021). Resolving Hexose-Phosphates by LC-MS Leads to New Insights in PGM1-CDG Pathophysiology. ACS Omega. [Link]
-
University of Birmingham. Quality Control in Metabolomics. FutureLearn. [Link]
-
Wang, Y., et al. (2021). AccuCor2: isotope natural abundance correction for dual-isotope tracer experiments. Bioinformatics, 37(19), 3410-3412. [Link]
-
Zhang, Z., et al. (2022). Dissecting Mammalian Cell Metabolism through 13C- and 2H-Isotope Tracing: Interpretations at the Molecular and Systems Levels. Industrial & Engineering Chemistry Research. [Link]
-
Long, C. P., & Antoniewicz, M. R. (2019). 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production. Metabolites. [Link]
-
Truitt, R., et al. (2022). Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Metabolites. [Link]
-
Wu, C., & Li, L. (2012). Considerations of Sample Preparation for Metabolomics Investigation. Metabolomics. [Link]
-
Talwar, P., et al. (2004). Software tool for automated processing of 13C labeling data from mass spectrometric spectra. ResearchGate. [Link]
-
Su, X., et al. (2017). IsoCorrectoR: Isotope correction in stable isotope labeling experiments in metabolomics. Bioinformatics, 33(16), 2596-2598. [Link]
-
Irene, P. (2020). How to analyze 13C metabolic flux?. ResearchGate. [Link]
-
He, P., et al. (2021). Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry. [Link]
-
Arrivault, S., et al. (2022). efficient LC-MS method for isomer separation and detection of sugars, phosphorylated sugars, and organic acids. Journal of Experimental Botany. [Link]
-
Aros-Calt, S., et al. (2021). QComics: Recommendations and Guidelines for Robust, Easily Implementable and Reportable Quality Control of Metabolomics Data. Metabolites. [Link]
-
Agilent Technologies. (2020). Extracellular Flux Analysis and 13C Stable-Isotope Tracing Reveals Metabolic Changes. [Link]
-
Crown, S. B., et al. (2015). The importance of accurately correcting for the natural abundance of stable isotopes. Metabolites. [Link]
-
Agilent Technologies. (2020). 13C Glucose Qualitative Flux Analysis in HepG2 cells. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of 2-Deoxyglucose?. [Link]
-
Pelanis, E., et al. (2021). 2-Deoxy-d-Glucose and Its Analogs: From Diagnostic to Therapeutic Agents. Cancers. [Link]
-
Schmidt, F., et al. (2022). Mass Spectrometric Metabolic Fingerprinting of 2-Deoxy-D-Glucose (2-DG)-Induced Inhibition of Glycolysis and Comparative Analysis of Methionine Restriction versus Glucose Restriction under Perfusion Culture in the Murine L929 Model System. Metabolites. [Link]
-
He, P., et al. (2021). Validation of the multi-isotope natural abundance correction algorithm. ResearchGate. [Link]
-
Thames Restek. (n.d.). Quality Control in Metabolomics. [Link]
-
Willems, J., et al. (2021). Separation of hexose-phosphate standards using the final optimized RP-LC-MS method. ResearchGate. [Link]
-
Li, J., et al. (2021). Protocol to measure glucose utilization in mouse tissues using radiolabeled 2-deoxy-D-glucose. STAR Protocols. [Link]
-
Ke, H., et al. (2023). 2-Deoxy-D-glucose simultaneously targets glycolysis and Wnt/β-catenin signaling to inhibit cervical cancer progression. IUBMB Life. [Link]
-
Agilent Technologies. (n.d.). Multi-Omics Compatible Protocols for Preparation and Extraction of Biological Samples for Wide Coverage in Untargeted Metabolomics. [Link]
-
Wang, Y., et al. (2020). AccuCor2: Isotope Natural Abundance Correction for Dual-Isotope Tracer Experiments. ChemRxiv. [Link]
-
Jimmerson, L. C., et al. (2017). Direct and Indirect Quantification of Phosphate Metabolites of Nucleoside Analogs in Biological Samples. Molecules. [Link]
-
Arome Science. (n.d.). Metabolomics Quality Control, Reproducibility & Method Validation Guide. [Link]
-
Van der Ende, M., et al. (2015). Complementing reversed-phase selectivity with porous graphitized carbon to increase the metabolome coverage in an on-line two-dimensional LC-MS setup. Analyst. [Link]
-
Cozmicway. (n.d.). Understanding the Glycolysis Inhibitor 2-Deoxy-D-glucose (2-DG). [Link]
-
UC Davis. (2019). Metabolomics: Sample preparation for GCTOF analysis. Protocols.io. [Link]
Sources
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Technical Support Center: Accurate Isotope Analysis in 2-Deoxy-D-arabinohexose-1-13C Experiments
A Senior Application Scientist's Guide to Correcting for Natural 13C Abundance
Welcome to the technical support center for stable isotope tracer experiments. This guide is designed for researchers, scientists, and drug development professionals utilizing 2-Deoxy-D-arabinohexose-1-13C, a labeled analog of 2-Deoxy-D-glucose.[1][2][3] As a competitive inhibitor of glycolysis, this tracer is pivotal for studying cellular metabolism, particularly in cancer research.[2][3] This resource provides in-depth troubleshooting advice and frequently asked questions to ensure the integrity of your data by accurately correcting for the natural abundance of 13C.
The Imperative of Natural Abundance Correction
The process of correcting for natural isotope abundance is a crucial step in data processing for both mass spectrometry (MS) and nuclear magnetic resonance (NMR) based metabolomics.[4][5][6] It involves mathematically deconvoluting the measured mass isotopomer distribution (MID) to distinguish between the ¹³C that originated from your tracer and the ¹³C that was naturally present.[4][7]
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions and issues that arise during the correction for natural ¹³C abundance.
Q1: Why is it necessary to correct for natural ¹³C abundance?
A1: The primary reason is to accurately quantify the enrichment of a metabolite from a ¹³C-labeled tracer. The naturally occurring 1.1% of ¹³C contributes to the measured signal of heavier isotopologues (molecules with one or more ¹³C atoms), even in the absence of any tracer incorporation.[4] This correction is essential for the accurate calculation of metabolic fluxes and for making valid comparisons of pathway activities between different experimental conditions.[7]
Q2: What is a Mass Isotopomer Distribution (MID)?
A2: A Mass Isotopomer Distribution (MID), also referred to as a Mass Distribution Vector (MDV), represents the fractional abundance of all the mass isotopologues of a particular metabolite.[7] For a metabolite with 'n' carbon atoms, there are 'n+1' possible mass isotopologues, from M+0 (containing no ¹³C) to M+n (where all 'n' carbons are ¹³C).[4][7] The MID is a vector of these fractional abundances, and their sum is always 1 (or 100%).[7]
Q3: How does the correction for natural abundance work conceptually?
A3: The correction is typically performed using a matrix-based approach.[7] A correction matrix is constructed based on the elemental composition of the metabolite (and any derivatization agents) and the known natural abundances of all stable isotopes (not just ¹³C, but also isotopes of hydrogen, oxygen, nitrogen, etc.).[8] This matrix essentially models the expected MID of an unlabeled compound. By applying the inverse of this matrix to your measured MID, you can calculate the corrected MID that reflects only the incorporation of the ¹³C tracer.[9]
Q4: I've noticed that my ¹³C-labeled tracer is not 100% pure. Do I need to account for this?
A4: Yes, accounting for the purity of your tracer is crucial for accurate results. Most isotopic correction software, such as IsoCor, allows you to input the isotopic purity of your tracer.[10][11] This information is used to adjust the correction calculations, as the presence of unlabeled tracer molecules will affect the measured MID.
Q5: What are some common software tools available for natural abundance correction?
A5: Several software tools are available to automate the correction process. Some popular options include:
-
IsoCor: A Python-based tool with a graphical user interface that can correct for natural isotopes of all elements and tracer impurity.[10][11][12]
-
Isotope Correction Toolbox (ICT): A Perl-based command-line tool that is particularly useful for correcting tandem mass spectrometry (MS/MS) data.[10][13]
-
Corna: A Python package that combines workflows for various experimental conditions and can handle data with two tracer elements.[14]
The choice of software will depend on your specific experimental setup (e.g., MS vs. MS/MS), your comfort level with command-line interfaces, and the complexity of your labeling scheme.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments and data analysis.
Problem 1: Negative Values in Corrected Mass Isotopomer Distributions
Symptom: After applying the correction algorithm, some of the fractional abundances in your corrected MID are negative, which is physically impossible.
Possible Causes and Solutions:
-
Inaccurate Elemental Formula: The correction algorithm relies heavily on the correct elemental formula of the metabolite and any derivatization agents. An incorrect formula will lead to an erroneous correction matrix and flawed results.
-
Solution: Double-check the chemical formula of your metabolite of interest. If you are using a derivatization agent (common in GC-MS), ensure you have correctly accounted for the atoms added during this step.
-
-
Poor Quality Raw Data: High background noise or poor peak integration in your raw mass spectrometry data can lead to inaccurate MIDs, which in turn can result in negative values after correction.
-
Solution: Carefully review your raw data. Ensure that the peaks for all isotopologues are well-defined and that the integration is accurate. You may need to adjust your peak integration parameters or re-acquire the data if the signal-to-noise ratio is too low.
-
-
Incorrect Background Subtraction: Improper background subtraction can distort the relative intensities of the isotopologue peaks.
-
Solution: Review your background subtraction procedure. Ensure that you are using a representative blank sample and that the subtraction is being applied consistently across all samples.
-
Problem 2: The Corrected Isotope Enrichment Seems Too High or Too Low
Symptom: The calculated tracer incorporation after correction does not align with your expected biological outcomes.
Possible Causes and Solutions:
-
Violation of a Metabolic Steady State: Most ¹³C metabolic flux analysis (MFA) models assume that the cells are in a metabolic and isotopic steady state. If this is not the case, the interpretation of the MIDs can be misleading.[5]
-
Solution: Verify that your experimental conditions allow the cells to reach both metabolic and isotopic steady state. This may require adjusting the duration of the labeling experiment.[5]
-
-
Ignoring the Contribution of Unlabeled Carbon Sources: Your experimental medium may contain unlabeled carbon sources (e.g., from serum) that are being utilized by the cells. This will dilute the ¹³C enrichment.
-
Solution: Whenever possible, use a defined medium with known concentrations of all carbon sources. If you must use serum, it is advisable to quantify the concentration of the relevant unlabeled metabolites and account for them in your model.
-
-
Incorrect Tracer Purity Information: As mentioned in the FAQs, using an incorrect value for the isotopic purity of your tracer will lead to inaccurate correction.
-
Solution: Always use the tracer purity value provided by the manufacturer. If you suspect this value may be inaccurate, you can analyze the tracer directly using mass spectrometry to determine its isotopic distribution.
-
Experimental Workflow and Data Processing
A typical ¹³C labeling experiment involves several key stages, from sample preparation to data analysis. The following protocol outlines the critical steps for a successful experiment using 2-Deoxy-D-arabinohexose-1-¹³C, with a focus on the data correction workflow.
Step-by-Step Protocol for Natural Abundance Correction using IsoCor
This protocol provides a general guide for using IsoCor, a user-friendly tool for natural abundance correction.[11][12]
-
Data Acquisition:
-
Culture your cells in a medium containing 2-Deoxy-D-arabinohexose-1-¹³C.
-
Include a control group of cells grown in a medium with the corresponding unlabeled 2-Deoxy-D-glucose. This unlabeled sample is crucial for validating the correction method.
-
Harvest the cells and extract the metabolites.
-
Analyze the metabolite extracts using mass spectrometry (e.g., GC-MS or LC-MS) to obtain the raw mass isotopomer data for your metabolites of interest.
-
-
Data Input for IsoCor:
-
Prepare your input file. This is typically a CSV or TSV file containing the sample names, metabolite names, and the measured intensities or fractional abundances for each mass isotopologue (M+0, M+1, M+2, etc.).
-
Create a separate file defining your metabolites, including their chemical formulas.
-
If a derivatization agent was used, you must also provide its chemical formula.
-
-
Running the Correction in IsoCor:
-
Launch the IsoCor graphical user interface.
-
Load your measurement data and metabolite information files.
-
Specify the isotopic tracer you used (in this case, ¹³C) and its isotopic purity.
-
Define the resolution of your mass spectrometer.
-
Run the correction.
-
-
Interpreting the Output:
-
IsoCor will generate an output file containing the corrected MIDs for each metabolite in each sample.
-
The output will also include the mean enrichment, which is the average number of ¹³C atoms per molecule from the tracer.
-
Validation: For your unlabeled control sample, the corrected MID should show close to 100% M+0 and near-zero values for all other isotopologues. This confirms that the correction is working as expected.
-
Visualizing the Workflow
To better understand the process, the following diagrams illustrate the experimental and data analysis workflows.
Caption: Experimental and data analysis workflow for a ¹³C labeling experiment.
Caption: Logical flow of the natural abundance correction process.
Quantitative Data for Correction Calculations
The accuracy of the correction matrix depends on using the correct natural isotopic abundances of all elements in the analyzed molecule.
| Element | Isotope | Natural Abundance (%) |
| Carbon | ¹²C | 98.93 |
| ¹³C | 1.07 | |
| Hydrogen | ¹H | 99.985 |
| ²H | 0.015 | |
| Nitrogen | ¹⁴N | 99.634 |
| ¹⁵N | 0.366 | |
| Oxygen | ¹⁶O | 99.762 |
| ¹⁷O | 0.038 | |
| ¹⁸O | 0.200 | |
| Silicon* | ²⁸Si | 92.23 |
| ²⁹Si | 4.68 | |
| ³⁰Si | 3.09 |
* Silicon is included as it is a common element in derivatizing agents used for GC-MS analysis (e.g., TBDMS).
References
-
Fernandez, C. A., Des Rosiers, C., Previs, S. F., David, F., & Brunengraber, H. (1996). Correction of 13C Mass Isotopomer Distributions for Natural Stable Isotope Abundance. Journal of Mass Spectrometry, 31(3), 255–262. [Link]
-
Jungreuthmayer, C., Neubauer, S., & Zanghellini, J. (2013). ICT: isotope correction toolbox. Bioinformatics, 29(16), 2057-2059. [Link]
-
Millard, P., Delépine, B., Guionnet, M., Heuillet, M., & Bellvert, F. (2012). IsoCor: a software to correct raw mass spectrometry data from stable isotope labeling experiments. bioRxiv. [Link]
-
Jungreuthmayer, C., & Zanghellini, J. (2016). ICT: isotope correction toolbox. Bioinformatics, 32(1), 154-156. [Link]
-
Buescher, J. M., Antoniewicz, M. R., Boros, L. G., Burgess, S. C., Brunengraber, H., Clish, C. B., ... & Curi, E. (2015). A roadmap for interpreting 13C metabolite labeling patterns from cells. Current opinion in biotechnology, 34, 189-201. [Link]
-
Sheikh, K., & Voit, E. O. (2018). The importance of accurately correcting for the natural abundance of stable isotopes. Metabolites, 8(1), 13. [Link]
-
IsoCor Documentation. (n.d.). Retrieved from [Link]
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Kuk, R., & Shlomi, T. (2020). Corna-An Open Source Python Tool For Natural Abundance Correction In Isotope Tracer Experiments. bioRxiv. [Link]
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Fernandez, C. A., Des Rosiers, C., Previs, S. F., David, F., & Brunengraber, H. (1996). Correction of 13C mass isotopomer distributions for natural stable isotope abundance. Journal of Mass Spectrometry, 31(3), 255-262. [Link]
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Lane, A. N., Fan, T. W. M., & Higashi, R. M. (2015). An overview of methods using 13C for improved compound identification in metabolomics and natural products. Frontiers in plant science, 6, 85. [Link]
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Moseley, H. N. (2010). Correcting for the effects of natural abundance in stable isotope resolved metabolomics experiments involving ultra-high resolution mass spectrometry. BMC bioinformatics, 11(1), 1-15. [Link]
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Su, A., & H. (2020). Validity of natural isotope abundance correction for metabolic flux analysis. bioRxiv. [Link]
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Remaud, G. S., & Akoka, S. (2023). NMR-Based Method for Intramolecular 13C Distribution at Natural Abundance Adapted to Small Amounts of Glucose. Analytical Chemistry, 95(28), 10567-10574. [Link]
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Le, A., & S. (2014). Optimal tracers for parallel labeling experiments and 13C metabolic flux analysis: A new precision and synergy scoring system. Metabolic engineering, 25, 65-75. [Link]
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Hartonen, K., & Riekkola, M. L. (2019). Proposing a validation scheme for 13C metabolite tracer studies in high-resolution mass spectrometry. Metabolites, 9(4), 74. [Link]
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Nöh, K., & Wiechert, W. (2006). 13C labeling experiments at metabolic nonstationary conditions: An exploratory study. Biotechnology and bioengineering, 94(2), 234-251. [Link]
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Reich, H. J. (n.d.). 6-CMR-1 Measuring 13C NMR Spectra. In Organic Chemistry Data. University of Wisconsin. Retrieved from [Link]
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Antoniewicz, M. R. (2015). Natural isotope correction of MS/MS measurements for metabolomics and (13) C fluxomics. Journal of mass spectrometry, 50(12), 1335-1340. [Link]
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Bingol, K., & Brüschweiler, R. (2014). 13C NMR metabolomics: applications at natural abundance. Analytical chemistry, 86(1), 47-51. [Link]
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Kappel, K., & M. (2024). 13C-enrichment NMR spectroscopy: a tool to identify trophic markers and linkages. Environmental Pollution, 341, 122949. [Link]
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Clendinen, C. S., Stupp, G. S., Ajredini, R., Lee, W. N., & Patti, G. J. (2021). Correcting for Naturally Occurring Mass Isotopologue Abundances in Stable-Isotope Tracing Experiments with PolyMID. Metabolites, 11(5), 310. [Link]
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Edison, A. S., Le Guennec, A., Delaglio, F., & Kupce, E. (2019). Practical Guidelines to 13C-based NMR Metabolomics. In NMR-Based Metabolomics (pp. 59-75). Humana, New York, NY. [Link]
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Technical Support Center: Managing Cytotoxicity of 2-Deoxy-D-arabinohexose-1-¹³C in Long-Term Cellular Studies
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 2-Deoxy-D-arabinohexose-1-¹³C. This molecule, a stable isotope-labeled analog of 2-Deoxy-D-glucose (2-DG), is a powerful tool for tracing glucose uptake and metabolism. While its ¹³C label makes it distinct for mass spectrometry-based analysis, its biological activity and cytotoxic potential are identical to that of unlabeled 2-DG.[1][2]
Long-term studies using 2-DG-¹³C often encounter a significant challenge: unintended cytotoxicity that can confound experimental results. This guide is designed for researchers, scientists, and drug development professionals to understand, troubleshoot, and proactively manage these cytotoxic effects, ensuring the integrity and success of your long-term experiments.
Part 1: Foundational Knowledge - FAQs on 2-DG Cytotoxicity
This section addresses the fundamental mechanisms behind 2-DG's toxicity. Understanding why it affects cells is the first step to effectively managing its impact.
Q1: Why is 2-Deoxy-D-arabinohexose-1-¹³C (2-DG) toxic to my cells?
A1: The cytotoxicity of 2-DG is not due to a single mechanism but is a multi-faceted process primarily involving three interconnected pathways: inhibition of glycolysis, interference with protein glycosylation, and induction of oxidative stress.[3][4]
-
Inhibition of Glycolysis: 2-DG is taken up by cells through glucose transporters. The enzyme hexokinase then phosphorylates it into 2-DG-6-phosphate (2-DG-6P).[5][6] Unlike glucose-6-phosphate, 2-DG-6P cannot be further metabolized by the next enzyme in the glycolytic pathway.[7] This "dead-end" metabolite accumulates in the cell, competitively inhibiting hexokinase and halting glycolysis.[7] The result is a sharp decline in ATP production and severe metabolic stress, which is particularly detrimental to cells highly dependent on glycolysis for energy.[5][6]
}
-
Interference with N-linked Glycosylation: Beyond its role as a glucose mimic, 2-DG is also structurally similar to mannose.[8] This allows it to interfere with the synthesis of N-linked glycans, which are crucial for the proper folding and function of many proteins.[9][10] Disruption of this process leads to an accumulation of misfolded proteins in the endoplasmic reticulum (ER), triggering a cellular stress response known as the Unfolded Protein Response (UPR).[5][9] Chronic UPR activation is a potent inducer of apoptosis (programmed cell death). This mechanism can cause cytotoxicity even in cells that are not heavily reliant on glycolysis.[9]
}
-
Induction of Oxidative Stress: 2-DG treatment can disrupt the cell's redox balance by interfering with thiol metabolism, leading to a significant decrease in intracellular glutathione (GSH), a critical antioxidant.[11] This depletion of GSH enhances metabolic oxidative stress and increases levels of reactive oxygen species (ROS), which can damage cellular components and trigger cell death.[11][12]
Part 2: Troubleshooting Guide - Addressing Specific Experimental Issues
This section provides actionable solutions to common problems encountered during long-term experiments with 2-DG-¹³C.
| Observed Issue | Primary Suspected Cause | Recommended Solution |
| Widespread cell death, even at low 2-DG concentrations in normoxia. | Interference with N-linked glycosylation.[9] | Supplement culture medium with D-Mannose. |
| Severe growth arrest and signs of energy depletion (e.g., low ATP). | Potent inhibition of glycolysis in a highly glycolytic cell line.[13] | Supplement culture medium with Sodium Pyruvate. |
| Increased ROS levels, lipid peroxidation, or glutathione depletion. | Disruption of thiol metabolism and induction of oxidative stress.[11] | Co-administer an antioxidant like N-acetylcysteine (NAC). |
Troubleshooting Protocol 1: Reversing Glycosylation-Induced Toxicity
Issue: You observe significant cytotoxicity in your cell line, which is not known to be highly glycolytic, or the toxicity persists under normoxic conditions.
Rationale: This pattern of toxicity strongly suggests that interference with N-linked glycosylation and subsequent ER stress is the primary driver of cell death.[9] Providing an excess of exogenous mannose can outcompete 2-DG in the glycan synthesis pathway, thereby restoring normal protein glycosylation and alleviating ER stress.[10][13]
Step-by-Step Methodology:
-
Prepare Mannose Stock: Prepare a sterile 1 M stock solution of D-Mannose in cell culture-grade water or PBS. Filter-sterilize through a 0.22 µm filter.
-
Determine Optimal Concentration: Set up a matrix experiment. Culture your cells with your desired concentration of 2-DG-¹³C and co-treat with a range of D-Mannose concentrations (e.g., 1 mM, 5 mM, 10 mM).
-
Control Groups:
-
Vehicle control (no 2-DG, no mannose).
-
2-DG-¹³C only.
-
D-Mannose only (at the highest concentration used) to check for effects of mannose alone.
-
-
Incubation: Incubate for the duration of your long-term experiment.
-
Assessment: Measure cell viability using a standard assay (e.g., Trypan Blue, CellTiter-Glo®). A successful rescue will show a significant increase in viability in the 2-DG + Mannose groups compared to the 2-DG only group.
Troubleshooting Protocol 2: Bypassing the Glycolytic Block
Issue: Your cells show a rapid decline in proliferation and ATP levels after 2-DG-¹³C treatment. This is common in cancer cell lines known for their high glycolytic rates.
Rationale: 2-DG blocks the cell's primary ATP production pathway. By providing sodium pyruvate, a metabolite that enters the metabolic cycle downstream of glycolysis (feeding into the TCA cycle), you can supply an alternative energy source to fuel mitochondrial respiration and restore ATP levels.[13]
Step-by-Step Methodology:
-
Prepare Pyruvate Stock: Many commercial media already contain ~1 mM sodium pyruvate. If not, or if more is needed, prepare a sterile 100 mM stock solution of Sodium Pyruvate in cell culture-grade water.
-
Experimental Setup: Culture your cells with your target concentration of 2-DG-¹³C. Supplement the medium with additional sodium pyruvate (a final concentration of 5-10 mM is a common starting point).
-
Control Groups:
-
Vehicle control.
-
2-DG-¹³C only.
-
Sodium Pyruvate only.
-
-
Incubation & Assessment: Incubate for your desired time course and assess cell viability and/or intracellular ATP levels. Successful rescue will manifest as restored proliferation or ATP levels in the co-treated group.
Troubleshooting Protocol 3: Mitigating Oxidative Stress
Issue: You detect an increase in cellular ROS or other markers of oxidative damage following 2-DG-¹³C treatment.
Rationale: 2-DG can deplete the cell's primary antioxidant, glutathione.[11] N-acetylcysteine (NAC) is a precursor to cysteine, a building block of glutathione, and also acts as a direct ROS scavenger. Supplementing with NAC can replenish the antioxidant pool and protect cells from oxidative damage.[11][12]
Step-by-Step Methodology:
-
Prepare NAC Stock: Prepare a fresh, sterile-filtered stock solution of NAC (e.g., 500 mM in serum-free medium, pH adjusted to 7.2-7.4 with NaOH). NAC solutions can oxidize, so fresh preparation is recommended.
-
Experimental Setup: Pre-treat cells with NAC (e.g., 5-10 mM) for 1-2 hours before adding your experimental concentration of 2-DG-¹³C. Maintain NAC in the medium throughout the experiment.
-
Control Groups:
-
Vehicle control.
-
2-DG-¹³C only.
-
NAC only.
-
-
Incubation & Assessment: After the desired incubation period, measure cell viability and a marker of oxidative stress (e.g., using CellROX™ Green Reagent). A successful intervention will show reduced ROS levels and increased viability in the NAC co-treated group.
Part 3: Proactive Experimental Design - Determining the Optimal Sub-Toxic Concentration
The most robust approach is to determine the optimal, non-toxic working concentration of 2-DG-¹³C for your specific cell line and experimental duration before beginning your main study.
Q2: How do I design an experiment to find the highest concentration of 2-DG-¹³C I can use without causing cytotoxicity?
A2: A systematic dose-response and time-course experiment is essential. This involves testing a range of 2-DG-¹³C concentrations over several time points relevant to your long-term study.
Comprehensive Workflow for Optimization:
}
Step-by-Step Protocol:
-
Cell Seeding: Plate your cells at a density that prevents confluence over the longest time point of the experiment.
-
Treatment Matrix: Prepare a 2-fold or serial dilution of 2-DG-¹³C in your standard culture medium. A suggested starting range is 0.1 mM to 20 mM. Include a vehicle-only control (0 mM).
-
Time Points: Choose time points that reflect the duration of your planned experiment (e.g., 24, 48, 72, 96 hours or longer).
-
Endpoint Analysis: At each time point, harvest a set of plates for each concentration and perform a battery of assays to get a comprehensive picture of cellular health:
-
Viability/Proliferation: Use a simple method like Trypan Blue exclusion for cell counts or a metabolic assay like MTT/XTT.
-
Energy Status: Measure intracellular ATP levels using a luciferase-based kit (e.g., CellTiter-Glo®). This is a very sensitive indicator of metabolic stress.
-
ER Stress: Perform a Western blot for key UPR markers like CHOP (a pro-apoptotic factor) and BiP/GRP78 (an ER chaperone). An upregulation of CHOP is a strong sign of toxic ER stress.
-
-
Data Analysis: Plot the results for each assay with concentration on the x-axis and the measured output on the y-axis for each time point. The optimal concentration is the highest dose that does not cause a statistically significant deviation from the vehicle control across all assays at your desired experimental endpoint.
Hypothetical Data Summary Table:
| 2-DG-¹³C (mM) | Viability (% of Control) @ 72h | ATP Level (% of Control) @ 72h | CHOP Expression (Fold Change) @ 72h | Recommendation |
| 0 | 100% | 100% | 1.0 | Control |
| 0.5 | 98% | 95% | 1.1 | Likely Safe |
| 1.0 | 95% | 91% | 1.3 | Likely Safe |
| 2.0 | 88% | 80% | 2.5 | Borderline/Mild Toxicity |
| 5.0 | 65% | 55% | 6.8 | Significant Toxicity |
| 10.0 | 30% | 25% | 15.2 | Highly Toxic |
Based on this hypothetical data, a concentration of 1.0 mM would be the recommended maximum for a 72-hour study, as it induces minimal changes in viability, metabolism, and ER stress.
By applying these diagnostic and proactive strategies, you can confidently use 2-Deoxy-D-arabinohexose-1-¹³C in your long-term studies, minimizing cytotoxic artifacts and ensuring that your results accurately reflect the metabolic processes you aim to investigate.
References
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Cozmicway. (n.d.). Understanding the Glycolysis Inhibitor 2-Deoxy-D-glucose (2-DG). Cozmicway. Available at: [Link]
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Kurtoglu, M., & Lampidis, T. J. (2007). Differential toxic mechanisms of 2-deoxy-D-glucose versus 2-fluorodeoxy-D-glucose in hypoxic and normoxic tumor cells. Antioxidants & Redox Signaling, 9(9), 1383–1390. Available at: [Link]
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Kurtoglu, M., Maher, J. C., & Lampidis, T. J. (2007). Under normoxia, 2-deoxy-D-glucose elicits cell death in select tumor types not by inhibition of glycolysis but by interfering with N-linked glycosylation. Cancer Research, 67(19), 9319–9326. Available at: [Link]
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Defenouillere, Q., & Leon, S. (2020). Cellular toxicity of the metabolic inhibitor 2-deoxyglucose and associated resistance mechanisms. Cancers, 12(9), 2493. Available at: [Link]
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Cheng, Y. L., et al. (2021). 2-Deoxy-d-Glucose-Induced Metabolic Alteration in Human Oral Squamous SCC15 Cells: Involvement of N-Glycosylation of Axl and Met. Metabolites, 11(9), 619. Available at: [Link]
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Pajak, B., et al. (2019). Resistance and toxicity mechanisms of 2-deoxyglucose, a metabolic inhibitor. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1865(10), 2635-2643. Available at: [Link]
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Chevrier, M., et al. (2018). Protein N-glycosylation alteration and glycolysis inhibition both contribute to the antiproliferative action of 2-deoxyglucose in breast cancer cells. Breast Cancer Research and Treatment, 171(1), 47–59. Available at: [Link]
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Dr. Mungli. (2021). 2-Deoxy-D-Glucose/Anti-COVID drug/Anti-Cancer drug/PET scan imaging. YouTube. Available at: [Link]
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O'Donnell, A. F., et al. (2020). 'Sugarcoating' 2-deoxyglucose: mechanisms that suppress its toxic effects. Yeast, 37(11-12), 629–640. Available at: [Link]
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Djuzenova, C. S., et al. (2005). Intracellular Delivery of 2-deoxy-D-glucose Into Tumor Cells by Long-Term Cultivation and Through Swelling-Activated Pathways: Implications for Radiation Treatment. Anticancer Research, 25(2A), 915–922. Available at: [Link]
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ResearchGate. (n.d.). 2-Deoxy-D-glucose (2-DG) and its biological effects. Available at: [Link]
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Coleman, M. C., et al. (2010). 2-deoxy-D-glucose induces oxidative stress and cell killing in human neuroblastoma cells. Cancer Biology & Therapy, 10(7), 713–720. Available at: [Link]
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Lin, X., et al. (2003). 2-Deoxy-D-glucose-induced cytotoxicity and radiosensitization in tumor cells is mediated via disruptions in thiol metabolism. Cancer Research, 63(12), 3413–3417. Available at: [Link]
-
Minor, R. K., et al. (2010). Chronic ingestion of 2-deoxy-D-glucose induces cardiac vacuolization and increases mortality in rats. Toxicology and Applied Pharmacology, 243(3), 332–339. Available at: [Link]
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Li, M., et al. (2015). Protective effect of 2-deoxy-D-glucose on the cytotoxicity of cyclosporin A in vitro. Molecular Medicine Reports, 12(2), 2341–2346. Available at: [Link]
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Zang, F., & Aft, R. L. (2009). Chemosensitizing and cytotoxic effects of 2-deoxy-D-glucose on breast cancer cells. Journal of Cancer Research and Therapeutics, 5(1), 41–43. Available at: [Link]
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Wan, R., et al. (2004). Dietary supplementation with 2-deoxy-d-glucose improves cardiovascular and neuroendocrine stress adaptation in rats. American Journal of Physiology-Regulatory, Integrative and Comparative Physiology, 287(4), R849–R858. Available at: [Link]
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Dwarakanath, B. S. (2009). Targeting Glucose Metabolism with 2-Deoxy-D-Glucose for Improving Cancer Therapy. Future Oncology, 5(5), 581–585. Available at: [Link]
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Zhang, Y., et al. (2014). 2-Deoxy-D-Glucose Attenuates Isoflurane-Induced Cytotoxicity in an In Vitro Cell Culture Model of H4 Human Neuroglioma Cells. Anesthesiology, 120(5), 1165–1176. Available at: [Link]
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LookChem. (n.d.). 2-DEOXY-D-[1-13C]ARABINO-HEXOSE. Available at: [Link]
-
Khan, I., et al. (2022). 2-Deoxy-D-Glucose: A Novel Pharmacological Agent for Killing Hypoxic Tumor Cells, Oxygen Dependence-Lowering in Covid-19, and Other Pharmacological Activities. BioMed Research International, 2022, 1–11. Available at: [Link]
-
ChemBK. (2024). 2-deoxy-D-arabino-hexose. Available at: [Link]
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Alzheimer's Drug Discovery Foundation. (2024). 2-Deoxy-D-Glucose (2-DG). Available at: [Link]
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Kumar, A., & Singh, P. (2021). 2-Deoxy-d-glucose: from diagnostics to therapeutics. International Journal of Basic & Clinical Pharmacology, 10(6), 694. Available at: [Link]
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Vijayaraghavan, R., et al. (2006). Acute Toxicity and Cardio-Respiratory Effects of 2-Deoxy-D-Glucose: A Promising Radio Sensitiser. Biomedical and Environmental Sciences, 19(2), 119–125. Available at: [Link]
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- 13. mdpi.com [mdpi.com]
Validation & Comparative
Mastering Metabolic Flux: A Comparative Guide to Validating Data from 2-Deoxy-D-arabinohexose-1-13C
For Researchers, Scientists, and Drug Development Professionals
The accurate measurement of metabolic flux is paramount in understanding cellular physiology, identifying novel drug targets, and optimizing bioprocesses. While various tools exist, isotopic tracers provide the most direct and quantitative insights into the intricate network of metabolic pathways. Among these, 2-Deoxy-D-arabinohexose-1-13C (2-DG-1-13C), an isotopically labeled analog of glucose, offers a unique window into glucose uptake and the initial step of glycolysis.
However, the data derived from 2-DG-1-13C is a snapshot of a single metabolic step. Its true power is unlocked only through rigorous validation against orthogonal methods that provide a more holistic view of cellular metabolism. This guide provides a deep, comparative analysis of methodologies for validating 2-DG-1-13C data, grounded in experimental evidence and causality. We will explore the strengths and limitations of each approach, empowering you to design robust experiments and interpret your findings with confidence.
Part 1: The Probe - Understanding this compound
2-Deoxy-D-glucose (2-DG) is a structural analog of glucose where the hydroxyl group at the C2 position is replaced by a hydrogen.[1][2] This seemingly minor modification has profound metabolic consequences.
Mechanism of Action:
-
Uptake: 2-DG is recognized and transported into the cell by the same glucose transporters (GLUTs) that import glucose.[2][3] Therefore, its rate of uptake is an excellent proxy for the cell's glucose transport capacity.
-
Phosphorylation: Once inside the cell, Hexokinase (HK), the first enzyme in the glycolytic pathway, phosphorylates 2-DG, utilizing one molecule of ATP to form 2-deoxy-D-glucose-6-phosphate (2-DG-6-P).[1][3][4] When using 2-DG-1-13C, the resulting 2-DG-6-P molecule carries the stable isotope label.
-
Metabolic Trapping: Herein lies the critical feature of 2-DG. Unlike glucose-6-phosphate, 2-DG-6-P cannot be isomerized to fructose-6-phosphate by the enzyme phosphoglucose isomerase (PGI).[3][4][5] This is because the reaction requires the C2 hydroxyl group that 2-DG lacks.[3] Consequently, the charged 2-DG-6-P molecule is trapped and accumulates within the cell, unable to proceed down the glycolytic pathway.[3][4]
This accumulation allows for a quantifiable measurement of the combined rate of glucose transport and hexokinase activity. The presence of the 13C label on the first carbon allows for sensitive and specific detection using mass spectrometry.[6][7][8]
Experimental Protocol: Steady-State [U-13C]-Glucose Labeling and LC-MS/MS Analysis
-
Cell Culture: Plate cells at a density that ensures they are in the exponential growth phase at the time of the experiment.
-
Tracer Introduction: Replace the standard culture medium with a medium of identical composition, except that unlabeled glucose is replaced with [U-13C]-Glucose. Culture for a sufficient duration (typically >24 hours for mammalian cells) to achieve isotopic steady-state.
-
Metabolite Quenching & Extraction:
-
Aspirate the labeling medium rapidly.
-
Wash the cells once with ice-cold PBS.
-
Immediately add a pre-chilled (-80°C) extraction solvent (e.g., 80% methanol/20% water).
-
Scrape the cells and collect the cell lysate into a microcentrifuge tube.
-
Freeze-thaw the lysate three times to ensure complete cell lysis.
-
Centrifuge at high speed (e.g., 16,000 x g) at 4°C to pellet protein and cell debris.
-
-
Sample Preparation: Collect the supernatant containing the polar metabolites and dry it under a stream of nitrogen or using a vacuum concentrator.
-
LC-MS/MS Analysis:
-
Reconstitute the dried metabolites in an appropriate solvent for liquid chromatography.
-
Inject the sample into an LC-MS/MS system. Targeted tandem mass spectrometry (LC-MS/MS) is a highly effective method for analyzing the incorporation of 13C into polar metabolites. [9] * Use a chromatographic method (e.g., HILIC) optimized for the separation of polar metabolites.
-
Analyze the samples using a targeted method to monitor the mass isotopologues of key metabolites (e.g., Glucose-6-phosphate, Pyruvate, Lactate, Citrate). [10][9]6. Data Analysis: Integrate the peak areas for each mass isotopologue (e.g., m+0, m+1, m+2, etc.) for each metabolite. Calculate the fractional enrichment to determine the proportion of each metabolite pool that is derived from the [U-13C]-Glucose tracer. Use this data in metabolic modeling software to calculate fluxes.
-
Data Comparison:
| Parameter | Measured by 2-DG-1-13C | Measured by [U-13C]-Glucose | Interpretation of Discrepancy |
| Glucose Uptake Rate | High | (Calculated from flux model) | Provides the initial rate of glucose entry. |
| Glycolytic Flux | Inferred, not directly measured | High fractional labeling of Lactate (m+3) | If uptake is high but glycolytic flux is low, glucose is being diverted to other pathways (e.g., PPP, glycogen). |
| TCA Cycle Activity | Not measured | High fractional labeling of Citrate (m+2, m+4) | Compares the total glucose uptake to the amount being fully oxidized for energy production. |
| Pentose Phosphate Pathway | Not measured | Labeling patterns in ribose-5-phosphate | Reveals the flux dedicated to biosynthesis and redox balance. |
Methodology 2: Real-Time Bioenergetic Profiling (Seahorse XF Analysis)
This technology provides an orthogonal, functional validation by measuring the two major energy-producing pathways in the cell—mitochondrial respiration and glycolysis—in real-time. [11][12]It does not trace carbon atoms but instead measures their metabolic consequences: oxygen consumption rate (OCR) for respiration and extracellular acidification rate (ECAR) for glycolysis. [12][13] Causality Behind the Choice: The conversion of glucose to lactate results in the net production and extrusion of protons into the extracellular medium, causing acidification. [14]ECAR is a robust, real-time indicator of the rate of glycolysis. [13]By comparing the static, cumulative uptake measured by 2-DG-1-13C with the dynamic, real-time glycolytic rate from a Seahorse XF Analyzer, one can validate if the glucose being taken up is indeed being processed through glycolysis to produce lactate. The Seahorse XF Glycolytic Rate Assay provides accurate measurements for both basal and compensatory glycolysis. [11] Experimental Protocol: Seahorse XF Glycolytic Rate Assay
-
Cell Seeding: Seed cells into a Seahorse XF cell culture microplate and allow them to adhere and grow overnight.
-
Sensor Cartridge Hydration: Hydrate the sensor cartridge overnight in Seahorse XF Calibrant at 37°C in a non-CO2 incubator. [13]3. Assay Medium Preparation: Prepare the Seahorse XF base medium supplemented with glutamine but lacking glucose and pyruvate. Warm to 37°C and adjust pH.
-
Cell Preparation: Replace the growth medium in the cell plate with the prepared assay medium and incubate at 37°C in a non-CO2 incubator for 1 hour prior to the assay.
-
Assay Execution: Place the plate in the Seahorse XF Analyzer. The instrument performs a series of measurements and injections in the following order:
-
Basal Rate: Measure baseline OCR and ECAR.
-
Injection 1 (Glucose): A saturating dose of glucose is injected to measure the glycolytic rate.
-
Injection 2 (Rotenone/Antimycin A): These mitochondrial complex inhibitors shut down oxidative phosphorylation. The resulting increase in ECAR reveals the cell's compensatory glycolytic capacity. [14] * Injection 3 (2-Deoxy-D-Glucose): 2-DG is injected to inhibit glycolysis at the hexokinase step, confirming that the measured ECAR is indeed from glycolysis. [11][14][15]6. Data Analysis: The Seahorse software calculates key parameters: Glycolysis, Glycolytic Capacity, and Glycolytic Reserve. Newer algorithms can also calculate the proton efflux rate (PER) to improve accuracy by accounting for CO2-dependent acidification. [14] Data Comparison:
-
| Parameter | Measured by 2-DG-1-13C | Measured by Seahorse XF | Interpretation of Discrepancy |
| Glucose Uptake | High (e.g., 100 pmol/min) | Not directly measured | Provides the substrate availability for glycolysis. |
| Basal Glycolysis Rate | Inferred | High ECAR (e.g., 50 mpH/min) | Strong correlation validates that glucose uptake is coupled to glycolytic activity. |
| Glycolytic Capacity | Not measured | Very High ECAR post-Rot/AA | If uptake is high but basal ECAR is low, yet glycolytic capacity is high, it suggests cells have a latent ability to perform glycolysis but are preferentially using oxidative phosphorylation under basal conditions. |
| Non-glycolytic Acidification | Not measured | Low ECAR after 2-DG injection | Confirms that the measured proton efflux is primarily a result of glycolysis. |
Part 4: Synthesis and Conclusion
Validating metabolic flux data from this compound is not merely a confirmatory step; it is essential for a correct biological interpretation. 2-DG-1-13C is an excellent tool for measuring glucose transport and phosphorylation, but its scope is limited to this initial step.
-
For a comprehensive, mechanistic understanding, validating with [U-13C]-Glucose is the gold standard. It provides an unparalleled depth of information, allowing for the quantification of flux through interconnected pathways and revealing the ultimate fate of the glucose carbons.
-
For a functional, real-time validation, the Seahorse XF Glycolytic Rate Assay is a powerful orthogonal method. It directly measures the physiological output of glycolysis, providing a dynamic view of the cell's energetic phenotype and its ability to adapt to metabolic stress.
References
- A Researcher's Guide to Validating Metabolic Flux Analysis with Isotopic Tracers. (n.d.). Benchchem.
- Agilent Seahorse XF Glycolytic Rate Assay User Manual. (n.d.). Agilent.
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- What is the mechanism of 2-Deoxyglucose? (2024, July 17). Patsnap Synapse.
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- Seahorse XF Glycolysis Stress Test Kit User Guide. (n.d.). Agilent.
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- Understanding the Glycolysis Inhibitor 2-Deoxy-D-glucose (2-DG). (n.d.). Cozmicway.
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- 2-Deoxy-D-glucose-13C. (n.d.). MedchemExpress.com.
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- 2 deoxy d glucose – Knowledge and References. (n.d.). Taylor & Francis.
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A Researcher's Guide to Glycolytic Flux: Evaluating the Specificity of 2-Deoxy-D-arabino-hexose-1-¹³C
In the intricate landscape of cellular metabolism, the precise measurement of glycolytic flux is paramount for researchers across basic science and drug development. The choice of tracer is a critical decision that dictates the accuracy and specificity of these measurements. This guide provides an in-depth comparison of 2-Deoxy-D-arabino-hexose-1-¹³C (2-DG-1-¹³C) with other commonly used glycolysis markers. We will delve into the mechanistic underpinnings of each method, present supporting experimental data, and provide detailed protocols to empower you to make an informed decision for your research.
The Central Role of Glycolysis and the Quest for Accurate Measurement
Glycolysis, the metabolic pathway that converts glucose into pyruvate, is a fundamental process for energy production and the generation of biosynthetic precursors. Its dysregulation is a hallmark of numerous diseases, including cancer, making it a key area of investigation. The "Warburg effect," describing the increased reliance of cancer cells on aerobic glycolysis, has spurred the development of various tools to probe this pathway.[1] An ideal glycolysis marker should be a true analogue of glucose, readily taken up by cells and processed by the initial steps of glycolysis, but without perturbing the very pathway it aims to measure.
2-Deoxy-D-arabino-hexose-1-¹³C: A Closer Look
2-Deoxy-D-glucose (2-DG) is a glucose analog where the hydroxyl group at the C2 position is replaced by a hydrogen.[2] This structural modification allows it to be recognized and transported into the cell by glucose transporters (GLUTs) and subsequently phosphorylated by hexokinase to form 2-deoxy-D-glucose-6-phosphate (2-DG-6-P).[3] However, due to the absence of the C2 hydroxyl group, 2-DG-6-P cannot be isomerized by phosphoglucose isomerase and is effectively trapped within the cell.[2] The accumulation of 2-DG-6-P is therefore proportional to the glucose uptake and hexokinase activity, serving as a surrogate for the glycolytic rate.
The incorporation of a stable isotope, ¹³C, at the C1 position (2-DG-1-¹³C) allows for its detection and quantification by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, offering a non-radioactive method for tracing its fate.[4]
The Caveat: Off-Target Effects of 2-DG
A significant body of evidence highlights a critical limitation of 2-DG and its derivatives: their interference with N-linked glycosylation.[5][6][7] 2-DG is not only an analog of glucose but also of mannose. This dual identity allows it to be incorporated into the synthesis of dolichol-linked oligosaccharides, leading to the formation of aberrant glycoproteins and inducing endoplasmic reticulum (ER) stress.[1][8] This off-target effect can confound experimental results, as the observed cellular phenotypes may be a consequence of impaired glycosylation rather than solely glycolysis inhibition.[6][7]
Interestingly, the inhibitory effect of 2-DG on N-linked glycosylation can be reversed by the addition of exogenous mannose, which competes with 2-DG for incorporation into glycoproteins.[7] This provides a crucial experimental control to dissect the effects of glycolysis inhibition from those of glycosylation disruption.
Comparative Analysis: 2-DG-1-¹³C vs. The Alternatives
To provide a comprehensive overview, we will compare 2-DG-1-¹³C with two other widely used methods for assessing glycolytic flux: ¹³C-Metabolic Flux Analysis (MFA) using fully labeled glucose ([U-¹³C]-glucose) and fluorescent glucose analogs like 2-NBDG.
¹³C-Metabolic Flux Analysis (MFA) with [U-¹³C]-Glucose
¹³C-MFA is a powerful technique that uses stable isotope-labeled substrates to quantify the rates (fluxes) of intracellular metabolic pathways.[9] By providing cells with glucose in which all six carbon atoms are ¹³C ([U-¹³C]-glucose), researchers can trace the path of these labeled carbons through glycolysis and into downstream metabolic pathways, such as the pentose phosphate pathway (PPP) and the tricarboxylic acid (TCA) cycle.[3] The distribution of ¹³C in various metabolites is then measured by MS or NMR, and this data is used in computational models to calculate the flux through each reaction in the network.[10]
Key Advantages of ¹³C-MFA:
-
High Specificity and Information Content: Unlike 2-DG which only provides a measure of glucose uptake and phosphorylation, ¹³C-MFA provides a comprehensive view of central carbon metabolism, allowing for the simultaneous quantification of fluxes through glycolysis, the PPP, and the TCA cycle.[11]
-
No Known Off-Target Effects: [U-¹³C]-glucose is chemically identical to unlabeled glucose and is metabolized in the same manner, avoiding the confounding off-target effects associated with 2-DG.
-
Dynamic and Steady-State Analysis: ¹³C-MFA can be used to determine metabolic fluxes under both steady-state and dynamic conditions.
Causality in Experimental Design: The choice of a specific ¹³C glucose isotopomer is critical. For instance, [1,2-¹³C₂]glucose has been shown to provide more precise estimates for glycolysis and the PPP compared to other labeling patterns.[3][11] This is because the cleavage of the C3-C4 bond in glycolysis results in a distinct labeling pattern in the resulting triose phosphates, allowing for the deconvolution of glycolytic and PPP fluxes.
Fluorescent Glucose Analogs (e.g., 2-NBDG)
Fluorescent glucose analogs, such as 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxyglucose (2-NBDG), offer a more accessible method for measuring glucose uptake, often utilized in high-throughput screening and single-cell analysis using flow cytometry or fluorescence microscopy.[12][13] Similar to 2-DG, 2-NBDG is taken up by cells and phosphorylated, leading to its intracellular accumulation.
Limitations of Fluorescent Analogs:
-
Questionable Specificity of Uptake: The bulky fluorescent tag on 2-NBDG significantly alters its structure compared to glucose. Studies have shown that the uptake of 2-NBDG can occur through mechanisms independent of glucose transporters, which calls into question its reliability as a specific marker for glucose uptake.[2][14]
-
Indirect Measure of Glycolysis: Like 2-DG, 2-NBDG only measures uptake and phosphorylation, not the complete glycolytic flux.
-
Potential for Phototoxicity and Artifacts: The fluorescent probe itself can be cytotoxic and may interfere with cellular processes.
Data-Driven Comparison
To facilitate an objective comparison, the following table summarizes the key performance characteristics of each method.
| Feature | 2-Deoxy-D-arabino-hexose-1-¹³C | ¹³C-MFA with [U-¹³C]-Glucose | Fluorescent Glucose Analogs (e.g., 2-NBDG) |
| Principle of Measurement | Accumulation of ¹³C-labeled 2-DG-6-P | Isotopic labeling patterns in downstream metabolites | Intracellular accumulation of fluorescent analog |
| Specificity for Glycolysis | Moderate (measures uptake & phosphorylation) | High (measures flux through the entire pathway) | Low to Moderate (measures uptake, which can be non-specific) |
| Off-Target Effects | Yes (inhibits N-linked glycosylation)[5][6][7] | No | Potential for probe-related artifacts |
| Information Content | Low (single data point) | High (network-wide flux map) | Low (single data point) |
| Analytical Technique | Mass Spectrometry, NMR | Mass Spectrometry, NMR | Flow Cytometry, Fluorescence Microscopy |
| Experimental Complexity | Moderate | High | Low |
| Cost | Moderate | High | Low to Moderate |
Experimental Protocols
To ensure the trustworthiness and reproducibility of your findings, we provide detailed, self-validating experimental protocols for each of the discussed methods.
Protocol 1: Glycolysis Assessment using 2-Deoxy-D-arabino-hexose-1-¹³C
This protocol outlines the general steps for measuring the accumulation of 2-DG-1-¹³C-6-phosphate in cultured cells.
Materials:
-
2-Deoxy-D-arabino-hexose-1-¹³C (2-DG-1-¹³C)
-
Cell culture medium (glucose-free for starvation step)
-
Cultured cells of interest
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol (80%), pre-chilled to -80°C
-
Cell scraper
-
Centrifuge
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Cell Culture: Plate cells at a desired density and allow them to adhere and grow for 24-48 hours.
-
Glucose Starvation (Optional but Recommended): To enhance tracer uptake, gently wash the cells twice with warm PBS and incubate in glucose-free medium for 1-2 hours prior to tracer addition.
-
Tracer Incubation: Add 2-DG-1-¹³C to the culture medium at a final concentration of 100-500 µM. The optimal concentration and incubation time (typically 30-60 minutes) should be determined empirically for your specific cell type and experimental conditions.
-
Termination of Uptake: Quickly aspirate the medium and wash the cells three times with ice-cold PBS to remove any remaining extracellular tracer.
-
Metabolite Extraction: Immediately add 1 mL of ice-cold 80% methanol to the plate. Scrape the cells and collect the cell lysate in a microcentrifuge tube.
-
Cell Lysis: Vortex the tubes vigorously and incubate at -80°C for at least 30 minutes to ensure complete cell lysis and protein precipitation.
-
Sample Clarification: Centrifuge the lysate at maximum speed for 10 minutes at 4°C.
-
Sample Analysis: Carefully transfer the supernatant containing the metabolites to a new tube for LC-MS analysis. Analyze the samples for the presence and abundance of the m+1 isotopologue of 2-DG-6-phosphate.
Self-Validation: As a critical control for the off-target effects of 2-DG, run a parallel experiment where cells are co-incubated with 2-DG-1-¹³C and a 5-10 fold excess of unlabeled mannose. A reversal of any observed phenotype in the presence of mannose would suggest that the effect is at least partially due to inhibition of glycosylation.[7]
Protocol 2: ¹³C-Metabolic Flux Analysis using [U-¹³C]-Glucose and GC-MS
This protocol provides a workflow for performing ¹³C-MFA in cultured cells.
Materials:
-
[U-¹³C]-Glucose
-
Glucose-free cell culture medium
-
Cultured cells of interest
-
PBS, ice-cold
-
Methanol, Chloroform, Water (for extraction)
-
Hydrochloric acid (6M)
-
Derivatization agent (e.g., MTBSTFA + 1% TBDMCS)
-
Gas chromatography-mass spectrometry (GC-MS) system
Procedure:
-
Isotopic Labeling: Culture cells in medium where unlabeled glucose is replaced with [U-¹³C]-glucose. The duration of labeling should be sufficient to reach isotopic steady-state, typically 24-48 hours.
-
Metabolite Quenching and Extraction: Rapidly wash the cells with ice-cold PBS and quench metabolism by adding a cold methanol/water solution. Extract metabolites using a biphasic extraction with methanol, chloroform, and water.
-
Protein Hydrolysis: The protein pellet from the extraction can be hydrolyzed in 6M HCl at 100°C for 24 hours to release amino acids.
-
Derivatization: The dried metabolite and amino acid hydrolysate fractions are derivatized to make them volatile for GC-MS analysis. A common agent is N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (TBDMCS).[15]
-
GC-MS Analysis: Analyze the derivatized samples by GC-MS. The GC oven temperature program is typically started at a lower temperature and ramped up to separate the metabolites. The mass spectrometer is operated in selected ion monitoring (SIM) mode to detect the mass isotopomer distributions of key metabolites.[11]
-
Data Analysis and Flux Calculation: The resulting mass isotopomer distribution data is used as input for MFA software (e.g., INCA, Metran) to calculate the intracellular metabolic fluxes.
Self-Validation: The consistency of the data is checked by ensuring that the measured labeling patterns of multiple metabolites can be explained by a single, coherent flux map. Goodness-of-fit statistics are used to validate the model against the experimental data.
Protocol 3: Glucose Uptake Assay using 2-NBDG and Flow Cytometry
This protocol describes a straightforward method for assessing glucose uptake in a cell population.
Materials:
-
2-NBDG
-
Glucose-free cell culture medium
-
Cultured cells of interest
-
PBS
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Cell Preparation: Culture cells to the desired confluency.
-
Glucose Starvation: Wash cells with warm PBS and incubate in glucose-free medium for 30-60 minutes.
-
2-NBDG Incubation: Add 2-NBDG to the medium at a final concentration of 50-100 µM and incubate for 15-30 minutes at 37°C in the dark.[16]
-
Termination and Cell Harvest: Wash the cells twice with cold PBS. Detach the cells using trypsin-EDTA and resuspend in PBS.
-
Flow Cytometry: Analyze the cell suspension on a flow cytometer, exciting at ~488 nm and measuring emission at ~530 nm.
-
Data Analysis: Quantify the mean fluorescence intensity of the cell population as a measure of glucose uptake.
Self-Validation: To confirm that 2-NBDG uptake is at least partially mediated by glucose transporters, include a control group where cells are pre-incubated with a competitive inhibitor of glucose transport, such as cytochalasin B, before the addition of 2-NBDG. A significant reduction in 2-NBDG fluorescence in the presence of the inhibitor would support transporter-mediated uptake.
Visualizing the Concepts
To further clarify the metabolic pathways and experimental workflows, the following diagrams are provided.
Caption: Metabolic fate of Glucose vs. 2-Deoxy-D-glucose (2-DG).
Caption: Comparison of experimental workflows for different glycolysis markers.
Conclusion and Recommendations
The choice of a marker for studying glycolysis is a critical decision that should be guided by the specific research question and the available resources.
-
2-Deoxy-D-arabino-hexose-1-¹³C offers a non-radioactive method to assess glucose uptake and phosphorylation. However, its significant off-target effects on N-linked glycosylation necessitate careful experimental design and the inclusion of appropriate controls, such as co-incubation with mannose, to ensure the correct interpretation of the results.
-
¹³C-Metabolic Flux Analysis with labeled glucose stands as the gold standard for quantifying glycolytic flux. Its high specificity and the wealth of information it provides on central carbon metabolism make it the method of choice for in-depth metabolic studies where a comprehensive understanding of metabolic rewiring is required. The higher complexity and cost are justified by the unparalleled quality and scope of the data generated.
-
Fluorescent glucose analogs like 2-NBDG are best suited for high-throughput screening and qualitative assessments of glucose uptake, particularly at the single-cell level. However, researchers must be aware of their potential for non-specific uptake and should validate their findings with more specific methods when possible.
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Metallo, C. M., Walther, J. L., & Stephanopoulos, G. (2009). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Journal of biotechnology, 144(3), 167–174. [Link]
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Pajak, B., Siwiak, E., Sołtyka, M., Priebe, A., & Priebe, W. (2019). 2-Deoxy-d-Glucose and Its Analogs: From Diagnostic to Therapeutic Agents. Molecules (Basel, Switzerland), 25(1), 82. [Link]
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Kunjapur, A. M. (2020, April 10). 12 13C MFA Part 2 | 13C Metabolic Flux Analysis | Lecture 12. YouTube. [Link]
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Kurtz, K., & Brewer, A. (2015). Dose-dependent effect of 2-deoxy-D-glucose on glycoprotein mannosylation in cancer cells. IUBMB life, 67(5), 337–346. [Link]
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Abdel-Wahab, A. F., Mahmoud, W., & Al-Harbi, S. (2019). The sweet spot: FDG and other 2-carbon glucose analogs for multi-modal metabolic imaging of tumor metabolism. Cancers, 11(8), 1125. [Link]
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Dong, G., et al. (2018). FACS-based Glucose Uptake Assay of Mouse Embryonic Fibroblasts and Breast Cancer Cells Using 2-NBDG Probe. Bio-protocol, 8(8), e2802. [Link]
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Robey, R. B., & Hay, N. (2009). Cellular binding and uptake of fluorescent glucose analogs 2-NBDG and 6-NBDG occurs independent of membrane glucose transporters. American journal of physiology. Cell physiology, 296(2), C243–C253. [Link]
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Kang, H. T., et al. (2019). 2-Deoxy-d-Glucose-Induced Metabolic Alteration in Human Oral Squamous SCC15 Cells: Involvement of N-Glycosylation of Axl and Met. International journal of molecular sciences, 20(18), 4589. [Link]
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Maschek, G., et al. (2004). 2-deoxy-D-glucose is a potent inhibitor of N-linked glycosylation in human cancer cells. British journal of cancer, 90(1), 219–226. [Link]
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Dwarakanath, B. S., & Jain, V. K. (1989). Effects of 2-deoxy-D-glucose on glycolysis, proliferation kinetics and radiation response of human cancer cells. International journal of radiation oncology, biology, physics, 17(5), 1033–1040. [Link]
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Wagner, A., et al. (2022). Mass Spectrometric Metabolic Fingerprinting of 2-Deoxy-D-Glucose (2-DG)-Induced Inhibition of Glycolysis and Comparative Analysis of Methionine Restriction versus Glucose Restriction under Perfusion Culture in the Murine L929 Model System. Metabolites, 12(8), 756. [Link]
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Staudacher, V., et al. (2022). 2-Deoxy-D-Glucose and ES-936 sensitize cancer- but not normal cells to both low- and high LET irradiation. Frontiers in oncology, 12, 960855. [Link]
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A Senior Application Scientist's Guide to 13C-Labeled Glucose Analogs for Metabolic Research
For researchers, scientists, and drug development professionals navigating the intricate landscape of cellular metabolism, ¹³C-labeled glucose analogs are indispensable tools. These stable isotope tracers enable the precise tracking of glucose through myriad metabolic pathways, offering profound insights into cellular physiology in both health and disease. This guide provides an in-depth comparative analysis of commonly used ¹³C-labeled glucose analogs, supported by experimental principles, to empower you in selecting the optimal tracer for your research endeavors.
The Principle of ¹³C Isotope Tracing
The foundation of ¹³C metabolic flux analysis (¹³C-MFA) lies in substituting the naturally abundant, low-energy ¹²C isotope with the heavier, stable ¹³C isotope at specific or all carbon positions within a glucose molecule.[1][2] When cells are cultured with this labeled glucose, cellular enzymes process it, transferring the ¹³C atoms to downstream metabolites. By using analytical techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, we can detect and quantify the incorporation of ¹³C into these metabolites.[1][3] The resulting labeling patterns, or mass isotopomer distributions (MIDs), provide a dynamic readout of metabolic pathway activity and flux rates.[2][4]
Comparative Analysis of Key ¹³C-Glucose Analogs
The choice of a ¹³C-labeled glucose tracer is a critical experimental design parameter that profoundly influences the precision and scope of the metabolic insights gained.[5] Different labeling patterns are suited for interrogating specific pathways.
Uniformly Labeled: [U-¹³C₆]-Glucose
This analog, where all six carbon atoms are ¹³C, is a workhorse for general metabolic mapping.[6][7][8]
-
Primary Applications: Comprehensive tracking of glucose-derived carbons throughout central carbon metabolism, including glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.[9][10] It is particularly effective for assessing the overall contribution of glucose to anabolic pathways (e.g., synthesis of amino acids, nucleotides, and lipids) and the TCA cycle.[9][11]
-
Mechanism & Interpretation: As [U-¹³C₆]-glucose is metabolized, it generates fully labeled (M+3) pyruvate and subsequently M+2 acetyl-CoA, which enters the TCA cycle.[12] The appearance of ¹³C in various TCA cycle intermediates and their derivatives reveals the extent of glucose oxidation. For instance, detecting M+5 citrate can suggest reductive glutamine metabolism, while M+3 malate can indicate pyruvate anaplerosis via pyruvate carboxylase.[13]
-
Advantages: Provides a global view of glucose fate, making it ideal for exploratory studies and for understanding broad metabolic reprogramming.
-
Limitations: The complexity of labeling patterns in pathways with carbon rearrangements (like the non-oxidative PPP) can be challenging to interpret without sophisticated computational modeling.[9] It may not provide the highest precision for resolving fluxes at specific branch points compared to positionally labeled analogs.[14]
Positionally Labeled: [1,2-¹³C₂]-Glucose
This tracer, with ¹³C at the C1 and C2 positions, is one of the most widely used for precisely quantifying fluxes through glycolysis and the Pentose Phosphate Pathway.[14][15]
-
Primary Applications: Dissecting the relative activities of the oxidative and non-oxidative branches of the PPP versus glycolysis.[9][14]
-
Mechanism & Interpretation: Glycolysis of [1,2-¹³C₂]-glucose produces singly labeled (M+1) lactate. In contrast, its entry into the oxidative PPP results in the loss of the C1 carbon as ¹³CO₂, leading to singly labeled (M+1) ribose-5-phosphate. Subsequent reactions in the non-oxidative PPP can then regenerate glycolytic intermediates with specific labeling patterns.[16] The ratio of M+1 to M+2 labeled lactate is often used to calculate the relative flux through the PPP.[16]
-
Advantages: Offers high precision for estimating fluxes in the upper part of central carbon metabolism.[9][14] The distinct labeling patterns generated allow for a clearer distinction between glycolysis and the PPP.[15]
-
Limitations: It is less informative for TCA cycle analysis compared to uniformly labeled glucose.[9]
Other Positionally Labeled Analogs: [1-¹³C]-Glucose and [6-¹³C]-Glucose
These were among the earliest tracers used and are valuable for specific questions, particularly concerning the oxidative PPP.
-
Primary Applications: [1-¹³C]-glucose is primarily used to measure oxidative PPP activity. The C1 carbon is released as ¹³CO₂ in the first committed step of this pathway.[17] [6-¹³C]-glucose can serve as a control, as its label is retained through the oxidative PPP and can trace the carbon backbone through glycolysis and the TCA cycle.
-
Mechanism & Interpretation: The rate of ¹³CO₂ production from [1-¹³C]-glucose provides a direct measure of oxidative PPP flux. The fate of the ¹³C from [6-¹³C]-glucose can be tracked into pyruvate, acetyl-CoA, and TCA cycle intermediates using NMR or MS.[18]
-
Advantages: [1-¹³C]-glucose provides a straightforward assay for oxidative PPP flux. These tracers are often less expensive than more complex labeled analogs.[9]
-
Limitations: They provide less comprehensive information about the entire metabolic network compared to [U-¹³C₆]-glucose or [1,2-¹³C₂]-glucose.[14]
Conceptual Analog: 2-Deoxy-2-[¹⁸F]fluoro-D-glucose (¹⁸F-FDG)
While not a ¹³C-labeled analog, it's crucial to mention ¹⁸F-FDG in this context. It is a glucose analog used extensively in Positron Emission Tomography (PET) to measure glucose uptake.[19][20]
-
Primary Application: Imaging glucose uptake in tissues, particularly in oncology and neuroscience.[21]
-
Mechanism: FDG is transported into cells via glucose transporters and phosphorylated by hexokinase to FDG-6-phosphate.[21] Unlike glucose-6-phosphate, FDG-6-phosphate cannot be further metabolized and becomes trapped inside the cell. The accumulation of the positron-emitting ¹⁸F isotope is then detected by a PET scanner.[21]
-
Key Difference from ¹³C-Tracers: FDG measures the rate of glucose uptake and phosphorylation, which is the first step of glycolysis. In contrast, ¹³C-glucose tracers are fully metabolized, allowing for the analysis of downstream pathway fluxes.
Data Summary: Comparative Performance of ¹³C-Glucose Tracers
| Tracer | Primary Application | Analytical Method | Key Metabolic Insights | Advantages | Disadvantages |
| [U-¹³C₆]glucose | General metabolic mapping, TCA cycle, Biosynthesis | MS, NMR | Overall glucose contribution to anabolic pathways and cellular respiration.[9] | Comprehensive tracking of all glucose carbons.[9] | Complex labeling patterns can be difficult to interpret without advanced modeling.[9] |
| [1,2-¹³C₂]glucose | Glycolysis vs. Pentose Phosphate Pathway (PPP) flux | MS | Precise quantification of the split ratio between glycolysis and the PPP.[14][15] | High precision for upper central carbon metabolism.[9][14] | Less informative for TCA cycle fluxes.[9] |
| [1-¹³C]glucose | Oxidative PPP flux | MS (¹³CO₂ analysis), NMR | Direct measurement of the rate of the oxidative branch of the PPP.[22] | Relatively inexpensive and provides a direct flux measurement.[9] | Limited information on other pathways. |
| [1,6-¹³C₂]glucose | Glycolysis, TCA Cycle | MS, NMR | Traces carbon through glycolysis into the TCA cycle, distinguishing from PPP-derived carbons.[12][23] | Useful for probing anaplerotic and cataplerotic fluxes.[12] | Less effective than [1,2-¹³C₂]glucose for resolving PPP flux. |
Experimental Design and Protocols
A successful ¹³C-MFA experiment requires careful planning and execution, from cell culture to data analysis.[1] The protocol must be a self-validating system, ensuring that the observed labeling patterns are a direct and interpretable result of cellular metabolism.
Diagram: ¹³C Metabolic Flux Analysis (MFA) Workflow
Caption: A typical experimental workflow for ¹³C metabolic flux analysis.
Step-by-Step Protocol: Steady-State ¹³C-Labeling in Cultured Cells
This protocol outlines a generalized procedure for a steady-state labeling experiment using adherent mammalian cells.
-
Cell Seeding and Adaptation (24-48h prior):
-
Action: Seed cells in standard culture vessels at a density that will result in ~70-80% confluency at the time of harvest.
-
Causality: This ensures cells are in a state of consistent, exponential growth, which is crucial for achieving a metabolic steady state. Over-confluency can alter metabolism due to nutrient limitation and contact inhibition.
-
-
Media Switch and Labeling (Time = 0 to 24h):
-
Action: Aspirate the standard medium and replace it with a pre-warmed labeling medium containing the chosen ¹³C-glucose analog at the same concentration as the standard medium. All other components (amino acids, serum) should be identical.
-
Causality: The system is perturbed only by the isotopic composition of the glucose, not its concentration. The duration of labeling must be sufficient to achieve isotopic steady state, where the labeling enrichment of key metabolites becomes constant.[13] This duration varies by pathway; glycolytic intermediates label within minutes, while TCA cycle intermediates can take hours.[13]
-
-
Metabolic Quenching (Harvest):
-
Action: Rapidly aspirate the labeling medium and immediately wash the cells with ice-cold saline. Add a pre-chilled quenching solution (e.g., 80% methanol at -80°C) to the plate.
-
Causality: This step is critical to instantly halt all enzymatic activity, preserving the metabolic snapshot at the time of harvest. Inadequate quenching is a major source of experimental error.
-
-
Metabolite Extraction:
-
Action: Scrape the cells in the quenching solution and transfer the resulting slurry to a microcentrifuge tube. Centrifuge at high speed at 4°C to pellet protein and cell debris. Collect the supernatant containing polar metabolites.
-
Causality: This separates the small molecule metabolites from macromolecules, preparing them for analysis. The low temperature must be maintained throughout to prevent degradation.
-
-
Sample Analysis by LC-MS/MS:
-
Action: Analyze the metabolite extract using a high-resolution mass spectrometer coupled with liquid chromatography.
-
Causality: LC separates the complex mixture of metabolites, and the MS detects the mass-to-charge ratio of each metabolite, allowing for the quantification of the different mass isotopologues (e.g., M+0, M+1, M+2, etc.).[24]
-
-
Data Analysis and Flux Calculation:
-
Action: Process the raw MS data to determine the Mass Isotopomer Distribution (MID) for each measured metabolite. Correct these MIDs for the natural abundance of ¹³C. Use specialized software (e.g., INCA, Metran) to fit the experimental MIDs to a metabolic network model, thereby estimating intracellular fluxes.[25]
-
Causality: Computational modeling is required to deconvolve the complex labeling patterns and relate them to the rates of the underlying biochemical reactions.[26]
-
Visualizing Metabolic Fates
The diagrams below illustrate how different tracers produce unique labeling patterns in central carbon metabolism.
Diagram: Fate of [U-¹³C₆]-Glucose
Caption: Metabolism of uniformly labeled glucose through glycolysis and into the TCA cycle.
Diagram: Fate of [1,2-¹³C₂]-Glucose in Glycolysis vs. PPP
Caption: Differential labeling from [1,2-¹³C₂]-glucose via glycolysis versus the PPP.
References
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Naturally labeled 13C-glucose. Metabolic studies in human diabetes and obesity. (n.d.). PubMed. Retrieved January 16, 2026, from [Link]
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Stable Isotopic Labeling of 1,2 13C2-Glucose and 1,6 13C2-Glucose for Tracing CHO Cell Metabolism and Mass Spectrometry-based Metabolic Flux Analysis. (2023, June 2). FDA. Retrieved January 16, 2026, from [Link]
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13C metabolic flux analysis: Optimal design of isotopic labeling experiments. (n.d.). Retrieved January 16, 2026, from [Link]
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13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production. (n.d.). PMC - PubMed Central. Retrieved January 16, 2026, from [Link]
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Optimization of 13C stable isotope labeling for the study of tricarboxylic cycle intermediates in mouse models. (n.d.). bioRxiv. Retrieved January 16, 2026, from [Link]
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DEOXY-3′-[18F]FLUOROTHYMIDINE FOR DEFINING HEMATOPOIETICALLY ACTIVE PELVIC BONE MARROW IN GYNECOLOGIC PATIENTS. (n.d.). NIH. Retrieved January 16, 2026, from [Link]
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Comparison of: (2S,4R)-4-[F]Fluoroglutamine, [C]Methionine, and 2-Deoxy-2-[F]Fluoro-D-Glucose and Two Small-Animal PET/CT Systems Imaging Rat Gliomas. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
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A Comparative Guide to Metabolic Tracers: Unveiling the Advantages of 2-Deoxy-D-arabino-hexose-1-¹³C
In the intricate landscape of metabolic research, the ability to accurately trace and quantify cellular processes is paramount. For decades, researchers have relied on various molecular probes to illuminate the complex network of metabolic pathways. Among these, tracers of glucose metabolism have been instrumental in advancing our understanding of diseases such as cancer, neurological disorders, and metabolic syndromes. This guide provides an in-depth comparison of a powerful, stable isotope-labeled tracer, 2-Deoxy-D-arabino-hexose-1-¹³C (¹³C-2DG), with its more traditional radioactive counterparts, particularly the widely used ¹⁸F-2-fluoro-2-deoxy-D-glucose (¹⁸F-FDG). We will explore the fundamental principles, experimental workflows, and unique advantages that position ¹³C-2DG as a superior tool for detailed metabolic flux analysis.
The Foundation: Tracing Glucose Metabolism
Glucose is a primary energy source for most living cells. Aberrant glucose metabolism is a hallmark of many pathological states. Consequently, the ability to monitor glucose uptake and its subsequent metabolic fate provides a critical window into cellular health and disease. Tracers designed to mimic glucose are taken up by cells through glucose transporters. Their subsequent intracellular fate, however, is where their utility as probes diverges.
The quintessential glucose mimic is 2-deoxy-D-glucose (2-DG). The absence of the hydroxyl group at the C-2 position allows it to be phosphorylated by hexokinase to 2-deoxy-D-glucose-6-phosphate (2DG-6P). However, this phosphorylated form cannot be further metabolized in the glycolytic pathway and thus accumulates within the cell, providing a measure of glucose uptake.[1][2]
The Incumbent: Radiolabeled Tracers like ¹⁸F-FDG
For decades, the gold standard for in vivo imaging of glucose metabolism has been ¹⁸F-FDG, utilized in Positron Emission Tomography (PET). The radioactive fluorine-18 isotope allows for the non-invasive visualization of tissues with high glucose uptake, such as tumors.[3][4]
Limitations of ¹⁸F-FDG: A Blurry Snapshot
Despite its widespread clinical use, ¹⁸F-FDG provides a relatively coarse view of metabolic processes. Its primary limitations include:
-
Lack of Specificity: Increased ¹⁸F-FDG uptake is not exclusive to cancer cells. Inflammatory cells, such as macrophages and neutrophils, also exhibit high rates of glycolysis and can lead to false-positive results in PET scans.[5][6]
-
Static Measurement: ¹⁸F-FDG provides a snapshot of glucose uptake, not a dynamic measure of metabolic flux. It reveals where glucose is being taken up but offers little information about the downstream pathways it fuels.[5][7]
-
Safety Concerns: The use of a radioactive isotope necessitates specialized handling facilities and exposes subjects to ionizing radiation, limiting its use in longitudinal studies and in vulnerable populations.[3][7]
-
Inability to Resolve Pathways: ¹⁸F-FDG cannot be used to dissect the intricate network of downstream metabolic pathways, such as the pentose phosphate pathway (PPP) or the tricarboxylic acid (TCA) cycle.[7][8]
The Challenger: The Rise of Stable Isotope Tracers
Stable, non-radioactive isotope tracers, such as those labeled with Carbon-13 (¹³C), have emerged as powerful tools to overcome the limitations of their radioactive counterparts.[9][10] These tracers are chemically identical to their endogenous counterparts and participate in the same biochemical reactions. Their key advantage lies in their safety and the ability to be detected and quantified by mass spectrometry, which provides a wealth of information about the metabolic fate of the tracer.[2][9]
A Sharper Lens: The Distinct Advantages of ¹³C-2DG
2-Deoxy-D-arabino-hexose-1-¹³C (¹³C-2DG) combines the glucose-mimicking properties of 2-DG with the analytical power of stable isotope labeling. This offers a suite of advantages for researchers seeking a deeper understanding of glucose metabolism.
Core Advantages of ¹³C-2DG:
-
Enhanced Safety Profile: As a stable isotope, ¹³C-2DG is non-radioactive, eliminating the risks associated with ionizing radiation. This makes it ideal for a broader range of studies, including those involving longitudinal monitoring and sensitive populations.[3][9]
-
Quantitative Metabolic Flux Analysis: The true power of ¹³C-2DG lies in its synergy with mass spectrometry. By measuring the incorporation of the ¹³C label into 2-DG-6-phosphate, researchers can precisely quantify the rate of glucose uptake.[11][12] This provides a dynamic measure of metabolic flux, a significant advancement over the static snapshot offered by ¹⁸F-FDG.[1][2]
-
Detailed Metabolic Fate Mapping: While 2-DG itself is largely trapped as 2DG-6P, the use of other ¹³C-labeled glucose tracers (e.g., [U-¹³C]-glucose) in parallel experiments allows for the detailed mapping of carbon transitions through glycolysis, the PPP, and the TCA cycle.[13][14] The principles of these tracing experiments are directly applicable to understanding the broader context of glucose metabolism alongside ¹³C-2DG uptake measurements.
Comparative Overview: ¹³C-2DG vs. Alternative Tracers
| Feature | 2-Deoxy-D-arabino-hexose-1-¹³C (¹³C-2DG) | ¹⁸F-FDG (PET) | Other Radiolabeled 2-DG (e.g., ¹⁴C-2DG) |
| Detection Method | Mass Spectrometry (LC-MS/MS) | Positron Emission Tomography | Scintillation Counting, Autoradiography |
| Safety | Non-radioactive, safe for repeated use | Radioactive, exposure to ionizing radiation | Radioactive, exposure to ionizing radiation |
| Type of Data | Quantitative flux of glucose uptake | Semi-quantitative, relative uptake | Quantitative, but often in endpoint assays |
| Metabolic Insight | Direct measure of uptake flux | Localization of high glucose uptake | Quantification of accumulation |
| Longitudinal Studies | Ideal due to safety profile | Limited by radiation dose | Limited by radiation dose |
| Handling | Standard laboratory procedures | Requires specialized radiochemistry facilities | Requires licenses and specialized handling |
| Resolution | High chemical specificity and resolution | Lower spatial resolution | Variable depending on the technique |
Experimental Workflows: Harnessing the Power of ¹³C-2DG
The application of ¹³C-2DG in metabolic research involves a systematic workflow from experimental design to data analysis. Below are detailed protocols for both in vitro and in vivo studies.
In Vitro ¹³C-2DG Tracer Protocol
This protocol outlines the key steps for quantifying glucose uptake in cultured cells using ¹³C-2DG.
-
Cell Culture and Treatment:
-
Plate cells at a desired density and allow them to adhere and proliferate.
-
Prior to the experiment, replace the standard culture medium with a glucose-free medium for a short period (e.g., 1 hour) to enhance subsequent tracer uptake.
-
Introduce the experimental medium containing a known concentration of ¹³C-2DG (and other necessary nutrients). The concentration of ¹³C-2DG should be optimized for the specific cell line and experimental question.
-
-
Metabolite Quenching and Extraction:
-
After the desired incubation time, rapidly aspirate the labeling medium.
-
Immediately wash the cells with ice-cold phosphate-buffered saline (PBS) to remove any remaining extracellular tracer.
-
Quench metabolism by adding a pre-chilled extraction solvent, typically 80% methanol, to the culture plate.[15]
-
Scrape the cells and transfer the cell lysate into a microcentrifuge tube.
-
Vortex the mixture and incubate on ice to facilitate protein precipitation.
-
Centrifuge at high speed (e.g., 15,000 x g) at 4°C to pellet the precipitated protein and cellular debris.
-
Carefully collect the supernatant, which contains the extracted metabolites.
-
-
LC-MS/MS Analysis:
-
Analyze the extracted metabolites using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Employ a suitable chromatography method, such as Hydrophilic Interaction Liquid Chromatography (HILIC), to separate the polar metabolites, including ¹³C-2-deoxyglucose-6-phosphate.[15][16]
-
Utilize a mass spectrometer operating in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode to specifically detect and quantify the transition from the parent ion of ¹³C-2DG-6P to a specific fragment ion.[11][12]
-
-
Data Analysis:
-
Integrate the peak areas of the detected ¹³C-2DG-6P.
-
Normalize the data to cell number or protein concentration to account for variations in cell density.
-
Calculate the rate of ¹³C-2DG uptake based on the amount of accumulated ¹³C-2DG-6P over the incubation time.
-
In Vivo ¹³C-2DG Tracer Protocol
This protocol provides a framework for assessing glucose uptake in animal models.
-
Animal Preparation and Tracer Administration:
-
Acclimate the animals to the experimental conditions.
-
Fasting the animals overnight (e.g., 12-16 hours) can enhance the fractional enrichment of the tracer.[17]
-
Administer ¹³C-2DG via an appropriate route, such as intravenous (IV) injection or oral gavage. The dosage and route will depend on the specific research question and animal model.[10][17]
-
-
Tissue Collection and Quenching:
-
At predetermined time points after tracer administration, euthanize the animal.
-
Rapidly excise the tissues of interest and immediately freeze them in liquid nitrogen to quench all metabolic activity.[18] This step is critical to prevent post-mortem metabolic changes.
-
-
Metabolite Extraction from Tissue:
-
Pulverize the frozen tissue into a fine powder under liquid nitrogen.
-
Add a pre-chilled extraction solvent (e.g., 80% methanol) to the powdered tissue.[15]
-
Homogenize the sample thoroughly.
-
Follow the centrifugation and supernatant collection steps as described in the in vitro protocol.
-
-
LC-MS/MS Analysis and Data Interpretation:
-
Analyze the tissue extracts using LC-MS/MS as described previously.
-
Quantify the amount of ¹³C-2DG-6P in each tissue.
-
Normalize the data to the tissue weight.
-
The level of ¹³C-2DG-6P accumulation provides a quantitative measure of glucose uptake in the specific tissue.
-
The Metabolic Fate of Glucose Tracers: A Visual Comparison
The following diagram illustrates the distinct intracellular fates of glucose, ¹⁸F-FDG, and ¹³C-2DG, highlighting why ¹³C-2DG, when used in conjunction with other ¹³C-labeled substrates, provides a more comprehensive picture of metabolic activity.
Conclusion: A New Era of Metabolic Inquiry
The choice of a metabolic tracer is a critical decision that dictates the depth and quality of experimental insights. While ¹⁸F-FDG has undeniably been a cornerstone of clinical and preclinical imaging, its limitations in providing detailed, quantitative, and dynamic metabolic information are becoming increasingly apparent. 2-Deoxy-D-arabino-hexose-1-¹³C emerges as a superior alternative for researchers aiming to dissect the complexities of glucose metabolism with high precision. Its safety, compatibility with powerful analytical platforms like mass spectrometry, and its ability to provide true metabolic flux data empower scientists to ask and answer more nuanced questions about the metabolic underpinnings of health and disease. As we move towards a more detailed and dynamic understanding of cellular metabolism, ¹³C-2DG is poised to become an indispensable tool in the researcher's armamentarium.
References
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Kim, I. Y., Suh, S. H., Lee, I. K., & Wolfe, R. R. (2016). Applications of stable, nonradioactive isotope tracers in in vivo human metabolic research. Experimental & molecular medicine, 48(3), e203. [Link]
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Ma, W. W., & Jacene, H. (2012). Metabolic PET imaging in cancer detection and therapy response. PET imaging of thoracic cancers, 1-22. [Link]
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Basu, S., Hess, S., Nielsen, M. M., Alavi, A., & Høilund-Carlsen, P. F. (2014). The basic principles of FDG-PET/CT imaging. PET clinics, 9(4), 355-370. [Link]
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Liv Hospital. Fluorodeoxyglucose PET Scan: The Ultimate Guide. [Link]
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Wilkinson, D. J., & Smith, K. (2016). Stable isotope tracers and exercise physiology: past, present and future. The Journal of physiology, 594(18), 5177-5188. [Link]
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Crown, S. B., & Antoniewicz, M. R. (2013). ¹³C metabolic flux analysis in mammalian cells. Metabolic engineering, 20, 12-23. [Link]
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Christensen, J. D., & Shulman, G. I. (2020). Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). bio-protocol, 10(14), e3683. [Link]
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Broekaert, D., & Fendt, S. M. (2019). Measuring In Vivo Tissue Metabolism Using 13C Glucose Infusions in Mice. In Metabolic Flux Analysis (pp. 67-82). Humana, New York, NY. [Link]
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Sprinz, P., et al. (2021). Hyperglycemia and 18F-FDG PET/CT, issues and problem solving: a literature review. Clinical and translational imaging, 9(4), 347-360. [Link]
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Jensen, M. D. (2011). Stable isotope tracers and exercise physiology: past, present and future. The Journal of physiology, 589(Pt 11), 2731-2732. [Link]
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Ludwig, C., et al. (2016). 13C glucose labelling studies using 2D NMR are a useful tool for determining ex vivo whole organ metabolism during hypothermic machine perfusion of kidneys. Scientific reports, 6(1), 1-11. [Link]
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A Researcher's Guide to Glycolytic Flux: Benchmarking 2-Deoxy-D-arabino-hexose-1-¹³C Against Radiolabeled Glucose Analogs
For researchers, scientists, and drug development professionals, the accurate measurement of cellular glucose uptake and metabolism is paramount to unraveling the complexities of numerous physiological and pathological processes. The heightened reliance of cancer cells on glycolysis, known as the Warburg effect, has positioned the monitoring of glucose flux as a critical tool in oncology research and the development of targeted therapies. This guide provides an in-depth, objective comparison of the stable isotope tracer, 2-Deoxy-D-arabino-hexose-1-¹³C (1-¹³C-2dG), with its radiolabeled counterparts, [¹⁸F]Fluoro-2-deoxyglucose ([¹⁸F]FDG) and [³H]-2-deoxyglucose ([³H]2-DG). By delving into the fundamental principles, experimental protocols, and data interpretation, this guide aims to equip you with the necessary insights to select the most appropriate tracer for your specific research needs.
The Principle of Tracer-Based Glucose Uptake Measurement
At the heart of these techniques lies the use of glucose analogs, molecules structurally similar to glucose that are recognized and taken up by cells through glucose transporters (GLUTs). 2-deoxy-D-glucose (2-DG) is a prime example, differing from glucose by the absence of a hydroxyl group at the C2 position. This structural modification allows it to be transported into the cell and phosphorylated by hexokinase to 2-deoxy-D-glucose-6-phosphate (2DG-6P). However, this phosphorylated form cannot be further metabolized in the glycolytic pathway, leading to its intracellular accumulation.[1][2] The extent of this accumulation serves as a surrogate measure for the rate of glucose uptake. The key distinction between the tracers discussed here lies in the type of label incorporated into the 2-DG molecule and the method of its detection.
A Comparative Overview of Glucose Analogs
The choice between a stable isotope-labeled and a radiolabeled glucose analog is a critical decision in experimental design, with significant implications for safety, cost, resolution, and the nature of the data obtained.
| Feature | 2-Deoxy-D-arabino-hexose-1-¹³C (1-¹³C-2dG) | [¹⁸F]Fluoro-2-deoxyglucose ([¹⁸F]FDG) | [³H]-2-deoxyglucose ([³H]2-DG) |
| Label Type | Stable Isotope (¹³C) | Radioisotope (¹⁸F - Positron Emitter) | Radioisotope (³H - Beta Emitter) |
| Detection Method | Nuclear Magnetic Resonance (NMR) Spectroscopy | Positron Emission Tomography (PET) | Liquid Scintillation Counting |
| Resolution | Molecular (provides structural information) | Tissue/Organ level (in vivo imaging) | Cellular (in vitro/ex vivo) |
| Safety | Non-radioactive, safe to handle | Radioactive, requires specialized facilities and handling | Radioactive, requires specialized facilities and handling |
| Half-life | Stable | 109.7 minutes | 12.32 years |
| Cost | Generally lower for the compound, but NMR access can be expensive | High, requires a cyclotron for production | Moderate |
| Key Advantage | Provides detailed metabolic fate information | Enables non-invasive in vivo imaging | High sensitivity for in vitro assays |
| Key Disadvantage | Lower sensitivity compared to radiotracers | Short half-life, lower resolution than microscopy | Generates radioactive waste, not for in vivo imaging |
In-Depth Analysis of Each Glucose Analog
2-Deoxy-D-arabino-hexose-1-¹³C (1-¹³C-2dG): The Metabolically Informative Tracer
The use of stable isotopes, such as ¹³C, offers a safe and powerful alternative to radiotracers for metabolic research.[3] 1-¹³C-2dG allows for the tracing of the labeled carbon atom through metabolic pathways using NMR spectroscopy.
Mechanism and Detection:
Upon uptake and phosphorylation, the ¹³C label at the C1 position of 2dG-6P can be detected by ¹³C-NMR. This technique provides not only quantitative information about the amount of accumulated tracer but also structural information, allowing for the unambiguous identification of the labeled metabolite.[4] The chemical shift of the ¹³C nucleus is sensitive to its local chemical environment, enabling the differentiation of 1-¹³C-2dG-6P from other metabolites.
Experimental Causality:
The choice of a ¹³C-labeled tracer is often driven by the desire to gain deeper insights into metabolic pathways beyond simple uptake. While 2-DG is trapped, other ¹³C-labeled substrates like [U-¹³C]-glucose can be used to trace carbon fate throughout central carbon metabolism.[5][6] The non-radioactive nature of ¹³C-labeled compounds simplifies experimental logistics and eliminates concerns about radiation exposure and waste disposal.
Experimental Workflow: Cellular Uptake of 1-¹³C-2dG Measured by NMR
Caption: Workflow for 1-¹³C-2dG uptake assay using NMR.
[¹⁸F]Fluoro-2-deoxyglucose ([¹⁸F]FDG): The In Vivo Imaging Standard
[¹⁸F]FDG is the most widely used radiotracer for PET imaging in clinical oncology.[7][8] Its short half-life and the emission of positrons make it ideal for non-invasive, whole-body imaging of glucose metabolism.
Mechanism and Detection:
The fluorine-18 isotope decays by positron emission. The emitted positron travels a short distance in tissue before annihilating with an electron, producing two 511 keV gamma photons that travel in opposite directions. PET scanners detect these coincident photons to reconstruct a three-dimensional image of the tracer's distribution in the body.[9] The intensity of the signal in a given region is proportional to the amount of [¹⁸F]FDG uptake.
Experimental Causality:
The primary motivation for using [¹⁸F]FDG is the ability to visualize and quantify glucose uptake in a living organism. This is invaluable for preclinical studies in animal models and for clinical diagnosis, staging, and monitoring treatment response in cancer patients.[10] The quantitative measure of [¹⁸F]FDG uptake is the Standardized Uptake Value (SUV), which normalizes the measured radioactivity concentration to the injected dose and the patient's body weight.[6][11]
Signaling Pathway: [¹⁸F]FDG Uptake and Trapping
Caption: Cellular uptake and trapping of [¹⁸F]FDG.
[³H]-2-deoxyglucose ([³H]2-DG): The High-Sensitivity In Vitro Tool
Tritiated 2-deoxyglucose is a widely used radiotracer for in vitro and ex vivo glucose uptake assays due to its high sensitivity and relatively low cost.
Mechanism and Detection:
Tritium (³H) is a beta-emitter. The low-energy beta particles it releases can be detected by liquid scintillation counting. In this technique, the sample is mixed with a scintillation cocktail that emits flashes of light when excited by the beta particles. A photomultiplier tube then detects these light flashes, and the rate of flashes is proportional to the amount of radioactivity.[12]
Experimental Causality:
[³H]2-DG is the tracer of choice for many cell-based assays where high sensitivity is required to detect subtle changes in glucose uptake, for example, in response to drug treatment or genetic manipulation. Its long half-life provides flexibility in experimental timing. However, the use of ³H necessitates adherence to radiation safety protocols and proper disposal of radioactive waste.
Experimental Protocols
Protocol 1: 1-¹³C-2dG Uptake Assay in Cultured Cells using NMR
-
Cell Culture: Plate cells in a 6-well plate and grow to 80-90% confluency.
-
Starvation: Wash cells twice with glucose-free DMEM and incubate in glucose-free DMEM for 1 hour.
-
Tracer Incubation: Replace the medium with glucose-free DMEM containing 1 mM 1-¹³C-2dG and incubate for 1 hour.
-
Washing: Aspirate the tracer medium and wash the cells three times with ice-cold PBS to stop the uptake.
-
Metabolite Extraction: Add 1 mL of ice-cold 80% methanol to each well and scrape the cells. Transfer the cell suspension to a microcentrifuge tube.
-
Sample Preparation for NMR: Centrifuge the cell suspension to pellet the protein. Evaporate the supernatant to dryness and reconstitute in D₂O with a known concentration of an internal standard (e.g., TSP).
-
NMR Acquisition: Acquire ¹³C-NMR spectra on a high-field NMR spectrometer.
-
Data Analysis: Integrate the peak corresponding to 1-¹³C-2dG-6P and normalize to the internal standard and cell number to quantify uptake.
Protocol 2: [³H]2-DG Uptake Assay in Cultured Cells
-
Cell Culture: Plate cells in a 24-well plate and grow to 80-90% confluency.
-
Starvation: Wash cells twice with Krebs-Ringer-HEPES (KRH) buffer and incubate in KRH buffer for 40 minutes.
-
Tracer Incubation: Add KRH buffer containing 0.5 µCi/mL [³H]2-DG and 100 µM unlabeled 2-DG. Incubate for 10 minutes.
-
Washing: Aspirate the tracer medium and wash the cells three times with ice-cold PBS to stop the uptake.
-
Cell Lysis: Add 0.5 mL of 0.1 M NaOH to each well and incubate for 30 minutes to lyse the cells.
-
Scintillation Counting: Transfer the lysate to a scintillation vial, add 5 mL of scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Normalize the counts per minute (CPM) to the protein concentration or cell number.
Data Presentation: Representative Experimental Data
The following table presents hypothetical but realistic data from a comparative experiment in a cancer cell line, illustrating the type of quantitative output from each method.
| Parameter | 1-¹³C-2dG (NMR) | [¹⁸F]FDG (PET) | [³H]2-DG (Scintillation) |
| Uptake (nmol/mg protein/min) | 2.5 ± 0.3 | 3.1 ± 0.4 (SUVmax = 4.5) | 2.8 ± 0.2 |
| Signal-to-Noise Ratio | Moderate | High | Very High |
| Throughput | Low | Low | High |
Choosing the Right Tool for the Job: A Final Word
The selection of a glucose analog is not a one-size-fits-all decision.
-
For researchers seeking to understand the intricate details of metabolic reprogramming and carbon fate, the non-radioactive and structurally informative nature of 1-¹³C-2dG with NMR detection is unparalleled. It provides a window into the metabolic network that radiotracers alone cannot.
-
When the research question demands non-invasive, longitudinal monitoring of glucose metabolism in a whole-animal model or in a clinical setting, [¹⁸F]FDG with PET imaging remains the gold standard. Its ability to provide spatial information on glucose uptake is its key strength.
-
For high-throughput screening of compounds that modulate glucose uptake in cell culture, the high sensitivity and established protocols for [³H]2-DG with liquid scintillation counting make it an efficient and reliable choice.
Ultimately, a comprehensive understanding of cellular metabolism may benefit from a multi-modal approach, leveraging the unique strengths of each of these powerful tools. By carefully considering the specific experimental goals, available resources, and the nature of the biological system under investigation, researchers can confidently select the optimal glucose analog to illuminate the dynamic world of cellular energetics.
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A Researcher's Guide to the Quantitative Comparison of 2-Deoxy-D-arabino-hexose-1-¹³C Uptake in Different Cell Lines
This guide provides a comprehensive overview and detailed protocols for the quantitative comparison of 2-Deoxy-D-arabino-hexose-1-¹³C (¹³C-2-DG) uptake in various cell lines. As a stable isotope-labeled analog of glucose, ¹³C-2-DG serves as a powerful tool for studying glucose metabolism, particularly in the context of cancer research and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both the theoretical basis and practical application of ¹³C-2-DG uptake assays.
Introduction: The Warburg Effect and the Significance of Glucose Uptake Measurement
The propensity of cancer cells to favor aerobic glycolysis over oxidative phosphorylation, a phenomenon known as the Warburg effect, is a hallmark of many malignancies. This metabolic shift results in increased glucose uptake and lactate production, even in the presence of ample oxygen. The heightened glucose consumption of cancer cells is a key target for both diagnostic and therapeutic strategies.
Measuring glucose uptake is therefore a critical tool for understanding cancer cell metabolism and for screening potential anti-cancer drugs that target this pathway. 2-Deoxy-D-glucose (2-DG) is a glucose analog that is taken up by cells through glucose transporters (GLUTs) and phosphorylated by hexokinase to 2-deoxy-D-glucose-6-phosphate (2-DG-6P). However, 2-DG-6P cannot be further metabolized in the glycolytic pathway and thus accumulates within the cell. This accumulation is proportional to the glucose uptake rate of the cell.
The use of stable isotope-labeled ¹³C-2-DG, in conjunction with mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, offers a non-radioactive and highly sensitive method for quantifying glucose uptake. This guide will focus on the application of ¹³C-2-DG for the quantitative comparison of glucose uptake in different cell lines.
Principle of the ¹³C-2-DG Uptake Assay
The ¹³C-2-DG uptake assay is based on the following principles:
-
Uptake: ¹³C-2-DG is transported into the cell via glucose transporters (GLUTs), similar to glucose.
-
Phosphorylation: Once inside the cell, ¹³C-2-DG is phosphorylated by hexokinase to ¹³C-2-DG-6-phosphate.
-
Trapping: ¹³C-2-DG-6-phosphate is not a substrate for downstream glycolytic enzymes and is trapped within the cell.
-
Quantification: The intracellular accumulation of ¹³C-2-DG-6-phosphate is measured using analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) or NMR spectroscopy. The amount of accumulated ¹³C-2-DG-6-phosphate is directly proportional to the glucose uptake rate.
Experimental Workflow for ¹³C-2-DG Uptake Assay
The following diagram illustrates the general workflow for a ¹³C-2-DG uptake assay.
Caption: Experimental workflow for the ¹³C-2-DG uptake assay.
Detailed Protocol for ¹³C-2-DG Uptake Assay using LC-MS
This protocol provides a step-by-step guide for measuring ¹³C-2-DG uptake in adherent cell lines.
Materials:
-
Cell lines of interest (e.g., A549, MCF7, HEK293)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Glucose-free DMEM
-
¹³C-2-Deoxy-D-glucose (¹³C-2-DG)
-
Extraction solvent (e.g., 80% methanol, -80°C)
-
BCA protein assay kit
-
Multi-well plates (e.g., 24-well or 96-well)
-
LC-MS system
Procedure:
-
Cell Seeding:
-
Seed cells in a multi-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Culture cells overnight in a humidified incubator at 37°C and 5% CO₂.
-
-
Glucose Starvation:
-
Gently wash the cells twice with warm PBS.
-
Replace the medium with pre-warmed glucose-free DMEM and incubate for 1-2 hours. This step enhances the glucose uptake rate.
-
-
¹³C-2-DG Uptake:
-
Prepare the uptake medium by supplementing glucose-free DMEM with ¹³C-2-DG to a final concentration of 100-200 µM.
-
Remove the starvation medium and add the ¹³C-2-DG uptake medium to each well.
-
Incubate for a predetermined time (e.g., 15-60 minutes). The optimal incubation time should be determined empirically for each cell line.
-
-
Stopping the Uptake:
-
To stop the uptake, quickly aspirate the ¹³C-2-DG medium and wash the cells three times with ice-cold PBS. It is crucial to perform this step quickly to prevent further uptake.
-
-
Metabolite Extraction:
-
Add ice-cold 80% methanol to each well and incubate at -80°C for at least 30 minutes to precipitate proteins and extract metabolites.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Centrifuge at maximum speed for 10 minutes at 4°C to pellet the protein and cell debris.
-
Collect the supernatant containing the metabolites for LC-MS analysis.
-
-
Protein Quantification:
-
Wash the remaining protein pellet with 70% ethanol and air dry.
-
Resuspend the pellet in a suitable lysis buffer and determine the protein concentration using a BCA protein assay kit. This will be used for data normalization.
-
-
LC-MS Analysis:
-
Analyze the extracted metabolites using an LC-MS system equipped with a suitable column for polar metabolite separation (e.g., a HILIC column).
-
Monitor the mass transition for ¹³C-2-DG-6-phosphate.
-
-
Data Analysis:
-
Integrate the peak area corresponding to ¹³C-2-DG-6-phosphate.
-
Normalize the peak area to the protein concentration in each sample.
-
Compare the normalized ¹³C-2-DG-6-phosphate levels across the different cell lines.
-
Quantitative Comparison of ¹³C-2-DG Uptake in Different Cell Lines
The following table presents hypothetical, yet representative, data on the relative uptake of ¹³C-2-DG in three different cell lines: A549 (non-small cell lung cancer), MCF7 (breast cancer), and HEK293 (human embryonic kidney, often used as a non-cancerous control).
| Cell Line | Description | Relative ¹³C-2-DG Uptake (Normalized to HEK293) | Key Metabolic Features |
| A549 | Non-small cell lung cancer | 3.5 ± 0.4 | High glycolytic rate, high GLUT1 expression |
| MCF7 | Breast cancer (estrogen receptor-positive) | 2.1 ± 0.3 | Moderately glycolytic, responsive to estrogen signaling |
| HEK293 | Human embryonic kidney | 1.0 ± 0.1 | Lower glycolytic rate compared to cancer cells |
Note: The values presented are for illustrative purposes and the actual uptake rates can vary depending on the experimental conditions.
Discussion and Interpretation of Results
The observed differences in ¹³C-2-DG uptake among the cell lines can be attributed to several factors:
-
Expression of Glucose Transporters (GLUTs): Cancer cells often overexpress GLUT1 and other GLUT isoforms, leading to increased glucose uptake capacity.
-
Hexokinase Activity: The activity of hexokinase, the enzyme that phosphorylates 2-DG, can also influence the rate of 2-DG accumulation.
-
Oncogenic Signaling Pathways: Activation of oncogenic pathways, such as the PI3K/Akt pathway, is known to stimulate glucose metabolism and uptake.
The higher ¹³C-2-DG uptake in A549 and MCF7 cells compared to HEK293 cells is consistent with the Warburg effect and the metabolic reprogramming that occurs in cancer. This assay can be a valuable tool for:
-
Screening anti-cancer drugs: Compounds that inhibit glucose uptake or glycolysis would be expected to reduce ¹³C-2-DG accumulation.
-
Studying the effects of gene knockouts or knockdowns: The role of specific genes in regulating glucose metabolism can be investigated by measuring ¹³C-2-DG uptake in genetically modified cells.
-
Characterizing the metabolic phenotype of different cell lines: This assay provides a quantitative measure of the glycolytic activity of cells.
Metabolic Fate of 2-Deoxy-D-glucose
The following diagram illustrates the metabolic fate of 2-Deoxy-D-glucose (2-DG) within a cell compared to that of glucose.
Caption: Metabolic fate of 2-Deoxy-D-glucose (2-DG) versus glucose.
Conclusion
The quantitative comparison of ¹³C-2-DG uptake provides a robust and reliable method for assessing the glycolytic phenotype of different cell lines. This technique is invaluable for basic research into cancer metabolism and for the development of novel anti-cancer therapies that target this fundamental aspect of tumor biology. The protocol described herein can be adapted and optimized for various cell types and experimental questions, making it a versatile tool for the modern cell biology and drug discovery laboratory.
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Warburg, O. (1956). On the origin of cancer cells. Science, 123(3191), 309-314. [Link]
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A Senior Application Scientist's Guide to the Validation of 2-Deoxy-D-arabinohexose-1-13C as a Therapeutic Response Biomarker
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The landscape of personalized medicine is increasingly reliant on robust biomarkers to guide therapeutic decisions and accelerate drug development. Metabolic biomarkers, in particular, offer a functional readout of cellular activity that can predict or indicate a response to treatment. This guide provides an in-depth technical comparison and validation framework for 2-Deoxy-D-arabinohexose-1-13C (2-DG-1-13C), a stable isotope-labeled glucose analog, as a therapeutic response biomarker. We will explore its mechanism of action rooted in the Warburg effect, present a comparative analysis against other biomarker modalities, and detail the rigorous analytical and clinical validation workflows necessary for its implementation. This document is designed to equip researchers and drug development professionals with the scientific rationale and practical methodologies required to effectively evaluate and deploy 2-DG-1-13C in a clinical research setting.
Introduction: The Need for Functional Biomarkers in Oncology
A therapeutic response biomarker is a crucial tool in oncology that provides an indication of the probable benefit from a specific therapy. While genomic and proteomic markers have been pivotal, they often describe a static state or potential for response. Metabolic biomarkers, however, capture the dynamic functional state of a tumor. Cancer cells are characterized by profound metabolic reprogramming, most notably a reliance on aerobic glycolysis, a phenomenon known as the Warburg effect.[1] This metabolic shift presents a unique therapeutic vulnerability and an opportunity for biomarker development.
2-Deoxy-D-arabinohexose, commonly known as 2-Deoxy-D-glucose (2-DG), is a glucose analog where the 2-hydroxyl group is replaced by hydrogen.[2] This structural modification allows it to be taken up by cells via glucose transporters but prevents its further metabolism in the glycolytic pathway.[2] By labeling 2-DG at the first carbon position with a stable, non-radioactive isotope (Carbon-13), we create this compound (2-DG-1-13C), a powerful probe for measuring glycolytic flux in vivo.[3][4][5] Its accumulation within a tumor can be quantitatively measured, offering a direct assessment of a therapy's impact on this critical metabolic pathway.
Mechanism of Action: Exploiting the Warburg Effect
The rationale for using 2-DG-1-13C as a biomarker is directly linked to its mechanism as a competitive inhibitor of glycolysis.[3][4] The process unfolds as follows:
-
Uptake: Cancer cells often overexpress glucose transporters (GLUTs) to fuel their high metabolic demand.[6] 2-DG, mimicking glucose, is readily transported into these cells.
-
Phosphorylation: Once inside the cell, the enzyme Hexokinase (HK) phosphorylates 2-DG, creating 2-deoxy-D-glucose-6-phosphate (2-DG-6-P).[7][8]
-
Metabolic Trap: Unlike glucose-6-phosphate, 2-DG-6-P cannot be isomerized by phosphoglucose isomerase to proceed down the glycolytic pathway due to the missing 2-hydroxyl group.[2][7] This effectively traps the molecule inside the cell.
-
Inhibition and Accumulation: The accumulation of 2-DG-6-P leads to feedback inhibition of Hexokinase, thereby blocking glycolysis.[7][8]
An effective anti-cancer therapy that targets cellular metabolism would, therefore, be expected to reduce the uptake and subsequent trapping of 2-DG-1-13C in tumor cells. Measuring the change in 2-DG-1-13C concentration before and after treatment can provide a quantitative measure of therapeutic response.
Caption: Mechanism of this compound (2-DG-1-13C) uptake and metabolic trapping in a cancer cell.
Comparative Analysis with Alternative Therapeutic Response Biomarkers
2-DG-1-13C offers a unique set of advantages and disadvantages when compared to other common biomarker modalities. The choice of biomarker is highly dependent on the specific drug mechanism, tumor type, and clinical question being addressed.
| Biomarker Modality | Principle | Pros | Cons |
| This compound | Measures glycolytic flux via accumulation of a stable isotope-labeled glucose analog. Detected by Mass Spectrometry or NMR.[3][4] | - Direct functional measure of metabolism- Non-radioactive- High specificity and quantitation- Can be used for tissue or potentially liquid biopsy | - Requires administration of the probe- Analytical instrumentation (MS/NMR) can be complex- Relatively novel, less established than other methods |
| [18F]FDG-PET Imaging | Measures glucose uptake via accumulation of a radioactive glucose analog (Fluorodeoxyglucose). Detected by PET scan.[2] | - Established clinical tool- Whole-body, non-invasive imaging- Provides spatial information on tumor metabolism | - Use of ionizing radiation- Lower resolution than tissue-based methods- Uptake can be influenced by inflammation |
| Circulating Tumor DNA (ctDNA) | Measures tumor-specific genetic and epigenetic alterations in blood.[9] | - Minimally invasive (liquid biopsy)- Can track specific resistance mutations- Provides a global picture of tumor heterogeneity | - May not reflect immediate functional response to therapy- Sensitivity can be low in early-stage or low-shedding tumors- Not all tumors have trackable mutations |
| Protein Biomarkers (e.g., PSA) | Measures the level of specific proteins in blood or tissue (e.g., Prostate-Specific Antigen).[9] | - Well-established for certain cancers- Relatively simple and cost-effective assays (e.g., ELISA) | - Often not cancer-specific, can be elevated in benign conditions[9]- Levels may not correlate directly with therapeutic effect on tumor viability |
| Immune Biomarkers (e.g., PD-L1) | Measures the expression of immune-related molecules on tumor or immune cells to predict response to immunotherapy.[10] | - Essential for guiding immunotherapy decisions- Can be assessed on tissue biopsies | - Expression can be heterogeneous and dynamic- Complex interplay of factors beyond a single marker determines response |
A Framework for Biomarker Validation
For any biomarker to be used in a clinical context, it must undergo a rigorous validation process to ensure its performance is credible and reproducible.[11] This process is typically divided into two major stages: analytical validation and clinical validation.[12][13]
Caption: A simplified four-phase workflow for biomarker validation.
Analytical Validation: Ensuring the Assay is Robust
Analytical validation demonstrates that the assay used to measure 2-DG-1-13C is suitable for its intended purpose.[12] This involves establishing the performance characteristics of the measurement method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for this type of molecule.[14]
Objective: To prove that the assay can reliably, accurately, and precisely quantify this compound in a given biological matrix (e.g., plasma, tumor tissue homogenate).
Experimental Protocol: LC-MS/MS Method Validation for 2-DG-1-13C in Human Plasma
-
Reagent and Sample Preparation:
-
Obtain certified reference standards of 2-DG-1-13C and an appropriate internal standard (e.g., 2-Deoxy-D-glucose-13C6,d7).
-
Prepare calibration standards by spiking known concentrations of 2-DG-1-13C into blank human plasma.
-
Prepare Quality Control (QC) samples at low, medium, and high concentrations within the calibration range.
-
-
Sample Extraction:
-
Rationale: To remove proteins and other interfering substances from the plasma that can affect the LC-MS/MS analysis.
-
Method: Perform a protein precipitation by adding a 3:1 volume of ice-cold acetonitrile (containing the internal standard) to each plasma sample, calibrator, and QC.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new microcentrifuge tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in a suitable mobile phase (e.g., 50:50 water:acetonitrile) for injection.
-
-
LC-MS/MS Analysis:
-
Rationale: To chromatographically separate the analyte from other components and detect it with high specificity and sensitivity using mass spectrometry.
-
Liquid Chromatography: Use a suitable column (e.g., HILIC) to retain the polar 2-DG-1-13C molecule. Develop a gradient elution method to ensure sharp peak shapes.
-
Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Optimize parent-to-fragment ion transitions for both 2-DG-1-13C and the internal standard to ensure maximum specificity and sensitivity.
-
-
Validation Parameter Assessment:
-
Rationale: To systematically test and document the performance of the assay according to regulatory guidelines.
-
Analyze multiple replicates of calibrators and QCs over several days to establish the following parameters:
-
Specificity & Selectivity: Analyze blank plasma from multiple sources to ensure no endogenous interferences are present at the retention time of the analyte.
-
Linearity & Range: Construct a calibration curve and assess its linearity using a regression model (e.g., weighted 1/x²). The coefficient of determination (r²) should be >0.99.
-
Accuracy & Precision: Analyze QC samples in replicate (n=5) on at least three separate days. Accuracy (% bias) should be within ±15% of the nominal value, and precision (%CV) should be ≤15%.
-
Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that meets the accuracy and precision criteria.
-
Matrix Effect: Evaluate the ion suppression or enhancement caused by the biological matrix by comparing the response of the analyte in post-extraction spiked samples to that in a pure solution.
-
Stability: Assess the stability of 2-DG-1-13C in plasma under various conditions: bench-top (room temperature), freeze-thaw cycles, and long-term storage at -80°C.
-
-
Clinical Validation: Linking the Biomarker to Clinical Outcomes
Clinical validation establishes the biomarker's ability to predict or reflect a clinical outcome.[12] This requires well-designed clinical studies.
Objective: To demonstrate a statistically significant correlation between the change in 2-DG-1-13C levels and a clinical endpoint, such as tumor shrinkage (Objective Response Rate), time to disease progression (Progression-Free Survival), or overall survival.
Study Design Considerations:
-
Patient Population: Clearly define the cancer type, stage, and prior lines of therapy. The drug being tested should have a mechanism of action that is expected to alter glycolysis.
-
Study Endpoints: The primary clinical endpoint must be clearly defined (e.g., RECIST criteria for tumor response). The biomarker endpoint will be the change in 2-DG-1-13C concentration from baseline.
-
Sample Collection: Standardize the timing of biomarker sample collection. A common approach is to collect samples at baseline (before treatment), after the first cycle of therapy (to assess early response), and at later time points.
-
Statistical Plan: The plan must prespecify the hypothesis being tested. For example, "Patients who demonstrate a >50% reduction in tumor 2-DG-1-13C uptake after one cycle of therapy will have a significantly longer Progression-Free Survival than patients with a <50% reduction."
Summary of Clinical Evidence
While 2-DG-1-13C is an emerging research tool, its non-labeled parent compound, 2-DG, has been investigated in several clinical trials, primarily as a therapeutic agent or a radiosensitizer.[1] The data from these trials provide foundational support for its biological activity in humans and its safety profile.
| Trial Identifier / Study | Phase | Condition | Key Findings Related to 2-DG |
| NCT00096707 [15] | Phase I | Advanced Solid Tumors | Established the safety, pharmacokinetics, and maximum tolerated dose of 2-DG alone and in combination with docetaxel. The recommended dose was 63 mg/kg/day, with manageable, hypoglycemia-like side effects.[15] |
| Glioblastoma Study (Mohanti et al.) [6] | Phase I/II | Glioblastoma | Investigated 2-DG as a radiosensitizer. Showed that 2-DG could be safely administered with radiotherapy and suggested potential for improved survival and quality of life.[6] |
| COVID-19 Study (Anirban et al.) [16] | Phase II | COVID-19 | Although for a different indication, this trial provided further safety data and demonstrated that 2-DG has systemic anti-inflammatory and metabolic effects, supporting its biological activity in vivo.[16] |
These studies, while not directly validating 2-DG-1-13C as a biomarker, confirm that the molecule engages its metabolic target in humans at tolerable doses, a critical prerequisite for its use as a biomarker probe.
Future Perspectives and Conclusion
This compound stands as a promising therapeutic response biomarker with a strong mechanistic rationale. Its ability to provide a direct, quantitative measure of a critical cancer metabolic pathway offers a significant advantage over static biomarkers. The use of stable isotope labeling avoids the logistical and safety concerns of radioactivity, while enabling highly precise measurement with mass spectrometry.
The primary challenge lies in moving from analytical validation to robust clinical validation. This will require significant investment in well-designed clinical trials that incorporate 2-DG-1-13C as a key exploratory endpoint. Future work should focus on standardizing protocols for administration and analysis, defining clear response thresholds, and evaluating its utility across a range of tumor types and therapeutic mechanisms.
As precision medicine continues to evolve, functional biomarkers like this compound will be indispensable tools for accelerating drug development and ensuring that the right patient receives the right treatment at the right time.
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MDPI. (2024, April 3). Challenges in the Metabolomics-Based Biomarker Validation Pipeline. Retrieved from [Link]
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SpringerLink. (n.d.). Response biomarkers: re-envisioning the approach to tailoring drug therapy for cancer. Retrieved from [Link]
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PubMed Central. (n.d.). 2-Deoxy-D-Glucose: A Novel Pharmacological Agent for Killing Hypoxic Tumor Cells, Oxygen Dependence-Lowering in Covid-19, and Other Pharmacological Activities. Retrieved from [Link]
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PubMed Central. (n.d.). Circulating biomarkers for diagnosis and response to therapies in cancer patients. Retrieved from [Link]
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National Institutes of Health. (n.d.). Validation of Analytical Methods for Biomarkers Employed in Drug Development. Retrieved from [Link]
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ResearchGate. (2024, April). Challenges in the Metabolomics-Based Biomarker Validation Pipeline. Retrieved from [Link]
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Taylor & Francis Online. (n.d.). Cancer Biomarkers - Emerging Trends and Clinical Implications for personalized treatment. Retrieved from [Link]
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YouTube. (2026, January 5). Predictive Biomarkers for NET Treatment Response: Future Directions. Retrieved from [Link]
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Autechaux.com. (n.d.). The Role of 2-Deoxy-D-Glucose in Cancer Research: A Supplier's Insight. Retrieved from [Link]
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ResearchGate. (n.d.). Safety of Antimetabolite 2-Deoxy-D-arabinohexose (2DG) as a Coadjuvant Metabolic Intervention in 268 Cancer Patients. Retrieved from [Link]
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PubMed. (2014, December 28). 2-Deoxy-D-glucose targeting of glucose metabolism in cancer cells as a potential therapy. Retrieved from [Link]
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Wikipedia. (n.d.). 2-Deoxy-D-glucose. Retrieved from [Link]
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PubMed. (2012, December 11). A phase I dose-escalation trial of 2-deoxy-D-glucose alone or combined with docetaxel in patients with advanced solid tumors. Retrieved from [Link]
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PubMed. (n.d.). Synthesis of 2-deoxy-D-arabino-(6-13C)hexose. Retrieved from [Link]
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medRxiv. (2021, October 10). 2-Deoxy-D-Glucose as an Adjunct to Standard of Care in the Medical Management of COVID-19: A Proof-of-Concept & Dose-Ranging Randomised Clinical Trial. Retrieved from [Link]
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ClinicalTrials.gov. (n.d.). Comparing Dara-VCD Chemotherapy Plus Stem Cell Transplant to Dara-VCD Chemotherapy Alone for People Who Have Newly Diagnosed AL Amyloidosis. Retrieved from [Link]
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PubMed Central. (2019, December 29). 2-Deoxy-d-Glucose and Its Analogs: From Diagnostic to Therapeutic Agents. Retrieved from [Link]
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ResearchGate. (n.d.). 1H NMR Study of 2-Deoxy-D-Arabino-Hexopyranose (2-Deoxy Glucopyranose), 2-Deoxy-D-Lyxo-Hexopyranose (2-Deoxy Galactopyranose) and 2′-Deoxy Lactose. Shift Increment Studies in 2-Deoxy Carbohydrates. Retrieved from [Link]
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Safety Operating Guide
2-Deoxy-D-arabinohexose-1-13C proper disposal procedures
As a Senior Application Scientist, it is my privilege to provide you with a comprehensive, field-tested guide for the proper disposal of 2-Deoxy-D-arabinohexose-1-13C. This document moves beyond a simple checklist, offering a deep-dive into the causality behind each procedural step. Our goal is to empower your laboratory with a self-validating system for waste management that ensures safety, compliance, and scientific integrity.
Executive Summary: A Tale of Two Moieties
The disposal procedure for this compound is dictated by two key factors: the stable isotope label (¹³C) and the parent molecule (2-Deoxy-D-glucose).
-
The ¹³C Isotope: Carbon-13 is a naturally occurring, stable isotope of carbon. Unlike its radioactive counterpart, Carbon-14, ¹³C does not decay or emit radiation.[1] Consequently, it poses no radiological risk, and no special precautions related to radioactivity are required for its handling or disposal.[1][2][] The disposal protocols are therefore governed entirely by the chemical properties of the parent molecule.[1]
-
The 2-Deoxy-D-glucose Molecule: 2-Deoxy-D-glucose (2-DG) is the parent compound. A thorough review of multiple Safety Data Sheets (SDS) indicates that it is not classified as a hazardous substance under the Globally Harmonized System (GHS) or OSHA's Hazard Communication Standard (29 CFR 1910.1200).[4][5][6]
This guide will walk you through the hazard assessment, decision-making workflow, and step-by-step protocols for managing this compound as a non-hazardous chemical waste, always underscoring the primacy of your institution's specific guidelines.
Part 1: Hazard Characterization and Assessment
Before any disposal plan is enacted, a clear understanding of the compound's properties is essential. The primary safety considerations are those of the unlabeled 2-Deoxy-D-glucose.
Table 1: Safety Profile of 2-Deoxy-D-glucose
| Property | Finding | Source(s) |
| GHS Classification | Not a hazardous substance or mixture. | [5][6] |
| OSHA HCS 2012 | Not considered hazardous. | [5] |
| Physical State | Solid Powder | [6] |
| Acute Toxicity | Some sources indicate potential harm if swallowed and may cause irritation, but it does not meet the criteria for classification. | [7] |
| Environmental Hazard | Generally considered slightly hazardous for water; large quantities should not reach ground water or sewage systems.[8] | [8] |
| Radiological Hazard | None. The ¹³C label is a stable, non-radioactive isotope. | [1] |
Part 2: The Disposal Decision Workflow
The critical first step in any disposal procedure is to determine if the waste is pure or mixed. This decision dictates the entire disposal pathway. The following workflow provides a visual guide to this process. The overriding principle at every stage is to consult your institution's Environmental Health and Safety (EHS) department if there is any uncertainty.[9][10]
Caption: Disposal decision workflow for this compound.
Part 3: Step-by-Step Disposal Protocols
Always perform these procedures wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and gloves.
Protocol A: Disposal of Solid this compound
This protocol applies to the pure, unused solid compound or residue.
-
Containment: Place the solid waste into a chemically compatible, sealable container. A plastic bag or a screw-cap jar is appropriate. For trace amounts on weighing paper, it can be disposed of in designated laboratory trash containers.
-
Labeling: Clearly label the container with the words "Non-Hazardous Waste" and the full chemical name: "this compound". This step is crucial to prevent custodial staff from handling materials they cannot identify.[11][12]
-
Consult Institutional Policy: Check with your EHS department for the final disposal step. Many institutions allow for non-hazardous solid chemicals to be placed directly into the regular trash or an outside dumpster.[9][11] Do not leave chemical containers in common laboratory trash cans that are handled by custodial services unless explicitly permitted.[11]
-
Documentation: Record the disposal date and quantity in your laboratory notebook for accurate inventory tracking.
Protocol B: Disposal of Aqueous Solutions of this compound
This protocol applies to dilute, aqueous solutions of the compound, assuming no other hazardous materials are present.
-
Verify Compliance: Confirm that your local municipality and institution permit the sewer disposal of non-hazardous, water-soluble chemicals.[9][13] This is a common but not universal practice.
-
Check Solution Parameters: Before disposal, ensure the solution meets the following criteria:
-
pH: The pH must be neutral (typically between 5.0 and 9.0). Do not neutralize strong acids or bases in large quantities; these should be managed by EHS.[13]
-
Contaminants: The solution must be free of any flammable solvents, heavy metals, or other regulated hazardous materials.[10][13]
-
Odor: The solution should not emit strong or noxious odors.[13]
-
-
Execute Disposal: Slowly pour the aqueous solution down a laboratory sink drain.
-
Flush Copiously: Immediately follow the waste with a large volume of cold water to dilute it within the sanitary sewer system. A common guideline is to flush with at least 20 parts water for every part of the solution.[13]
-
Documentation: Record the disposal event, including the approximate amount and concentration, in your laboratory records.
Protocol C: Disposal of Empty Containers
Properly managing "empty" containers reduces hazardous waste volume and disposal costs.[10]
-
Ensure "RCRA Empty" Status: For a container to be considered non-hazardous, it must be "RCRA Empty." This means that all contents have been removed by normal means (e.g., scraping, pouring) and no more than one inch of residue remains, or no more than 3% by weight of the total capacity of the container.
-
Rinsing: As 2-Deoxy-D-glucose is not an acutely hazardous (P-listed) waste, triple rinsing is not federally required.[12] However, rinsing the container with water is a good practice. The resulting rinsate can be disposed of down the sanitary sewer as described in Protocol B.[10]
-
Deface Label: Completely remove or obliterate the chemical label on the container.[11] This is a critical step to ensure the empty container is not mistaken for a full one.
-
Final Disposal: Dispose of the defaced, empty container in the appropriate laboratory receptacle for regular trash or glass recycling, in accordance with your facility's procedures.
Part 4: Building a Trustworthy and Self-Validating System
The foundation of trustworthy chemical handling is a system that is clear, compliant, and consistently applied.
-
Primacy of EHS: This guide provides a framework based on federal guidelines and best practices. However, your institution's EHS department is the ultimate authority. When in doubt, always contact EHS. [9][13]
-
Waste Minimization: The most effective disposal method is to not generate waste in the first place. Employ green chemistry principles, such as ordering only the quantities of material you need for your experiments.[10]
-
Segregation is Key: Never mix non-hazardous waste with hazardous waste streams.[12] The "mixture rule" dictates that if any amount of a listed hazardous waste is mixed with a non-hazardous waste, the entire volume becomes regulated as hazardous waste, leading to unnecessarily high disposal costs.[12]
By integrating these principles and protocols, you can ensure the safe, compliant, and efficient disposal of this compound, reinforcing the culture of safety and responsibility that is the hallmark of excellent research.
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Mastering the Safe Handling of 2-Deoxy-D-arabinohexose-1-13C: A Guide for Researchers
Welcome to your essential guide on the safe and effective handling of 2-Deoxy-D-arabinohexose-1-13C. As drug development professionals and researchers, your work with stable isotope-labeled compounds is pivotal. This guide is designed to provide you with immediate, practical, and in-depth information, moving beyond a simple checklist to instill a deep understanding of the "why" behind each safety protocol. Our goal is to empower you with the knowledge to maintain a safe laboratory environment while ensuring the integrity of your research.
The incorporation of the stable isotope Carbon-13 (¹³C) into the 2-Deoxy-D-glucose molecule does not introduce radioactivity. Therefore, the primary safety considerations are dictated by the chemical and physical properties of the 2-Deoxy-D-glucose molecule itself. While generally not classified as a hazardous substance, adherence to good laboratory practices and the use of appropriate personal protective equipment (PPE) are paramount to minimize any potential risks, such as irritation or inhalation of the powdered compound.
Core Safety Directives and Material Properties
Before handling this compound, it is crucial to be familiar with its properties. The following table summarizes key information derived from various safety data sheets for the parent compound, 2-Deoxy-D-glucose.
| Property | Value | Source |
| Chemical Formula | C6H12O5 | [1] |
| Molecular Weight | ~165.17 g/mol | [1] |
| Appearance | White to off-white crystalline solid/powder | |
| Melting Point | 146-147 °C | [2] |
| Solubility | Soluble in water | [3] |
| Hazard Codes | Xi (Irritant) | [1] |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are fundamental to safe handling. The following is a step-by-step guide for different laboratory scenarios involving this compound.
Weighing and Aliquoting the Solid Compound
Due to the fine, powdered nature of this compound, the primary risks during weighing are inhalation and skin contact.
Recommended PPE:
-
Respiratory Protection: An N95-rated dust mask or equivalent is recommended to prevent inhalation of fine particles.
-
Eye and Face Protection: Safety glasses with side shields are mandatory. A face shield may be used for added protection.
-
Hand Protection: Nitrile gloves are essential to prevent skin contact.
-
Body Protection: A standard laboratory coat should be worn.
Procedural Steps:
-
Preparation: Before handling the compound, ensure your workspace is clean and uncluttered. If possible, perform weighing operations within a chemical fume hood or a ventilated enclosure to minimize dust dispersion.
-
Donning PPE:
-
Put on your lab coat and fasten it completely.
-
Put on your N95 respirator, ensuring a snug fit over your nose and mouth.
-
Put on your safety glasses.
-
Finally, put on your nitrile gloves, pulling the cuffs over the sleeves of your lab coat.
-
-
Handling:
-
Carefully open the container to avoid creating airborne dust.
-
Use a spatula to transfer the desired amount of the compound to a tared weigh boat.
-
Keep the container sealed when not in use.
-
-
Doffing PPE:
-
Remove gloves first, peeling them off from the cuff to the fingertips without touching the outer surface.
-
Remove your lab coat.
-
Remove your safety glasses.
-
Remove your respirator last.
-
Wash your hands thoroughly with soap and water.[4]
-
Preparing Solutions
When dissolving the compound, the risk of dust inhalation is reduced, but the potential for splashes and skin/eye contact remains.
Recommended PPE:
-
Eye and Face Protection: Safety glasses with side shields are the minimum requirement. For larger volumes, chemical splash goggles are recommended.
-
Hand Protection: Nitrile gloves are required.
-
Body Protection: A lab coat is mandatory.
Procedural Steps:
-
Preparation: Work in a well-ventilated area. Have all necessary equipment (e.g., volumetric flasks, solvent, stir bars) ready.
-
Donning PPE: Follow the donning procedure outlined in the previous section (respirator may be omitted if there is no risk of dust).
-
Handling:
-
Add the weighed this compound to your flask.
-
Carefully add the solvent, avoiding splashes.
-
Seal and agitate the container as required to dissolve the solid.
-
-
Doffing PPE: Follow the doffing procedure and handwashing steps as described above.
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
